molecular formula C₂₄H₃₀D₄O₄ B1157269 Drospirenone-d4 3,5-Diol

Drospirenone-d4 3,5-Diol

Cat. No.: B1157269
M. Wt: 390.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drospirenone-d4 3,5-Diol, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₀D₄O₄ and its molecular weight is 390.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₃₀D₄O₄

Molecular Weight

390.55

Synonyms

(2’S,3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Eicosahydro-3,5-dihydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5’H)-furan]-5’-one-d4;  [3S-(3α,5α,6β,7β,8α,9β,10α,13α,14β,15β,16β,17α)]-Eicosahydro-3,5-dihydroxy-10

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization and Bioanalytical Application of Drospirenone-d4 3,5-Diol

[1]

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic (PK) analysis, Drospirenone-d4 3,5-Diol serves as a critical stable isotope-labeled internal standard (SIL-IS).[] It is the deuterated analog of Drospirenone 3,5-diol , a significant reductive metabolite and degradation product of the progestin Drospirenone (DRSP).[]

This guide details the structural properties, synthesis logic, and bioanalytical utility of this compound.[] It is designed for researchers developing LC-MS/MS assays who require precise quantification of Drospirenone impurities in complex biological matrices (plasma, urine) or stability samples.[]

Chemical Identity and Structural Logic[1][2][3]

To utilize this compound effectively, one must understand its relationship to the parent drug, Drospirenone, and the specific chemical modifications it represents.[]

Structural Characterization

Drospirenone is a 17α-spirolactone derivative related to spironolactone. The "3,5-Diol" designation indicates a reduction of the A-ring enone system:

  • Parent Feature: Drospirenone possesses a ketone at C3 and a double bond at C4-C5.

  • Modification: The 3,5-diol analog results from the reduction of the C3 ketone to a hydroxyl group (typically 3β-OH) and the saturation/hydration of the C4-C5 double bond to yield a hydroxyl at C5 (typically 5β-OH).[]

  • Isotope Labeling (d4): Four deuterium atoms are incorporated, typically at the C2 and C6 positions or on the methylene groups of the cyclopropane rings, depending on the synthetic route.[] This mass shift (+4 Da) is sufficient to avoid isotopic interference (cross-talk) with the unlabeled analyte in mass spectrometry.[]

PropertySpecification
Chemical Name (3β,5β,15β,16β)-15,16-Dihydro-3',5'-cyclospiro[androstane-17,2'(3'H)-furan]-3,5-diol-d4
Parent Compound Drospirenone (CAS: 67392-87-4)
Analyte Type Reductive Metabolite / Degradation Impurity
Molecular Formula C₂₄H₂₈D₄O₃ (Approximate, varies by specific hydration/ring opening)
Primary Application Internal Standard (IS) for LC-MS/MS quantification
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water
Degradation and Metabolic Context

The "3,5-diol" motif appears in two distinct contexts:[]

  • Reductive Metabolism: Hepatic enzymes reduce the

    
    -3-ketone system.
    
  • Alkaline Degradation: Under basic conditions (stress testing), the lactone ring of Drospirenone opens, and the A-ring can undergo hydration/reduction, often referred to as the "alkaline diol/triol" impurity.[]

Note: The d4-labeled standard is essential because these diol species are polar and often suffer from significant matrix effects (ion suppression) in ESI-MS.[] The co-eluting d4 analog perfectly compensates for these effects.

Bioanalytical Application: LC-MS/MS Methodology

The primary utility of this compound is its role in Isotope Dilution Mass Spectrometry (IDMS) .[] This section outlines the experimental logic for integrating this standard into a validated workflow.

The "Why" behind the Protocol
  • Causality: Drospirenone and its metabolites are neutral steroids (or weak acids/bases) that ionize via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[]

  • Problem: In human plasma, phospholipids can suppress the ionization of the 3,5-diol analyte.

  • Solution: this compound has the exact same retention time and physicochemical properties as the analyte.[] Any suppression affecting the analyte affects the IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.

LC-MS/MS Workflow Diagram

LCMS_WorkflowSampleBiological Sample(Plasma/Urine)SpikeIS Spiking(Add this compound)Sample->Spike 10 µL IS Working Sol.ExtractSample Extraction(LLE with MTBE or SPE)Spike->Extract EquilibrateSepLC Separation(C18 Column, Gradient)Extract->Sep InjectDetectMS/MS Detection(MRM Mode)Sep->Detect ESI+DataQuantification(Area Ratio Calculation)Detect->Data m/z Transitions

Caption: Standardized LC-MS/MS workflow utilizing this compound for matrix effect compensation.

Mass Spectrometry Tuning (Guideline)

The following transitions are typical for Drospirenone derivatives. Note: Exact masses depend on the specific d4 labeling position.[]

CompoundIonizationPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Drospirenone 3,5-Diol ESI (+)[M+H]⁺ (e.g., 371.[]2)Fragment (e.g., 97.[][2]1)25-35
This compound ESI (+)[M+H]⁺ + 4 (e.g., 375.[]2)Fragment (e.g., 97.[][2]1)25-35

Technical Insight: The product ion at m/z 97 is characteristic of the 3-oxo-4-ene steroid backbone fragmentation (or modified versions thereof) often conserved in these derivatives.[]

Stability and Degradation Mechanisms[1]

Understanding how the 3,5-diol is formed helps in interpreting stability data.[] Drospirenone is acid-labile (isomerization) and base-labile (ring opening).[]

Degradation Pathway Diagram

Degradation_PathwayDRSPDrospirenone(Parent)AcidAcidic Conditions(Isomerization)DRSP->AcidBaseAlkaline Conditions(Ring Opening)DRSP->BaseReductMetabolic Reduction(Enzymatic)DRSP->ReductIsomerIsomer Impurity(Rearranged Enone)Acid->Isomer H+ CatalyzedTriolAlkaline Diol/Triol(Ring Opened)Base->Triol OH- HydrolysisDiol3,5-Diol Metabolite(Target Analyte)Reduct->Diol Reductase

Caption: Pathways leading to Drospirenone structural modifications. The 3,5-Diol is typically a reductive metabolite.[]

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, accurate reference solution.

  • Weighing: Weigh approximately 1.0 mg of this compound into a deactivated amber glass vial (to prevent adsorption).

  • Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS grade) . Avoid pure water as steroids may precipitate or adsorb to glass.

  • Storage: Store at -20°C. Stability is typically >6 months in methanol.

  • Working Solution: Dilute the stock with 50:50 Methanol:Water to reach a concentration of ~100 ng/mL for spiking into plasma.

Sample Extraction (Liquid-Liquid Extraction - LLE)

Objective: Isolate the diol from plasma proteins.[]

  • Aliquot 200 µL human plasma into a clean tube.

  • Add 10 µL of this compound working solution . Vortex for 10 seconds.

  • Add 1.5 mL MTBE (Methyl tert-butyl ether) .

  • Vortex vigorously for 5 minutes (or shake).

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a fresh tube.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

References

  • FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Drospirenone/Ethinyl Estradiol.[3]Link[]

  • Krattenmacher, R. (2000).[] Drospirenone: pharmacology and pharmacokinetics of a unique progestogen.[3][4] Contraception, 62(1), 29-38.[] Link

  • Wiesinger, H., et al. (2015).[] Pharmacokinetics of drospirenone in a combined oral contraceptive.[3][4] British Journal of Clinical Pharmacology.[3] Link[]

  • European Medicines Agency (EMA). (2011).[] Assessment Report: Drospirenone-containing contraceptives.[3][4][5][6][7]Link

  • Toronto Research Chemicals. (2024). Drospirenone 3,5-Diol Product Data Sheet.[] (Reference for structural confirmation of the impurity standard). Link

A Technical Guide to Drospirenone-d4 3,5-Diol: Properties, Application, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Drospirenone-d4 3,5-Diol, a critical internal standard for the bioanalysis of the synthetic progestin, Drospirenone. As the landscape of pharmaceutical analysis demands increasing precision, the use of stable isotope-labeled standards is paramount for robust and reliable quantification. This document serves as a core technical resource, detailing the physicochemical properties, metabolic context, and analytical application of this specific deuterated metabolite analog.

Introduction: The Role of Stable Isotope-Labeled Standards in Drospirenone Analysis

Drospirenone (DRSP) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapy.[][2] Its unique pharmacological profile, characterized by antimineralocorticoid and antiandrogenic activities, distinguishes it from other progestins.[3][4] Accurate quantification of Drospirenone and its metabolites in biological matrices is fundamental to pharmacokinetic, bioequivalence, and metabolism studies.[][6]

To achieve the highest level of accuracy and precision in mass spectrometry-based assays, stable isotope-labeled internal standards are the gold standard.[7] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z). Drospirenone-d4, a deuterated analog of the parent drug, is commonly used for this purpose.[][7] this compound represents a deuterated version of a reduced metabolite of Drospirenone, making it an ideal internal standard for quantifying this specific metabolite or related reduced forms, ensuring that extraction efficiency and matrix effects are accurately normalized.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are essential for its correct application in analytical methodologies. While a specific CAS number for the deuterated form is not publicly registered, the properties have been characterized by specialty chemical suppliers.

PropertyValueSource
Chemical Name This compound[8]
Molecular Formula C₂₄H₃₀D₄O₄[8][9]
Molecular Weight 390.55 g/mol [8][9]
CAS Number Not Available (NA)[8][9]
Alternate CAS (Unlabeled) 82546-55-2[8]
Appearance Off-white Foam[8]
Storage Conditions 2-8°C Refrigerator[8]

Note: The molecular weight of the parent (unlabeled) Drospirenone is approximately 366.50 g/mol .[3]

Metabolic Context: The Formation of Reduced Metabolites

Drospirenone is extensively metabolized in the body after oral administration.[10] The primary metabolic pathways involve the reduction of the A-ring and the opening of the lactone ring.[10][11] One of the main metabolites found in human plasma is 4,5-dihydrodrospirenone-3-sulfate, which is formed by reduction and subsequent sulfation.[10] The "3,5-Diol" designation of the internal standard refers to a reduced form of the Drospirenone molecule. Understanding this metabolic pathway is crucial as it provides the rationale for using a metabolite analog as an internal standard when studying the drug's disposition.

The biotransformation of Drospirenone can also be studied in vitro using microbial models, which can produce various hydroxylated and reduced metabolites, furthering the understanding of its metabolic fate.[12]

G DRSP Drospirenone (Oral Administration) Metabolism Extensive Hepatic Metabolism (e.g., CYP3A4, Reduction) DRSP->Metabolism First-Pass Effect Metabolite1 Acid Form (Lactone Ring Opening) Metabolism->Metabolite1 Metabolite2 4,5-Dihydrodrospirenone-3-Sulfate (Reduction & Sulfation) Metabolism->Metabolite2 Metabolite3 Other Reduced Metabolites (e.g., Diol Forms) Metabolism->Metabolite3

Caption: Simplified metabolic pathway of Drospirenone.

Application in Bioanalytical Methods: A Protocol for Quantification

This compound is designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[13] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for quantifying drugs and their metabolites in complex biological matrices like plasma.[6][13]

Causality in Experimental Design

The choice of a deuterated metabolite as an internal standard is deliberate. It ensures that the standard co-elutes chromatographically with the target analyte (the unlabeled metabolite) and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. This co-behavior is the cornerstone of accurate quantification, as any sample-to-sample variation in extraction recovery or signal suppression/enhancement will affect both the analyte and the internal standard proportionally, leaving their ratio constant.

Self-Validating Protocol: Quantification of a Drospirenone Metabolite in Human Plasma

This protocol outlines a validated approach for the analysis of a reduced Drospirenone metabolite using this compound as the internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate the analyte and internal standard from plasma proteins and other interfering substances.

  • Procedure:

    • Pipette 500 µL of human plasma into a clean polypropylene tube.

    • Add 50 µL of the internal standard working solution (this compound in methanol) to each sample, except for blank controls.

    • Vortex mix for 10 seconds.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte from other components and detect it with high specificity and sensitivity.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for the unlabeled Drospirenone metabolite and for this compound.

3. Data Analysis and Quantification

  • Objective: To calculate the concentration of the analyte in the original samples.

  • Procedure:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

    • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.[6]

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Ratio Calculate Peak Area Ratio (Analyte / IS) MSMS->Ratio Cal Generate Calibration Curve Ratio->Cal Quant Quantify Unknowns Cal->Quant end_node Final Concentration Quant->end_node start Start start->Plasma

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is a specialized and indispensable tool for modern pharmaceutical analysis. Its use as an internal standard in LC-MS/MS assays provides the necessary foundation for trustworthy and reproducible quantification of Drospirenone metabolites. By mimicking the chemical behavior of the endogenous analyte, it enables researchers to navigate the complexities of biological matrices and generate high-quality data essential for drug development and clinical research. This guide has provided the core technical details and a validated framework to support its effective implementation in the laboratory.

References

  • U.S. Food and Drug Administration. Slynd (drospirenone) tablets label. [Link]

  • CAS Common Chemistry. Drospirenone. [Link]

  • Regidor, P. A., & Schindler, A. E. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Women's Health, 19, 17455057231151236. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68873, Drospirenone. [Link]

  • Pharmaffiliates. Drospirenone-impurities. [Link]

  • Pharmaffiliates. Product Name : this compound. [Link]

  • Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

  • ResearchGate. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. [Link]

  • ResearchGate. A highly selective method for the analysis of drospirenone in human plasma. [Link]

  • Siddiqui, F. A., et al. (2020). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Pakistan Journal of Pharmaceutical Sciences, 33(3), 1031-1038.
  • Bittman, B., et al. Methods for the preparation of drospirenone. U.S.
  • Baydoun, E., et al. (2017). Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. Steroids, 125, 68-73. [Link]

  • Talath, S., et al. (2017). A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product. Indo American Journal of Pharmaceutical Research, 7(01), 7583-7592.
  • Kumar, A., et al. (2015). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-7.
  • Api-D. Drospirenone-D4. [Link]

Sources

Metabolic Pathway of Drospirenone and 3,5-Diol Formation: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic and degradation pathways of Drospirenone (DRSP), with a specific focus on the formation of the 3,5-diol derivatives. This content is designed for researchers and drug development professionals, synthesizing pharmacokinetic data with stability-indicating chemistry.

Executive Summary

Drospirenone (DRSP) is a synthetic progestin (17


-spironolactone derivative) characterized by a unique pharmacological profile that closely mimics endogenous progesterone.[1] Unlike many progestins, its metabolism is primarily independent of the Cytochrome P450 (CYP) system , relying instead on cytosolic reduction and hydrolysis.

The "3,5-Diol" formation refers to a critical structural transformation observed primarily under alkaline degradation and specific reductive metabolic conditions. Understanding this pathway is essential for distinguishing between pharmacologically inactive metabolites (excreted) and stability-indicating impurities (formed during storage or stress).

Primary Metabolic Pathways in Humans

In humans, Drospirenone is extensively metabolized.[1] The bioavailability is approximately 76–85%, and the two major metabolites found in plasma are pharmacologically inactive.

The Major Metabolites
  • Drospirenone Acid (M11): Formed by the opening of the

    
    -lactone ring at the C17 position. This is a reversible reaction in plasma but becomes irreversible upon excretion.
    
  • 4,5-Dihydro-Drospirenone-3-Sulfate (M14): Formed via the reduction of the C4-C5 double bond and the C3 ketone, followed by sulfation. This pathway involves aldo-keto reductases (AKRs) and sulfotransferases (SULTs).

Role of CYP450

While CYP3A4 plays a minor role in the oxidative metabolism of DRSP, it is not the dominant pathway. However, strong CYP3A4 inhibitors can moderately increase DRSP exposure, indicating a reserve capacity for oxidative clearance.

The 3,5-Diol Formation: Mechanism & Degradation

The formation of 3,5-diol derivatives (specifically the 3


,5

-dihydroxy species) represents a deep structural change involving the A-ring enone system. This occurs primarily through alkaline hydrolysis or specific reductive stress, serving as a key stability marker.
Chemical Mechanism: Alkaline Hydrolysis

Under alkaline conditions (pH > 8), Drospirenone undergoes a two-step degradation:[2]

  • Lactone Ring Opening: The C17

    
    -lactone opens to form the corresponding hydroxy-acid (Drospirenone Acid).
    
  • A-Ring Hydration/Reduction: The 3-oxo-4-ene system is susceptible to nucleophilic attack or reduction, leading to the formation of the 3

    
    ,5,17
    
    
    
    -triol
    (often referred to as the 3,5-diol degradant in impurity profiling).

Identified Structure (Alkaline Degradant):

  • Chemical Name: 17

    
    -(3-hydroxypropyl)-6
    
    
    
    ,7
    
    
    ,15
    
    
    ,16
    
    
    -dimethylene-5
    
    
    -androstane-3
    
    
    ,5,17
    
    
    -triol.[2]
  • Significance: This species indicates failure of the formulation's pH buffering or exposure to basic excipients.

Acidic Instability (Contrast)

It is crucial to distinguish the 3,5-diol formation from acidic degradation. In acidic environments (e.g., gastric fluid), DRSP primarily undergoes isomerization and dehydration , forming the 3-oxo-4,6-diene or rearranging the spiro-system, rather than forming a stable 3,5-diol.

Visualization of Pathways

The following diagram illustrates the divergence between the physiological metabolic route (Human) and the chemical degradation route (Laboratory/Stability) leading to the 3,5-diol.

DrospirenonePathways cluster_metabolism Human Metabolic Pathway (Physiological) cluster_degradation Chemical Degradation Pathway (Stability) DRSP Drospirenone (DRSP) (C24H30O3) AcidForm Drospirenone Acid (M11) (Lactone Ring Open) DRSP->AcidForm Esterase / Plasma pH Dihydro 4,5-Dihydro-DRSP (Intermediate) DRSP->Dihydro Aldo-Keto Reductase AlkalineInter Alkaline Hydrolysis (pH > 8.0) DRSP->AlkalineInter Isomer Isomerization Products (Acidic Conditions) DRSP->Isomer Acid Catalysis (HCl) Sulfate 4,5-Dihydro-DRSP-3-Sulfate (M14) (Major Urinary Metabolite) Dihydro->Sulfate Sulfotransferase (SULT) Triol 3,5-Diol / Triol Derivative (17α-(3-hydroxypropyl)-...-3β,5,17β-triol) AlkalineInter->Triol Ring Opening + A-Ring Hydration

Figure 1: Divergence of Drospirenone metabolism (green) and chemical degradation to 3,5-diol (red).

Quantitative Data & Impurity Profile

The following table summarizes the physicochemical properties and formation conditions for the key species discussed.

SpeciesTypeFormation MechanismKey Structural FeatureDetection (LC-MS)
Drospirenone APIN/A

-Lactone, 3-oxo-4-ene
[M+H]+ 367.2
DRSP Acid (M11) MetaboliteLactone HydrolysisOpen ring carboxylic acid[M+H]+ 385.2
DRSP-3-Sulfate (M14) MetaboliteReduction + Sulfation3-Sulfate, 4,5-saturated[M-H]- 465.2
3,5-Diol Degradant ImpurityAlkaline Hydrolysis3

,5

-dihydroxy, open lactone
[M+H]+ ~403 (Triol form)
Biphenyl Derivative ImpurityOxidative Stress (H2O2)Aromatization of rings[M+H]+ varies

Experimental Protocols

Protocol: Forced Degradation & Isolation of 3,5-Diol

This protocol is designed to generate and isolate the alkaline degradation product (3,5-diol/triol) for use as a reference standard in QC.

Reagents:

  • 0.1 N NaOH

  • 0.1 N HCl (for neutralization)

  • Methanol (HPLC Grade)

  • Drospirenone Reference Standard[3][4][5]

Workflow:

  • Preparation: Dissolve 50 mg of Drospirenone in 10 mL of Methanol.

  • Stress Induction: Add 5 mL of 0.1 N NaOH.

  • Incubation: Reflux at 60°C for 4 hours. (Note: Monitor via TLC/HPLC every 30 mins to prevent total degradation).

  • Neutralization: Cool to room temperature and neutralize with 0.1 N HCl to pH 7.0.

  • Extraction: Evaporate methanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

  • Analysis: Analyze the organic layer via LC-MS using a C18 column (see Section 6.2). The 3,5-diol species will elute earlier than the parent DRSP due to increased polarity (hydroxyl groups).

LC-MS Analytical Conditions

To differentiate the 3,5-diol from the acid metabolite:

  • Column: Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µm) or equivalent.[6][7]

  • Mobile Phase: Ammonium Acetate (10mM) : Acetonitrile (70:30 v/v).

  • pH: Adjusted to 6.8 (Critical to prevent on-column lactone opening/closing).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (200-400 nm) and ESI-MS (Positive Mode).

  • Target Retention: DRSP (~3.15 min). 3,5-Diol degradants will appear as pre-eluting peaks.

References

  • Wiesinger, H. et al. (2015).[1] Pharmacokinetics of Drospirenone in Combination with Ethinylestradiol or Estradiol. ResearchGate. Link

  • Sutar, S. V. et al. (2020). Structure Elucidation of Oxidative Degradation Product of Drospirenone. International Journal of Pharmaceutical Sciences and Research. Link

  • BenchChem Technical Support. (2025). Drospirenone Degradation Product Analysis and Identification. BenchChem. Link

  • Krattenmacher, R. (2000).[1] Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception. Link

  • Pharmaffiliates. (2025). Drospirenone-d4 3,5-Diol Reference Standard. Pharmaffiliates. Link

Sources

Technical Guide: Drospirenone-d4 vs. Drospirenone-d4 3,5-Diol in Bioanalytical Workflows

[1][2]

Executive Summary

In the high-stakes domain of steroid quantification, particularly for the progestin Drospirenone (DRSP) , the selection of Internal Standards (IS) is critical for method accuracy.[] This guide delineates the technical, structural, and functional differences between the standard stable isotope-labeled IS, Drospirenone-d4 , and its modified analog, Drospirenone-d4 3,5-Diol .[][]

While Drospirenone-d4 serves as the primary normalizer for the parent drug, this compound represents a deuterated standard for a specific polar impurity/metabolite .[][] Confusing these two or failing to chromatographically separate them can lead to catastrophic ion suppression, cross-signal interference (crosstalk), and quantitation errors, particularly given the acid-labile nature of the drospirenone A-ring.[]

Part 1: Structural & Physicochemical Characterization

The fundamental difference lies in the A-ring functionality.[] Drospirenone possesses a conjugated 3-ketone-4-ene system.[][] The "3,5-Diol" designation indicates the loss of this conjugation via reduction and/or hydration, resulting in hydroxyl groups at positions 3 and 5.[]

Comparative Physicochemical Table
FeatureDrospirenone-d4 (Parent IS)This compound (Impurity IS)
Primary Application Quantification of Drospirenone API in plasma/serum.[][]Quantification of the "Diol" impurity/metabolite; Method validation.
Chemical State 3-oxo-4-ene steroid (Enone system).[][]3,5-dihydroxylated steroid (Saturated A-ring).[][]
Molecular Formula


(Typical hydration product)
Approx.[][] Molecular Weight ~370.52 Da~390.55 Da (+20 Da shift due to

equivalent)*
Polarity (LogP) High Lipophilicity (Elutes later).[][]Increased Polarity (Elutes earlier).[][]
Ionization (ESI+) Forms

readily.[][]
Forms

or

(Water loss).[][]
Stability Acid-labile (Isomerizes/Degrades).[][]Relatively stable A-ring; prone to dehydration in source.[]

*Note: The mass shift of +20 Da suggests the addition of 4 Hydrogens and 1 Oxygen relative to the parent, or effectively the addition of water across the double bond plus reduction of the ketone, depending on the specific synthesis pathway.[]

Part 2: Bioanalytical Implications & Causality

The Separation Challenge (Chromatography)

This compound is significantly more polar than the parent Drospirenone-d4 due to the two hydroxyl groups replacing the hydrophobic enone system.[][]

  • Causality: In Reverse Phase Liquid Chromatography (RP-LC), the Diol species will have a shorter retention time (

    
    ) .[][]
    
  • Risk: If the gradient is too steep, the Diol may co-elute with other polar matrix components or early-eluting metabolites (like the acid metabolite), causing ion suppression.[]

Mass Spectrometry & Crosstalk

The "3,5-Diol" species is prone to in-source fragmentation (dehydration).[][]

  • Mechanism: In the ESI source, the 3-hydroxyl and 5-hydroxyl groups are labile.[] The Diol can lose water (

    
    , -18 Da).[][]
    
  • The Trap: If this compound loses water inside the source, it may generate an ion with a similar m/z to other metabolites or even the parent species, depending on the exact deuteration pattern.[] However, the primary risk is metabolite-to-parent conversion ex vivo.[][]

Stability & Degradation Pathways

Drospirenone is notorious for its sensitivity to acidic conditions and oxidative stress.[]

  • Acid Isomerization: In acidic sample preparation (e.g., protein precipitation with TCA), Drospirenone can isomerize to the inactive acid form or degrade.[][]

  • Reductive Degradation: The formation of the 3,5-diol typically requires reducing conditions or specific metabolic enzymatic activity (reductases).[][]

  • Critical Control: You must ensure your sample extraction pH is neutral to slightly alkaline to prevent the in situ generation of degradation products that might mimic the "Diol" impurity.

Part 3: Visualization of Pathways

The following diagram illustrates the structural relationship and the analytical decision process.

Drospirenone_PathwaysDRSP_D4Drospirenone-d4(Parent IS)[C24H26D4O3]DIOL_D4This compound(Impurity IS)[C24H30D4O4]DRSP_D4->DIOL_D4Reduction/Hydration(Metabolism/Stress)ESI_SourceESI Source(Mass Spec)DRSP_D4->ESI_SourceRetention Time: LateDIOL_D4->ESI_SourceRetention Time: Early(More Polar)DetectorDetector(MRM)ESI_Source->Detectorm/z 371 -> ProductESI_Source->Detectorm/z 391 -> Product(Potential Water Loss)

Figure 1: Relationship between Parent IS and Diol IS, highlighting chromatographic and ionization differences.

Part 4: Validated Experimental Protocol

To ensure integrity when using these standards, follow this Self-Validating Protocol .

Protocol: Stability-Indicating Separation of Drospirenone Species

Objective: Differentiate Drospirenone-d4 from this compound to prevent quantitation bias.

1. Reagent Preparation
  • Stock A (Parent IS): Dissolve Drospirenone-d4 in Acetonitrile (ACN) to 1 mg/mL. Store at -20°C.

  • Stock B (Impurity IS): Dissolve this compound in Methanol (MeOH) to 1 mg/mL. Note: Diols are more soluble in MeOH.[]

  • Working Solution: Prepare a mix containing 100 ng/mL of each in 50:50 ACN:Water.

2. LC-MS/MS Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).[][] Phenyl phases offer better selectivity for steroid isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid strong acids like TFA).[][]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B[]

    • 1.0 min: 30% B[]

    • 5.0 min: 90% B (Elution of Parent)[][]

    • 6.0 min: 90% B[]

    • 6.1 min: 30% B[]

  • Flow Rate: 0.4 mL/min.[]

3. Critical Validation Step (The "Crosstalk Check")

Before running samples, perform the Interference Check :

  • Inject Only Stock A (Parent IS).[][] Monitor MRM transitions for the Diol.

    • Acceptance Criteria: Signal at Diol retention time must be < 0.5% of LLOQ.[]

  • Inject Only Stock B (Diol IS).[][] Monitor MRM transitions for the Parent.

    • Acceptance Criteria: Signal at Parent retention time must be < 0.5% of LLOQ.[]

    • Failure Mode: If Stock B shows a peak at the Parent RT, your Diol standard contains unreacted parent or has dehydrated in the source to mimic the parent.[]

References

  • Sutar, S. V., et al. (2020).[][][3] Structure Elucidation of Oxidative Degradation Product of Drospirenone. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][][]

  • Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[][] Pharmacological and metabolic effects of drospirenone. PMC. Retrieved from [Link]

An In-depth Technical Guide to Stable Isotope Labeled Drospirenone Impurities for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Pharmaceutical Analysis

In the landscape of modern drug development, the pursuit of safety and efficacy is paramount. The active pharmaceutical ingredient (API) is but one piece of a complex puzzle; its associated impurities, arising from synthesis, degradation, or storage, represent a critical area of investigation. For drospirenone, a widely used synthetic progestin, a thorough understanding and quantification of its impurities are not merely a regulatory hurdle but a scientific necessity. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of stable isotope-labeled (SIL) drospirenone impurities. By leveraging the power of stable isotopes, researchers can achieve a level of analytical precision that is indispensable for robust drug development programs. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in this specialized domain.

The Analytical Challenge: Understanding Drospirenone and Its Impurities

Drospirenone (C₂₄H₃₀O₃) is a synthetic progestin that serves as a key component in oral contraceptives and hormone replacement therapies.[1][2] Its complex steroidal structure, however, is susceptible to the formation of various impurities during manufacturing and storage. These impurities, even at trace levels, can have pharmacological and toxicological implications, necessitating their rigorous control.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6][7][8]

Impurity Threshold Maximum Daily Dose ≤ 2 g/day Rationale and Regulatory Imperative
Reporting Threshold 0.05%The level at which an impurity must be reported in a regulatory submission.
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)The level at which the structure of an impurity must be elucidated.
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)The level at which biological safety data for the impurity is required.[4][5]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

Commonly encountered impurities of drospirenone include isomers, degradation products, and by-products from the synthetic route.[1][9] The accurate quantification of these impurities is often complicated by matrix effects in complex biological samples and the potential for analytical variability.

The Solution: The Power of Stable Isotope Labeling

Stable isotope labeling is a powerful technique where non-radioactive isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are incorporated into a molecule of interest.[10][11][][13] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass.[10] This mass difference forms the basis of their utility in analytical chemistry, particularly in mass spectrometry-based assays.

Why Use Stable Isotope Labeled Impurities?

The primary application of SIL-labeled compounds in this context is as internal standards (IS) for quantitative analysis. An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization efficiency and matrix effects in the mass spectrometer. SIL-labeled analytes are the gold standard for internal standards because they fulfill these criteria almost perfectly, differing from the analyte only in mass.[14] This co-elution and co-behavior corrects for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[14]

The use of stable isotopes offers significant safety advantages over radioactive isotopes, making them suitable for use in human metabolism studies.[10][11][15]

Synthesis and Characterization of SIL Drospirenone Impurities: A Technical Workflow

The generation of high-quality SIL drospirenone impurities is a multi-step process requiring expertise in organic synthesis and analytical chemistry.[][16]

Strategic Isotope Incorporation

The choice of isotope and its position within the drospirenone impurity molecule is a critical decision.

  • Deuterium (D): Often incorporated through exchange reactions. It is crucial to place deuterium on a non-exchangeable position to prevent its loss during sample processing.

  • Carbon-13 (¹³C): Typically introduced via a ¹³C-labeled precursor in the synthetic route. This provides a more stable label compared to deuterium.

  • Nitrogen-15 (¹⁵N): Can be incorporated if the impurity contains a nitrogen atom.

The goal is to achieve a sufficient mass shift (typically ≥ 3 amu) to prevent isotopic overlap between the labeled internal standard and the unlabeled analyte.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification Start Select Target Impurity & Labeling Strategy Synth Multi-step Chemical Synthesis with Labeled Precursor Start->Synth Design Synthetic Route Purify Purification by Preparative HPLC Synth->Purify Crude Product MS Mass Spectrometry (MS) for Mass Verification Purify->MS NMR Nuclear Magnetic Resonance (NMR) for Structural Confirmation & Label Position MS->NMR HPLC HPLC for Chemical Purity NMR->HPLC Isotopic Isotopic Purity Assessment by MS HPLC->Isotopic Cert Certificate of Analysis Generation Isotopic->Cert

Caption: A generalized workflow for the synthesis and characterization of a stable isotope-labeled drospirenone impurity.

A Representative Synthetic Approach

While specific synthetic routes are proprietary, a general approach involves identifying a suitable precursor in the synthesis of the target drospirenone impurity that can be sourced or prepared in a stable isotope-labeled form. The subsequent synthetic steps are then carried out to yield the final labeled impurity.

Rigorous Characterization: A Self-Validating System

The characterization of the newly synthesized SIL impurity is crucial to ensure its identity, purity, and suitability for use as an internal standard.

Protocol 1: Characterization of a SIL-Drospirenone Impurity

  • Mass Spectrometry (MS):

    • Objective: To confirm the correct mass of the labeled compound and to assess its isotopic purity.

    • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Method: Infuse a dilute solution of the compound and acquire the full scan mass spectrum.

    • Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass. The isotopic purity should be ≥ 98%, with minimal presence of the unlabeled M+0 isotopologue.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and determine the position of the stable isotope label.[13]

    • Instrumentation: 400 MHz or higher NMR spectrometer.

    • Method: Acquire ¹H and ¹³C NMR spectra. For deuterated compounds, the absence of a signal in the ¹H NMR at the labeled position confirms successful incorporation. For ¹³C-labeled compounds, the corresponding signal in the ¹³C NMR will be enhanced.

    • Acceptance Criteria: The NMR spectra must be consistent with the proposed structure of the drospirenone impurity.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the chemical purity of the labeled impurity.

    • Instrumentation: HPLC system with a UV detector.

    • Method: Develop a stability-indicating HPLC method capable of separating the target impurity from other related substances.[18][19]

    • Acceptance Criteria: Chemical purity should be ≥ 95%.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for steroidal compounds.
Mobile Phase Acetonitrile and Water GradientA gradient elution is often necessary to separate multiple impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 215 nm and 280 nmDrospirenone and its impurities have chromophores that absorb in the UV region.[20]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce analysis time.

Table 2: Typical HPLC Conditions for Drospirenone Impurity Analysis.[18]

Application in Research: Quantitative Bioanalysis

The primary use of SIL drospirenone impurities is as internal standards in quantitative bioanalytical methods, such as those used for pharmacokinetic studies.[11][15][21]

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with SIL-Impurity IS Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection of Analyte & IS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis of a drospirenone impurity in plasma using a SIL internal standard.

Protocol 2: Quantification of a Drospirenone Impurity in Human Plasma by UPLC-MS/MS

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the SIL-drospirenone impurity internal standard solution (at a known concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[22][23][24]

    • Method: Develop a rapid UPLC method to separate the analyte from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the analyte and the internal standard.

    • MRM Transitions:

      • Analyte: Select a specific precursor-to-product ion transition for the unlabeled drospirenone impurity.

      • Internal Standard: Select the corresponding precursor-to-product ion transition for the SIL-drospirenone impurity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled analyte standards.

    • Determine the concentration of the impurity in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Advancing Drug Development through Analytical Excellence

Stable isotope-labeled drospirenone impurities are indispensable tools for the modern pharmaceutical scientist. They provide the analytical rigor required to meet stringent regulatory expectations and to gain a deeper understanding of the behavior of drospirenone and its related substances in biological systems. By embracing the principles and methodologies outlined in this guide, researchers can enhance the quality and reliability of their data, ultimately contributing to the development of safer and more effective medicines. The investment in the custom synthesis and rigorous characterization of these labeled compounds is a direct investment in the integrity of the drug development process.[][16]

References

  • ArtMolecule. Stable Isotopes - Labeled Compounds.
  • Diagnostics World News. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology.
  • Pharmaffiliates. Drospirenone-impurities.
  • Pharmaffiliates. Drospirenone-impurities.
  • PubMed. (2024, January 4). Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study.
  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines.
  • Isotope Labeled Impurities.
  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • ResearchGate. (2025, December 15). (PDF) Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.
  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Creative Proteomics. Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • Taylor & Francis. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
  • ResearchGate. (2025, August 7). (PDF) Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (2025, August 7). Determination of Drospirenone in Human Plasma by LC–Tandem-MS.
  • PMC. (2023, February 6). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
  • PMC. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis.
  • ResearchGate. (2025, August 7). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
  • ResearchGate. (2023, February 16). (PDF) Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • PMC. (2016, August 18). Effects of hormonal contraception on systemic metabolism: cross-sectional and longitudinal evidence.
  • Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • YouTube. (2021, November 8). Impurities in Drug Substances/Products: Global Guidances & USP Perspective.
  • ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • PubMed. Isotopic labeling of metabolites in drug discovery applications.
  • A3P. Qualification impurities for Human Use.
  • YouTube. (2018, July 13). Characterisation of non-compendial reference standards for impurities: How good is good enough?.
  • Endocrine Reviews | Oxford Academic. Antiadipogenic Effects of the Mineralocorticoid Receptor Antagonist Drospirenone: Potential Implications for the Treatment of Metabolic Syndrome.
  • ResearchGate. (2025, August 7). The use of stable isotopes in drug metabolism studies.
  • BioPharm International. (2026, February 4). Containment to Protection: Packaging Trends Impacting Biopharma.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • ORBi. Endocrine and metabolic effects of an oral contraceptive containing estetrol and drospirenone.

Sources

Navigating the Analytical Landscape: A Technical Guide to the Solubility of Drospirenone-d4 3,5-Diol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Molecule: Physicochemical Context

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, making it a unique component in oral contraceptives and hormone replacement therapies.[1][2] Its deuterated analogue, Drospirenone-d4, serves as an invaluable internal standard in pharmacokinetic studies and mass spectrometry-based bioanalysis, allowing for precise quantification.[][4] Drospirenone-d4 3,5-Diol represents a key metabolite, and understanding its solubility is crucial for its use as a reference standard in metabolic studies.

The introduction of two hydroxyl groups in the 3 and 5 positions to form the diol metabolite from the parent ketone structure of Drospirenone is expected to increase its polarity. This structural modification will likely lead to a modest increase in aqueous solubility and a potential decrease in solubility in non-polar organic solvents compared to Drospirenone.

Below is a summary of the known physicochemical properties of the parent compound, Drospirenone, which serves as a foundational reference.

PropertyDrospirenoneDrospirenone-d4
Molecular Formula C24H30O3C24H26D4O3
Molecular Weight ~366.5 g/mol [5][6]~370.52 g/mol []
Appearance Crystalline solid[5]-
Aqueous Solubility Sparingly soluble[5]Expected to be sparingly soluble
Organic Solvent Solubility Soluble in DMF (~2 mg/mL), Acetonitrile, Ethanol, Methanol[5][7]Expected to be soluble in polar organic solvents

The Imperative of Solubility Data for Reference Standards

Accurate solubility data is the bedrock of reliable quantitative analysis. For a reference standard like this compound, knowing its solubility is critical for:

  • Preparation of Accurate Stock Solutions: The ability to prepare a concentrated, fully dissolved stock solution is the first step in creating a precise calibration curve. Inaccurate assumptions about solubility can lead to the preparation of saturated, lower-than-expected concentration solutions, which will skew all subsequent dilutions and analytical results.

  • Method Development and Validation: During the development of analytical methods, such as HPLC or LC-MS/MS assays, understanding the solubility of the analyte in the mobile phase is essential to prevent precipitation in the system, which can cause blockages, carryover, and inaccurate quantification.

  • Ensuring Stability: The solubility of a compound can be linked to its stability in a given solvent system. Some compounds may degrade more rapidly in solutions where they are poorly soluble or in suspensions.

A Validated Protocol for Experimental Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Instrumentation
  • This compound reference standard

  • A selection of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 to 48 hours. This extended time is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. The choice of dilution solvent should be compatible with the analytical mobile phase.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS/MS method. The concentration is determined by comparing the response to a calibration curve prepared from a known stock solution of this compound (which may need to be prepared in a solvent in which it is freely soluble, such as DMSO or DMF).

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Interpretation and Presentation

The results of the solubility study should be presented in a clear and concise manner. A table summarizing the solubility in various solvents is highly recommended for easy comparison.

SolventSolubility (mg/mL)Solubility (mM)
WaterExperimental ValueCalculated Value
PBS (pH 7.4)Experimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
DMFExperimental ValueCalculated Value

Structural Relationship and Predicted Polarity

The structural change from Drospirenone to its 3,5-Diol metabolite is a reduction of ketone groups to hydroxyl groups. This increases the molecule's capacity for hydrogen bonding, which is a key determinant of its interaction with polar solvents.

G cluster_0 Structural Transformation Drospirenone Drospirenone (Parent Compound) Metabolism Metabolic Reduction (Addition of 2H) Drospirenone->Metabolism   Diol Drospirenone 3,5-Diol (Metabolite) Metabolism->Diol  

Caption: Transformation from Drospirenone to its Diol metabolite.

This increased polarity suggests that while this compound will likely retain good solubility in polar organic solvents like DMF, DMSO, ethanol, and methanol, its solubility in aqueous media may be slightly enhanced compared to the parent drug.

Conclusion

While direct solubility data for this compound is not yet widely published, a robust scientific approach allows for its precise determination. By understanding the physicochemical properties of the parent compound, Drospirenone, and implementing a validated experimental protocol such as the shake-flask method, researchers can confidently generate the solubility data necessary for the accurate and reliable use of this important reference standard. This guide provides the foundational knowledge and practical steps to empower scientists in their critical work within drug development and analysis.

References

  • Talath, S. et al. (2017). A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. Indo American Journal of Pharmaceutical Research, 7(01).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms.
  • PubMed. (2011). Parenteral oil-based drospirenone microcrystal suspensions-evaluation of physicochemical stability and influence of stabilising agents. [Link]

  • accessdata.fda.gov. 214154Orig1s000. [Link]

  • PubChem. Drospirenone. [Link]

  • ResearchGate. A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines. [Link]

  • ResearchGate. (2023). (PDF) Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. [Link]

  • ResearchGate. Drospirenone: Pharmacology and pharmacokinetics of a unique progestogen. [Link]

  • PubMed. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. drospirenone | Ligand page. [Link]

Sources

Technical Guide: Drospirenone-d4 3,5-Diol as a Specific Degradation Product

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Drospirenone-d4 3,5-Diol , a specific degradation product critical to the bioanalysis of Drospirenone.

Content Type: Technical Whitepaper & Protocol Guide Audience: Bioanalytical Scientists, pharmacokineticists, and QC Specialists.

Executive Summary: The Hidden Liability in Steroid Bioanalysis

In the high-sensitivity quantification of Drospirenone (a synthetic progestin) using LC-MS/MS, the stability of the internal standard (IS), Drospirenone-d4 , is a critical quality attribute. While isotope-labeled standards are generally assumed to behave identically to the analyte, This compound represents a specific, non-isobaric degradation product that can compromise assay integrity.

This guide details the chemical genesis of this impurity, its impact on quantitation, and the protocols required to detect and mitigate its formation.

Chemical Identity and Mechanism of Formation

The Parent Molecule: Drospirenone-d4

Drospirenone is chemically unique due to its 17α-spirolactone ring and two cyclopropane rings (at C6-C7 and C15-C16). The deuterated internal standard, Drospirenone-d4, typically incorporates deuterium atoms at stable positions (often C2 and C4 or C2 and C6) to avoid exchange.

The Degradant: this compound

The "3,5-Diol" designation refers to the modification of the A-ring system. Drospirenone possesses a 3-keto-4-ene functionality. Under specific stress conditions (acidic hydrolysis or reductive stress), this system undergoes saturation and hydration.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~390.55 Da (vs. 370.5 Da for Parent IS)

  • Structural Change: Reduction of the 3-ketone to a hydroxyl group and hydration of the C4-C5 double bond (or 3,5-reduction).

Degradation Pathway

The formation of the 3,5-diol is distinct from the common acid-catalyzed lactone ring opening (which forms Drospirenone acid). This pathway involves the A-ring.

DegradationPathway cluster_conditions Stress Factors Parent Drospirenone-d4 (3-keto-4-ene) MW: 370.5 Inter Intermediate (Enol/Cation) Parent->Inter + 2H (Reductive Environment) or Acid Catalysis Product This compound (3,5-dihydroxy) MW: 390.55 Inter->Product + H2O (Hydration) Protic Solvents Protic Solvents Acidic pH Acidic pH Light Light

Figure 1: Proposed formation pathway of this compound involving A-ring reduction and hydration.[1]

Analytical Impact on LC-MS/MS Assays

The presence of this compound introduces two primary risks to bioanalytical validity:

Internal Standard Response Drift

As the IS degrades into the 3,5-diol, the concentration of the intact Drospirenone-d4 decreases.

  • Consequence: If degradation occurs during sample processing (e.g., in the autosampler), the IS area count will drop over the run time.

  • Result: Since the analyte (Drospirenone) may not degrade at the exact same rate (due to the kinetic isotope effect or matrix protection), the Area Ratio (Analyte/IS) will be artificially inflated, leading to positive bias in quantification.

Chromatographic Interference

The 3,5-diol is significantly more polar than the parent drospirenone due to the two hydroxyl groups.

  • Retention Time (RT): The diol will elute earlier than Drospirenone on Reverse Phase (C18) columns.

  • Ion Suppression: If the diol elutes in the void volume or co-elutes with other matrix components, it can cause variable suppression zones, though direct interference is less likely due to the mass shift (+20 Da).

Quantitative Comparison
ParameterDrospirenone-d4 (IS)This compound (Degradant)Impact
Formula


Chemical Transformation
MW ~370.5~390.55Mass Shift (+20 Da)
Polarity LipophilicModerate PolarityRT Shift (Earlier elution)
Detection MRM (e.g., 371 -> 97)MRM (e.g., 391 -> 97)Loss of IS Signal

Detection & Validation Protocol

To ensure assay robustness, you must validate the stability of your IS stock and working solutions.

Diagnostic Workflow

This protocol is designed to detect the specific presence of the 3,5-diol impurity.

Step 1: Targeted MRM Setup Configure your mass spectrometer to monitor the transition for the diol.

  • Parent Ion: [M+H]+ = 391.2 (approx)

  • Daughter Ion: Likely shares the common steroid fragment or water loss peaks.

Step 2: Stress Testing

  • Prepare Drospirenone-d4 IS working solution in Methanol/Water (50:50) and Acetonitrile/Water (50:50) .

  • Acidify an aliquot of each with 0.1% Formic Acid.

  • Incubate at Ambient Temperature for 24 hours.

  • Inject against a freshly prepared control (stored at -20°C).

Step 3: Data Analysis Calculate the % degradation using the formula:



Simultaneously monitor the appearance of the peak at MRM 391 -> X.

ValidationWorkflow Start IS Stock Solution Split Split Aliquots Start->Split Control Control (-20°C, ACN) Split->Control Stress1 Stress A (Acidic MeOH, RT) Split->Stress1 Stress2 Stress B (Basic, 40°C) Split->Stress2 LCMS LC-MS/MS Analysis Monitor Parent (371) & Diol (391) Control->LCMS Stress1->LCMS Stress2->LCMS Decision Check % Degradation LCMS->Decision Pass < 5% Degradation Proceed Decision->Pass Stable Fail > 5% Degradation Optimize Solvent Decision->Fail Unstable

Figure 2: Stability assessment workflow for Drospirenone-d4.

Mitigation and Prevention

Based on the chemical nature of the 3,5-diol formation, the following preventive measures are mandatory for robust method development:

  • Solvent Selection:

    • Avoid Methanol for stock preparation if possible. Methanol is protic and can facilitate proton transfer reactions leading to isomerization or hydration.

    • Preferred: Use Acetonitrile (ACN) or DMSO for stock solutions. ACN is aprotic and generally stabilizes keto-steroids better than alcohols.

  • Temperature Control:

    • Keep autosampler temperature at 4°C . The rate of hydration/reduction is significantly temperature-dependent.

  • pH Management:

    • Avoid strong acid additives in the reconstitution solution. If mobile phases require acid (e.g., 0.1% Formic Acid), ensure the sample residence time in the autosampler is minimized or validated for stability (e.g., < 24 hours).

  • Light Protection:

    • Drospirenone is light-sensitive. Use amber glassware to prevent photo-induced oxidation or rearrangement, which can catalyze the formation of diol precursors.

References

  • Pharmaffiliates. this compound Product Data. Retrieved from

  • MedChemExpress. Drospirenone-d4 Product Information. Retrieved from

  • BenchChem. Drospirenone Degradation Product Analysis. Retrieved from

  • Sutar, S. V., et al. "Structure Elucidation of Oxidative Degradation Product of Drospirenone." International Journal of Pharmaceutical Sciences and Research, 2020. Retrieved from

  • United States Pharmacopeia (USP). Drospirenone and Ethinyl Estradiol Tablets - Monograph. Retrieved from

Sources

Advanced Impurity Profiling of Drospirenone: The Critical Role of Deuterated 3,5-Diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of deuterated 3,5-Diol in the impurity profiling of Drospirenone.

Executive Summary

In the high-stakes landscape of steroid analysis, Drospirenone (DRSP) presents unique stability challenges due to its acid-labile 17-spiro-lactone ring and the reactive 3-oxo-4-ene system. Among its degradation products, the 3,5-Diol impurity (specifically the 3


,5

-dihydroxy derivative formed via A-ring modification and lactone hydrolysis) represents a critical quality attribute that must be monitored under ICH Q3A/Q3B guidelines.

This guide delineates the analytical necessity of using Stable Isotope Labeled (SIL) Internal Standards , specifically Drospirenone-d4 3,5-Diol , to achieve precise quantification. We explore the mechanistic formation of this impurity, the theory of Isotope Dilution Mass Spectrometry (IDMS), and provide a validated LC-MS/MS workflow for its detection.

The Target: Drospirenone 3,5-Diol Impurity

Chemical Identity and Formation

Drospirenone is chemically 6


,7

;15

,16

-dimethylene-3-oxo-17

-pregn-4-ene-21,17-carbolactone.[1][2][3][4][5] Under stress conditions—particularly alkaline hydrolysis or reductive environments—the molecule undergoes significant structural rearrangement.

The "3,5-Diol" impurity typically refers to the species where:

  • A-Ring Saturation & Reduction: The

    
     double bond is saturated, and the 3-ketone is reduced to a 3-hydroxyl group.
    
  • C5 Hydroxylation: A hydroxyl group is introduced at the C5 position (often 5

    
    ).
    
  • Lactone Hydrolysis (Context-Dependent): In alkaline conditions, the lactone ring opens to form a 17

    
    -(3-hydroxypropyl) chain, resulting in a triol structure (3,5,17-triol).
    

Key Degradant Structure (Alkaline): 17


-(3-hydroxypropyl)-6

,7

,15

,16

-dimethylene-5

-androstane-3

,5,17

-triol [1].[1][4]
The Analytical Challenge

Quantifying this impurity is difficult due to:

  • Ionization Variability: Steroid diols/triols have different ionization efficiencies compared to the parent ketone (DRSP) in Electrospray Ionization (ESI).

  • Matrix Effects: In pharmaceutical formulations (tablets containing ethinylestradiol, excipients) or biological matrices (plasma), co-eluting components can suppress or enhance the signal.

  • Structural Similarity: Isomers of the diol can co-elute, requiring high chromatographic resolution.

The Solution: Deuterated Internal Standards (SIL-IS)

To ensure data integrity, This compound is employed as the internal standard.

Mechanism of Action: Isotope Dilution

The deuterated standard contains four deuterium atoms (


H), typically labeled at stable positions (e.g., the methylene groups of the propyl chain or the cyclopropane rings) that do not undergo exchange.

Why it works:

  • Co-Elution: The physicochemical properties (retention time, pKa, hydrophobicity) of the deuterated analog are virtually identical to the analyte. They elute at the same time.

  • Matrix Compensation: Since they elute together, they experience the exact same matrix suppression or enhancement at the ESI source.

  • Ratio-Metric Quantitation: The mass spectrometer differentiates them by mass-to-charge ratio (

    
    ). The ratio of the Analyte Area to the IS Area is plotted, mathematically canceling out ionization fluctuations.
    
Visualization: The Degradation & Analysis Pathway

DRSP_Pathway DRSP Drospirenone (Parent API) Stress Stress Condition (Alkaline/Reductive) DRSP->Stress Diol 3,5-Diol Impurity (Analyte) Stress->Diol  Degradation   LCMS LC-MS/MS Analysis (MRM Mode) Diol->LCMS  Sample   IS This compound (Internal Standard) IS->LCMS  Spike   Result Quantified Impurity (Corrected for Matrix) LCMS->Result  Area Ratio Calculation  

Figure 1: Logical flow from Drospirenone degradation to SIL-corrected quantification.

Technical Workflow: LC-MS/MS Protocol

This protocol is designed for the trace quantification of the 3,5-Diol impurity in a pharmaceutical matrix.

Reagents & Standards
  • Analyte: Drospirenone 3,5-Diol Reference Standard.

  • Internal Standard (IS): this compound (ensure isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)
  • Stock Preparation: Dissolve this compound in MeOH to 100 µg/mL.

  • Sample Solution: Weigh tablet powder equivalent to 5 mg DRSP. Dissolve in 50 mL diluent (ACN:Water 50:50).

  • Spiking: Add 50 µL of IS Stock to 1 mL of Sample Solution.

  • Extraction: Vortex for 5 min. Centrifuge at 10,000 rpm for 10 min.

  • Filtration: Filter supernatant through 0.22 µm PTFE filter into LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Stationary Phase (e.g., Zorbax SB-C18, 100 x 2.1 mm, 1.8 µm) [2].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30% -> 90% B (Linear)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (QQQ):

  • Source: ESI Positive Mode.

  • MRM Transitions (Example values - must be optimized per instrument):

    • Analyte (3,5-Diol):

      
       391.2 
      
      
      
      97.1 (Quantifier), 391.2
      
      
      121.1 (Qualifier). (Assuming [M+H]+ of triol form C24H38O4 = 390.5 + 1).
    • IS (d4-3,5-Diol):

      
       395.2 
      
      
      
      97.1.
  • Spray Voltage: 3500 V.

Data Analysis (Calculation)

Calculate the Response Ratio (


) for every injection:


Quantify concentration using a linear regression equation (


) derived from the calibration curve of 

vs. Concentration.

Quantitative Data Summary: Matrix Effect Correction

The following table illustrates the impact of using the deuterated IS versus an external standard method in a simulated plasma matrix.

ParameterExternal Standard MethodDeuterated IS Method (d4-3,5-Diol)Improvement
Matrix Factor (MF) 0.78 (Suppression)1.02 (Normalized)Eliminated suppression
Recovery (%) 72% ± 15%98% ± 3%+26% Accuracy
Precision (%RSD) 12.4%2.1%6x Precision
Linearity (

)
0.9850.999Superior Fit

Note: Data simulated based on typical steroid IDMS performance characteristics [3].

Analytical Logic & Decision Tree

Method_Logic Start Start Impurity Profiling CheckStd Is Deuterated IS Available? Start->CheckStd NoIS Use External Std (High Risk of Matrix Error) CheckStd->NoIS No YesIS Use this compound CheckStd->YesIS Yes Prep Spike IS into Samples & Stds YesIS->Prep RunLC Run LC-MS/MS (MRM) Prep->RunLC CheckRT Do RTs Match? RunLC->CheckRT FailRT Fail: Check Column/Gradient CheckRT->FailRT No PassRT Pass: Calculate Area Ratios CheckRT->PassRT Yes Final Report Impurity Level PassRT->Final

Figure 2: Decision tree for implementing the deuterated standard in routine analysis.

Conclusion

The inclusion of This compound in the impurity profiling of Drospirenone is not merely a procedural enhancement but a regulatory necessity for high-sensitivity methods. By effectively negating matrix effects and ionization inconsistencies, this protocol ensures that the reported impurity levels reflect the true chemical composition of the drug product, safeguarding patient safety and ensuring compliance with ICH guidelines.

References

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Link

  • Syed, R., & Kantipudi, R. (2021).[6] New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form. Journal of Applied Pharmaceutical Science. Link

  • Ivanchina, N. V., et al. (2017).[7] Synthesis of Deuterium-Labeled Steroid 3,6-Diols. Natural Product Communications. Link

  • Pharmaffiliates. this compound Reference Standard Data. Link

Sources

Methodological & Application

Application Note: LC-MS/MS Protocol for Drospirenone-d4 3,5-Diol Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the bioanalysis of steroid hormones, specifically focusing on the characterization and quantification of Drospirenone-d4 3,5-Diol . This compound typically serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the Drospirenone 3,5-Diol metabolite/impurity, or as a specific tracer in metabolic flux studies.[1]

Executive Summary & Scientific Rationale

The accurate detection of Drospirenone metabolites and degradation products is critical for pharmacokinetic (PK) profiling and stability testing.[1] Drospirenone 3,5-Diol (often formed via the reduction of the 3-ketone and hydration of the 4,5-double bond) represents a more polar species than the parent drug.[1]

This protocol details the detection of the deuterated analog, This compound , utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]

Key Challenges & Solutions
  • Challenge (Polarity Shift): The presence of two hydroxyl groups significantly increases polarity compared to Drospirenone, leading to earlier elution and potential suppression by early-eluting matrix components.[1]

    • Solution: Use of a high-strength silica (HSS) or polar-embedded C18 column to retain polar steroids.[1]

  • Challenge (Source Fragmentation): Steroid diols are prone to in-source water loss (

    
    ), which can compromise sensitivity if the intact protonated molecular ion is selected as the precursor without optimization.[1]
    
    • Solution: A "Soft" ionization protocol optimizing declustering potential (DP) to preserve the molecular ion

      
      .[1]
      

Chemical Context & Pathway[1][2]

Understanding the structural origin of the analyte is essential for method development.[1] The 3,5-diol species typically arises from the reductive metabolism or acid-catalyzed degradation of the parent Drospirenone.[1]

Structural Relationship Diagram[1]

Drospirenone_Pathway cluster_0 Detection Target DRSP Drospirenone (Parent Drug) MW: 366.5 Inter Intermediate (3-OH or 4,5-dihydro) DRSP->Inter Reductive Metabolism (Ketone Reduction) Diol Drospirenone 3,5-Diol (Analyte/Impurity) MW: ~386.5 Inter->Diol Hydration (Double Bond Saturation) Diol_d4 This compound (Internal Standard) MW: ~390.5 Diol->Diol_d4 Deuterium Labeling (Synthesis)

Figure 1: Structural relationship between Drospirenone and its 3,5-Diol derivative.[1] The d4 analog is the stable isotope labeled form used for quantitation.[1]

Experimental Protocol

Reagents and Standards[1][3][4][5][6]
  • Analyte: this compound (Typical MW: 390.55 Da).[1][2]

  • Reference Standard: Drospirenone 3,5-Diol (Unlabeled, MW: 386.5 Da).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Methyl tert-butyl ether (MTBE).[1]

  • Additives: Ammonium Formate (10 mM), Formic Acid.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) for steroids to minimize phospholipid suppression and maximize recovery of the diol species.[1]

  • Aliquot: Transfer 200 µL of plasma/matrix into a clean glass tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It provides excellent recovery for moderately polar steroids like the 3,5-diol while excluding highly polar matrix salts.[1]

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) supernatant to a clean vial.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex well.

LC-MS/MS Conditions[1][3][4]
Chromatography (LC)[1][3][4][5]
  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).[1]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phases:

    • A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Ammonium formate aids in the formation of

      
       and 
      
      
      
      adducts, stabilizing the ionization.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
0.5 20 Load
4.0 90 Elution of Diol & Parent
5.0 90 Wash
5.1 20 Re-equilibration

| 7.0 | 20 | Stop |[1]

Mass Spectrometry (MS)[1][3][4][5]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][3]

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Optimized):

AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Description
This compound 391.3

97.1 35Characteristic Steroid Fragment
This compound 391.3

355.2 20Loss of 2

(Water Loss)
Drospirenone 3,5-Diol (Unlabeled)387.3

97.135Quantifier
Drospirenone (Parent)367.2

97.132Reference

Critical Technical Note: The transition


 corresponds to the loss of two water molecules (

Da).[1] While specific, the low mass fragment (

) is often more intense for spiro-lactone steroids but may have higher background noise.[1] Monitor both during method development.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Serum) LLE LLE Extraction (MTBE Solvent) Sample->LLE Add IS (d4-Diol) Recon Reconstitution (50:50 MeOH:H2O) LLE->Recon Evaporate N2 LC UHPLC Separation (C18 Column, Gradient) Recon->LC Inject 5-10 µL MS MS/MS Detection (ESI+, MRM: 391.3 -> 97.1) LC->MS Elution ~3.5 min Data Quantification (Ratio d0/d4) MS->Data Integrate Peaks

Figure 2: Step-by-step analytical workflow for the extraction and quantification of this compound.

Validation & Troubleshooting

Linearity & Range[1][3]
  • Target Range: 0.5 ng/mL to 100 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).[1]
    
Troubleshooting Common Issues
  • Issue: Low Sensitivity.

    • Cause: In-source fragmentation (loss of water) before Q1 selection.[1]

    • Fix: Lower the Declustering Potential (DP) or Cone Voltage.[1] Alternatively, monitor the water-loss ion (

      
      ) as the Q1 precursor if it is more stable.[1]
      
  • Issue: Peak Tailing.

    • Cause: Interaction of the diol hydroxyls with active silanol sites on the column.[1]

    • Fix: Ensure the mobile phase contains sufficient ionic strength (Ammonium Formate) or switch to an end-capped column (e.g., Waters BEH Shield RP18).[1]

  • Issue: Back-Conversion.

    • Cause: Acidic degradation of conjugates in the source.[1]

    • Fix: Ensure chromatographic separation between the diol and any glucuronide metabolites to prevent source-induced hydrolysis from interfering with quantitation.

References

  • PubChem. (2025).[1] Drospirenone Compound Summary. National Library of Medicine.[1] [Link]

  • SciEx. (2014).[1][6] A Sensitive LC-MS/MS method for the Quantification of Ethinyl Estradiol and Drospirenone in Human Plasma. Application Note. [Link]

  • Sutar, S. B., et al. (2021).[1][7] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pharmaffiliates. (2023). This compound Reference Standard. [Link][1][2]

Sources

preparing internal standard stock solutions of Drospirenone-d4 3,5-Diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for preparing and validating internal standard (IS) stock solutions of Drospirenone-d4 3,5-Diol , a deuterated metabolite standard used in LC-MS/MS bioanalysis. Unlike the parent compound Drospirenone, the 3,5-diol metabolite possesses increased polarity and distinct stability profiles.[1][] This guide addresses the specific challenges of handling deuterated steroid diols, including hygroscopicity, isotopic purity correction, and prevention of hydrogen-deuterium (H/D) exchange.[1][]

Introduction & Scientific Context

In regulated bioanalysis (FDA/EMA), the accuracy of quantitation relies heavily on the quality of the Internal Standard (IS).[] This compound is typically utilized to quantify the corresponding non-deuterated metabolite in plasma or urine.[]

Chemical Context & Causality:

  • Structure: The "3,5-diol" designation implies the reduction of the C3 ketone and modification at the C4-C5 positions (often hydration or reduction) of the steroid backbone.[] This significantly increases the Polar Surface Area (PSA) compared to the parent Drospirenone.

  • Solubility Implications: While parent Drospirenone is highly lipophilic, the diol functionality requires a protic solvent capable of hydrogen bonding for optimal solubility. Methanol (MeOH) is the solvent of choice over Acetonitrile (ACN) to prevent precipitation during cold storage.[]

  • Stability Risks: Steroid diols can be susceptible to acid-catalyzed dehydration (reverting to enones) or rearrangement.[] Therefore, the stock solution must remain neutral .[1] Furthermore, while carbon-bound deuterium (C-D) is stable, exposure to extreme pH can catalyze exchange at alpha-positions, compromising the isotopic integrity.[1][]

Material Specifications

ComponentGrade/SpecificationRationale
Analyte This compound (>98% Chemical Purity, >99% Isotopic Purity)High isotopic purity prevents "cross-talk" (signal contribution) to the analyte channel (M+0).[1][]
Solvent Methanol (LC-MS Grade)Maximizes solubility of the polar diol moiety; compatible with ESI ionization.[]
Vessels Amber Glass (Silanized preferred)Prevents photodegradation and minimizes non-specific adsorption of the steroid to glass surfaces.
Storage -20°C or -80°CArrhenius kinetics dictate reduced degradation rates at lower temperatures.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a verified Master Stock Solution (MSS) at 1.0 mg/mL .

Step 3.1: Environmental Control
  • Static Control: Steroid powders are often electrostatic. Use an ionizing anti-static gun or polonium strip on the weighing boat/spatula to prevent drift.

  • Humidity: Maintain relative humidity <40% if possible, as diols can be hygroscopic.[1]

Step 3.2: Gravimetric Preparation
  • Equilibrate: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation (which leads to hydrolysis or weighing errors).

  • Weigh: Accurately weigh 1.0 mg ± 0.05 mg of this compound into a clean, tared amber glass volumetric flask (1 mL or 2 mL).

    • Note: Do not use plastic weighing boats for sub-milligram quantities; weigh directly into the vessel or use a micro-balance boat washed into the vessel.

  • Solvent Addition: Add Methanol (LC-MS Grade) to approximately 80% of the final volume.

  • Dissolution: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature.

    • Visual Check: Inspect for "schlieren" lines or particulates. The solution must be crystal clear.

  • Volume Make-up: Dilute to volume with Methanol. Cap and invert 10x.

Step 3.3: Purity Correction Calculation

The weighed mass must be corrected for chemical purity and salt form (if applicable).


[1][]

Example: If Purity is 98.5% and Mass is 1.02 mg in 1.0 mL:


[1][]

Workflow Visualization

The following diagram illustrates the critical path from solid storage to verified stock, emphasizing the "Self-Validating" checkpoints.

StockPreparation Start Solid Standard (-20°C Storage) Equilibrate Equilibration (Room Temp, 30 min) Start->Equilibrate Prevent Condensation Weigh Gravimetric Weighing (Anti-static) Equilibrate->Weigh Dissolve Dissolution (100% MeOH) Weigh->Dissolve Add Solvent Sonicate Sonication (5 min, Ambient) Dissolve->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Check->Dissolve Fail (Particulates) Aliquot Aliquot & Store (Amber Vials, -20°C) Check->Aliquot Pass Validate LC-MS Validation (Isotopic Purity Check) Aliquot->Validate Before Use

Figure 1: Critical workflow for the preparation of this compound stock solutions. Green diamond represents the mandatory visual stop-gate.

Protocol: Working Standard & Self-Validation

Objective: Dilute the Master Stock to a Working Internal Standard (WIS) solution (e.g., 100 ng/mL) and validate its performance.

Step 5.1: Dilution Logic

Do not dilute directly into 100% aqueous buffer. The diol is more polar than the parent but still requires organic solvent to prevent adsorption to container walls.

  • Recommended Diluent: 50:50 Methanol:Water (v/v).[3]

  • Procedure: Perform serial dilutions (e.g., 1:100 then 1:100).

Step 5.2: The "Zero-Interference" Validation (Self-Validating System)

Before using the stock for sample analysis, you must confirm that the deuterated standard does not contribute signal to the analyte channel (unlabeled Drospirenone 3,5-Diol).[1][]

  • Inject: A blank matrix sample spiked only with the Internal Standard (at working concentration).

  • Monitor: The transition for the unlabeled analyte (e.g., Parent Mass -> Fragment).[]

  • Criteria: The area count in the analyte channel must be < 5% of the LLOQ (Lower Limit of Quantitation) area.

    • Failure Mode: If signal is detected, the IS contains unlabeled impurities or the mass resolution of the MS is insufficient.

Troubleshooting & Stability

IssueRoot CauseCorrective Action
Precipitation in Storage Temperature too low for concentration; Solvent evaporation.[]Sonicate aliquots after thawing. Ensure caps are parafilmed to prevent evaporation.
Signal Drift (Response Drop) Adsorption to glass/plastic.Add 0.1% Formic Acid to the working solution (if compatible with chromatography) to minimize binding, or increase organic ratio.[]
H/D Scrambling Exposure to strong acid/base.Ensure all solvents are pH neutral (pH 6-8).[] Avoid leaving stock in autosampler vials with acidic mobile phase for >24h.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Optimizing Mass Spectrometry Transitions for Drospirenone-d4 3,5-Diol: A Protocol for Robust Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Drospirenone-d4 3,5-Diol using a triple quadrupole mass spectrometer. As a deuterated stable isotope-labeled internal standard (SIL-IS) for a key reduced metabolite of Drospirenone, its accurate detection is paramount for robust pharmacokinetic and drug metabolism studies. We delve into the scientific principles behind each optimization step, from precursor ion selection to the fine-tuning of cone voltage and collision energy, ensuring a self-validating, sensitive, and specific analytical method. This guide is designed for researchers and scientists in drug development seeking to establish rigorous bioanalytical methods for steroid-based therapeutics.

Introduction: The Rationale for Method Optimization

Drospirenone is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1][2] Its metabolism in the body leads to various reduced forms, with the reduction of the A-ring double bond and the 3-keto group being a primary pathway. The resulting diol metabolites are crucial for understanding the complete pharmacokinetic profile of the parent drug. For quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and variability during sample preparation and injection.[][4]

This compound serves as the SIL-IS for such a metabolite. For the purposes of this guide, we will operate on the scientifically-grounded assumption that "this compound" refers to a deuterated A-ring reduced metabolite, specifically a tetrahydro-drospirenone-d4. The molecular weight of Drospirenone is approximately 366.5 g/mol , and its d4-labeled counterpart is ~370.5 g/mol .[][5][6] The reduction of the A-ring adds four hydrogen atoms, leading to a predicted molecular weight of approximately 374.5 g/mol for the deuterated diol metabolite. Therefore, we anticipate the protonated precursor ion [M+H]⁺ to be observed at m/z 375.5 .

The sensitivity and specificity of an LC-MS/MS assay depend entirely on the careful optimization of MRM transitions. This process involves systematically tuning instrument parameters to maximize the signal intensity of a specific precursor-to-product ion transition while minimizing background noise.[7] This document provides the fundamental theory and a practical, field-proven protocol for this optimization.

Foundational Principles of MRM Optimization

A triple quadrupole mass spectrometer operates by selecting a specific ion (the precursor ion ) in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, the collision cell), and then selecting a specific fragment (the product ion ) in the third quadrupole (Q3) for detection. The optimization process fine-tunes the voltages that control this journey.

  • Precursor Ion [M+H]⁺: This is the ionized molecule of interest. It is selected in Q1 based on its mass-to-charge ratio (m/z).

  • Cone Voltage (CV) / Declustering Potential (DP): These voltages are applied at the ion source interface. Their optimization is critical to maximize the transmission of the precursor ion from the atmospheric pressure source into the vacuum of the mass spectrometer. Insufficient voltage leads to poor ion transmission, while excessive voltage can cause premature fragmentation of the precursor ion before it reaches Q1.[8]

  • Product Ions: These are the fragments generated when the precursor ion is broken apart in the collision cell by colliding with an inert gas (e.g., argon). The most stable and intense product ions are chosen for monitoring.

  • Collision Energy (CE): This is the kinetic energy applied to the precursor ion as it enters the collision cell. It dictates the efficiency of fragmentation. The optimal CE is unique for each precursor-product pair and is the energy that yields the maximum product ion intensity.[9][10]

The logical workflow for this process is visualized in the diagram below.

MRM_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Infusion & Ion Identification cluster_optimization Phase 3: Parameter Optimization cluster_output Phase 4: Final Method prep Prepare Tuning Solution (100-500 ng/mL in 50:50 ACN:H2O) infuse Direct Infusion via Syringe Pump (5-10 µL/min) prep->infuse q1_scan Q1 Full Scan Identify [M+H]⁺ Precursor Ion infuse->q1_scan Acquire Data opt_cv Optimize Cone Voltage (CV) Ramp voltage and monitor precursor intensity q1_scan->opt_cv Precursor m/z Found prod_scan Product Ion Scan Identify Stable, Intense Fragments opt_ce Optimize Collision Energy (CE) Ramp energy for each Precursor → Product pair prod_scan->opt_ce Select 2-3 Product Ions opt_cv->prod_scan Optimized CV final_method Final Optimized MRM Method opt_ce->final_method

Caption: Workflow for systematic MRM transition optimization.

Experimental Protocol

This protocol outlines the complete workflow for optimizing MRM transitions for this compound.

3.1. Materials and Reagents

  • This compound reference standard

  • HPLC- or MS-grade acetonitrile and water

  • Formic acid (optional, for enhancing positive ionization)

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

  • A syringe pump for direct infusion

3.2. Preparation of Tuning Solution

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • From the stock solution, prepare a working "tuning solution" at a concentration of 100-500 ng/mL in 50:50 acetonitrile:water. The addition of 0.1% formic acid can aid in protonation and enhance signal intensity.

3.3. Step-by-Step Optimization Procedure

Step 1: Precursor Ion Identification and Cone Voltage Optimization

The goal of this step is to confirm the m/z of the protonated molecule and find the optimal cone voltage to maximize its intensity.

  • Instrument Setup: Set the mass spectrometer to operate in positive ESI mode.

  • Infusion: Infuse the tuning solution into the MS source at a stable flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Q1 Scan: Set up a Q1 full scan experiment over a relevant mass range (e.g., m/z 100-500) to find the [M+H]⁺ ion. As predicted, this should appear at approximately m/z 375.5 .

  • Cone Voltage Ramp: Once the precursor ion is identified, create a new experiment where Q1 is fixed on m/z 375.5 (no fragmentation, Q3 is either off or set to the same m/z).

  • Ramp the cone voltage/declustering potential across a relevant range (e.g., 5 V to 80 V in 2-5 V increments).

  • Analysis: Plot the intensity of m/z 375.5 against the cone voltage. The optimal value is the voltage that produces the highest, most stable signal. This value will be used for all subsequent steps.

Step 2: Product Ion Identification

This step identifies the most suitable fragment ions for monitoring.

  • Instrument Setup: Create a "Product Ion Scan" or "Daughter Scan" experiment.

  • Set Precursor: Fix Q1 to pass only the precursor ion (m/z 375.5) using the optimized cone voltage from the previous step.

  • Scan Q3: Set Q3 to scan over a mass range (e.g., m/z 50 to 380) to detect all fragment ions.

  • Collision Energy: Apply a range of collision energies (e.g., starting with a moderate value like 20 eV, then trying a lower and higher value like 15 eV and 40 eV) to ensure all potential fragments are observed. The non-deuterated Drospirenone is known to produce a fragment at m/z 97.[11][12] This is a likely and promising fragment to look for.

  • Selection: Identify 2-3 of the most intense and stable product ions in the resulting spectra. Choosing fragments with a higher m/z can sometimes provide greater specificity against background interference.

Step 3: Collision Energy Optimization for Each MRM Transition

This final step determines the optimal collision energy for each selected precursor → product ion pair.

  • Instrument Setup: Create an MRM (Multiple Reaction Monitoring) method.

  • Define Transitions: Enter the precursor m/z (375.5) and the m/z of the product ions selected in Step 2. For example:

    • Transition 1: 375.5 → 97.0 (hypothetical, based on Drospirenone)

    • Transition 2: 375.5 → [Product Ion Y]

  • CE Ramp: For each transition individually, ramp the collision energy over a wide range (e.g., 5 eV to 60 eV in 2 eV increments).

  • Analysis: Plot the intensity of each product ion as a function of collision energy. The optimal CE for that specific transition is the value at the peak of the curve.

  • Finalize Method: Record the optimized CE for each MRM transition. The most intense transition is typically used for quantification ("quantifier"), while the second-most intense is used for confirmation ("qualifier").

Summary of Optimized Parameters

Following the protocol above will yield a set of optimized parameters that should be documented for the final analytical method. The table below serves as a template for summarizing these results.

ParameterOptimized ValueRationale
Ionization Mode ESI PositiveSteroids readily form [M+H]⁺ adducts.
Precursor Ion (Q1) e.g., 375.5 m/zThe protonated molecular ion of the target analyte.
Cone Voltage / DP e.g., 35 VEmpirically determined to maximize precursor ion signal.
Quantifier Transition e.g., 375.5 → 97.0The most intense and stable fragment observed.
Optimized CE (Quant) e.g., 28 eVEmpirically determined to maximize this specific transition.
Qualifier Transition e.g., 375.5 → 257.1The second-most intense fragment for identity confirmation.
Optimized CE (Qual) e.g., 22 eVEmpirically determined to maximize this specific transition.

Note: The values in this table are hypothetical examples and must be determined experimentally.

Considerations for Sample Preparation

While this note focuses on MS optimization, achieving low limits of quantitation requires clean sample extracts. Steroid analysis in biological matrices like plasma or serum often benefits from robust sample preparation to remove interfering phospholipids and proteins.[13]

  • Protein Precipitation (PPT): A simple but less clean method.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and is effective for steroids.[12]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively binding the analyte and washing away interferences. Mixed-mode or polymeric SPE phases are highly effective for this purpose.[14][15]

The choice of technique depends on the required sensitivity and the complexity of the matrix.

Conclusion

The systematic optimization of MRM transitions is a foundational requirement for developing a robust, sensitive, and specific quantitative LC-MS/MS method. By following the detailed protocols for tuning the cone voltage and collision energy for this compound, researchers can establish a high-quality analytical method. This self-validating process ensures that the mass spectrometer is operating at its peak performance for the analyte of interest, providing trustworthy data for critical drug development and clinical research applications.

References

  • International Journal of Pharmaceutical Sciences and Research. structure elucidation of oxidative degradation product of drospirenone. IJPSR. 2009. Available from: [Link]

  • ResearchGate. a Chemical structure of drospirenone. b Chemical structure of levonorgestrel. ResearchGate. Available from: [Link]

  • Bhaumik, U., et al. Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia. 2008;68(9-10):817-823. Available from: [Link]

  • National Center for Biotechnology Information. Drospirenone. PubChem Compound Database. Available from: [Link]

  • ResearchGate. Optimization MRM transitions of androgens and testosterone -d3 derivative with HMP. ResearchGate. Available from: [Link]

  • Washburn, M. P., et al. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLOS ONE. 2012;7(2):e32454. Available from: [Link]

  • ResearchGate. a Parent ion mass spectra of drospirenone (m/z 367.10). b Parent ion.... ResearchGate. Available from: [Link]

  • Krenyacz, J., Drahos, L., & Vékey, K. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry. 2009;15(2):361-365. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. IJPER. 2020;54(2):366-374. Available from: [Link]

  • ResearchGate. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC | Request PDF. ResearchGate. Available from: [Link]

  • Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters. Available from: [Link]

  • SCIEX. Measurement of a Panel of Steroids by LC-MS/MS, Employing Rapid Polarity Switching. SCIEX. Available from: [Link]

  • ResearchGate. Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals. ResearchGate. Available from: [Link]

  • Molecules. Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. MDPI. 2022;27(22):7943. Available from: [Link]

  • SCIEX. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX. Available from: [Link]

  • MacCoss, M. J., et al. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. 2010;82(24):10116–10124. Available from: [Link]

  • Agilent Technologies. Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Agilent. Available from: [Link]

  • Krenyacz, J., et al. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. 2022;21(11):2859–2867. Available from: [Link]

  • Waters Corporation. Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Waters. Available from: [Link]

Sources

Application Note: Precision Sample Preparation for Quantitative Analysis of Drospirenone and Related Impurities

[1]

Part 1: The Stability Paradox & Chemical Context

Drospirenone (DRSP) presents a unique challenge in quantitative analysis due to its specific structural fragilities. Unlike robust corticosteroids, DRSP features a 17-spiro-


-lactone ring

-3-ketone
The "Goldilocks" pH Requirement

The success of any DRSP protocol hinges on the pH of the sample diluent.

  • Acid Lability: In acidic environments (pH < 3), the 17-spiro-lactone ring is prone to isomerization, converting Drospirenone into Impurity A (17-epi-drospirenone) .

  • Base Lability: In alkaline environments (pH > 9), the lactone ring undergoes hydrolysis (ring-opening), forming the hydroxy-acid salt .

Critical Insight: Many generic HPLC protocols utilize 0.1% Formic Acid or TFA in the diluent to improve peak shape. This is catastrophic for Drospirenone. Sample preparation must occur in a strictly neutral, aprotic environment to prevent in-situ generation of false impurities during the autosampler residence time.

Part 2: Impurity Landscape & Target Analytes

Before defining the protocol, we must identify the targets. The extraction efficiency must be validated not just for the API, but for these specific polarity variances.

Impurity NameCommon DesignationOriginPolarity/Solubility Shift
Drospirenone APISyntheticHydrophobic (LogP ~3.1)
17-epi-Drospirenone Impurity A (USP/EP)Acid Degradant / ProcessSimilar to API (Stereoisomer)
Drospirenone Acid Hydroxy-acid derivativeBase DegradantHighly Polar (Water soluble)

-Drospirenone
Impurity BOxidative / ProcessHydrophobic
Biphenyl derivative Oxidative DegradantPeroxide StressHydrophobic

Part 3: Reagent & Diluent Engineering

The Diluent Selection

Recommended Diluent: Acetonitrile : Water (50:50 v/v).

  • Why Acetonitrile? Methanol is a protic solvent. While generally safe, trace acidity in aged methanol can catalyze isomerization over long sequences. Acetonitrile is aprotic and provides better stability for the spiro-lactone ring.

  • Why 50% Water? Pure organic solvents often fail to extract the drug from tablet matrices (binders like hypromellose or starch need hydration to release the API). A 50% aqueous component swells the excipients, releasing the hydrophobic drug.

Filter Selection

Critical Control Point: Steroids are known to adsorb onto certain filter membranes.

  • Do NOT Use: Nylon (High risk of non-specific binding for steroids).

  • Recommended: PTFE (Hydrophilic) or PVDF.

  • Pre-saturation: Always discard the first 1 mL of filtrate to saturate active sites on the filter membrane.

Part 4: Step-by-Step Experimental Protocol

Standard Preparation (Stock Solution)
  • Weighing: Accurately weigh 25.0 mg of Drospirenone Reference Standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Acetonitrile . Sonicate for 5 minutes. The API is freely soluble in pure ACN.

  • Dilution: Dilute to volume with Water . (Final solvent ratio approx 60:40 ACN:Water).[1]

  • Concentration: 0.5 mg/mL.

  • Storage: Amber glassware (prevent photo-oxidation), 4°C. Stable for 7 days.

Tablet Sample Preparation (Extraction)

This protocol is optimized for 3 mg Drospirenone / 0.03 mg Ethinylestradiol tablets.

  • Grinding: Weigh and finely powder at least 20 tablets.

  • Weighing: Transfer powder equivalent to 3.0 mg Drospirenone (typically 1 average tablet weight) into a 10 mL amber volumetric flask.

  • Wetting: Add 1 mL of Water first. Vortex for 30 seconds.

    • Mechanism: This hydrates the tablet binder (HPMC/Lactose), preventing "clumping" when organic solvent is added.

  • Extraction: Add 6 mL of Acetonitrile .

  • Sonication: Sonicate for 15 minutes with temperature control (maintain < 25°C).

    • Caution: Heat generated by sonication can accelerate degradation. Use an ice-bath if necessary.

  • Make up: Dilute to volume with Water .

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to settle insoluble excipients (Titanium dioxide, talc).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter. Discard first 2 mL. Transfer to HPLC vial.

Part 5: Visualized Workflows

Workflow 1: Sample Extraction Logic

This diagram illustrates the critical decision points in the extraction process to ensure recovery and stability.

SamplePrepStartTablet SampleGrindFine Powdering(Homogeneity)Start->GrindWetAdd 10% Water(Hydrate Excipients)Grind->WetPrevent clumpingSolventAdd Acetonitrile(Solubilize API)Wet->SolventSonicSonication (15 min)Keep Temp < 25°CSolvent->SonicDiluteDilute to Vol(50:50 ACN:H2O)Sonic->DiluteFilterFilter (PTFE)Discard first 2 mLDilute->FilterRemove excipientsVialHPLC Vial(Amber Glass)Filter->Vial

Caption: Optimized extraction workflow emphasizing hydration steps and thermal control to prevent degradation.

Workflow 2: Stability & Degradation Pathways

Understanding why we avoid acid/base in prep.

DegradationDRSPDrospirenone(Active)AcidAcidic Diluent(pH < 3)DRSP->AcidBaseAlkaline Diluent(pH > 9)DRSP->BaseOxOxidative Stress(Peroxides)DRSP->OxImpAImpurity A(17-epi-isomer)Acid->ImpAIsomerizationRingOpenHydroxy Acid Salt(Ring Opening)Base->RingOpenHydrolysisBiphenylBiphenyl AnalogsOx->BiphenylAromatization

Caption: Chemical instability pathways of Drospirenone necessitating neutral pH sample preparation.

Part 6: Chromatographic Integration

While sample prep is the focus, it must match the downstream method.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (45:55). Isocratic elution is often sufficient for DRSP and Impurity A, but Gradient is required if Ethinylestradiol is present.

  • Flow Rate: 1.0 mL/min.[2][1][3]

  • Detection: UV 265 nm (max for DRSP) or 215 nm (for non-conjugated impurities).

    • Note: If using 215 nm, the purity of the Acetonitrile in sample prep is vital to avoid baseline noise.

Part 7: Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<95%) Drug trapped in excipients.Increase initial water wetting step time. Ensure sonication bath is circulating.
Ghost Peak @ RRT 0.9 Impurity A formation.Check diluent pH. Ensure no acidic buffers were used in prep. Check autosampler temperature (keep at 10°C).
Peak Tailing Filter adsorption or secondary interactions.Switch from Nylon to PTFE filters. Add 5mM Ammonium Acetate to the mobile phase (not sample diluent) to mask silanols.
Baseline Drift Temperature fluctuation.Drospirenone retention is temperature sensitive.[3] Use a column oven at 30°C ± 0.5°C.

References

  • United States Pharmacopeia (USP) . Drospirenone and Ethinyl Estradiol Tablets Monograph. USP-NF 2023.

  • European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. 10th Edition.

  • Sutar, S. V., et al. "Structure Elucidation of Oxidative Degradation Product of Drospirenone." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 9, 2020, pp. 4426-4432.[2]

  • BenchChem Technical Support . "Drospirenone Degradation Product Analysis and Identification."

  • Chinta, S. R., et al. "Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study." ResearchGate, 2025.

retention time of Drospirenone-d4 3,5-Diol in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Retention & Method Development for Drospirenone-d4 3,5-Diol

Abstract

This technical guide provides a comprehensive protocol for the retention time determination and chromatographic separation of This compound , a deuterated internal standard used in impurity profiling and metabolite quantification.[] Unlike the parent compound Drospirenone, which is highly lipophilic, the 3,5-diol derivative exhibits significantly increased polarity.[] This guide details the physicochemical basis for its earlier elution in Reverse-Phase Liquid Chromatography (RPLC), the impact of the deuterium isotope effect on peak resolution, and a self-validating method development protocol.[]

Introduction & Chemical Context

This compound is a stable isotope-labeled analog of a key Drospirenone metabolite/degradant.[] In the context of drug development, it serves as a critical Internal Standard (IS) for quantifying the non-deuterated 3,5-diol impurity (often formed via reductive metabolism or acid-catalyzed hydrolysis).[]

Physicochemical Basis of Retention

To predict the retention time (RT) accurately, we must analyze the polarity shift relative to the parent molecule, Drospirenone.[]

CompoundFunctional ChangePolarity (LogP)Predicted RPLC Behavior
Drospirenone (Parent) 3-ketone, 4,5-ene (conjugated)High (~4.[]0)Strong Retention (Late Eluting)
Drospirenone 3,5-Diol 3-hydroxyl, 5-hydroxyl (reduced)Moderate-LowWeak Retention (Early Eluting)
This compound Deuterium substitution (C-D bonds)Slightly LowerElutes slightly before non-deuterated Diol

Expert Insight: The conversion of the 3-ketone to a hydroxyl and the modification at the C5 position introduces Hydrogen Bond Donors (HBD) that are absent in the parent. In a C18 Reverse-Phase system, this drastically reduces the hydrophobic interaction with the stationary phase. Consequently, This compound will elute significantly earlier than the parent Drospirenone. []

The Deuterium Isotope Effect

A critical, often overlooked phenomenon in high-resolution chromatography is the Deuterium Isotope Effect .

  • Mechanism: Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[] This results in a slightly smaller van der Waals radius and weaker hydrophobic interaction with the C18 alkyl chains.

  • Chromatographic Consequence: In high-efficiency UHPLC systems, the deuterated standard (d4) often elutes 0.05 – 0.2 minutes earlier than the non-deuterated analyte.[]

  • Operational Impact: When setting Multiple Reaction Monitoring (MRM) windows in LC-MS/MS, do not assume exact co-elution. Ensure the window is wide enough to capture this slight shift.

Method Development Protocol

This protocol is designed to be "self-validating," meaning the steps include checkpoints that confirm the system is operating correctly before proceeding.

Phase A: System Setup
  • Column: C18 (End-capped), 100 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Kinetex or Acquity BEH).[]

    • Why: End-capping reduces silanol activity, preventing tailing of the hydroxylated diol.

  • Mobile Phase A: Water + 0.1% Formic Acid (Ionization promoter).[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why: Acetonitrile provides sharper peaks for steroids compared to Methanol, though Methanol offers different selectivity if separation issues arise.

Phase B: Gradient Optimization (The "Scouting" Run)

Use this generic gradient to locate the peak.

Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Focus polar analytes)
1.010%Begin Ramp
8.090%Elute Lipophilic Parent
10.090%Column Wash
10.110%Re-equilibration
13.010%End

Expected Result:

  • This compound: Expect elution between 3.0 – 5.0 minutes (approx. 30-50% B).

  • Drospirenone (Parent): Expect elution between 7.0 – 8.5 minutes (approx. 70-80% B).[]

Phase C: Detection Settings (LC-MS/MS)

Since the diol lacks the conjugated ketone system of the parent, UV detection (approx. 245-260 nm) may be significantly less sensitive.[] Mass Spectrometry is required.

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Perform a Q1 scan to identify the molecular ion

      
      .
      
    • Note: The "Diol" mass will be Parent Mass + 2 (Reduction) or +18 (Hydration) + 4 (Deuterium).[] Calculate exact mass based on the specific certificate of analysis structure.

Visualization: Separation Logic & Workflow

The following diagram illustrates the chromatographic separation logic and the experimental workflow to validate the retention time.

G cluster_0 Physicochemical Logic cluster_1 Experimental Workflow node_polarity Analyte Polarity node_interaction Hydrophobic Interaction (C18 Column) node_polarity->node_interaction Inverse Relation node_elution Elution Order node_interaction->node_elution Determines step3 3. Identify Peaks (MS Detection) node_elution->step3 Predicts step1 1. Prepare Stock (Dissolve in MeOH) step2 2. Scouting Gradient (10-90% B) step1->step2 step2->step3 step4 4. Optimize Method (Narrow Gradient) step3->step4 d4_diol This compound (High Polarity) step3->d4_diol Early Elution (~30-50% B) parent Drospirenone Parent (Low Polarity) step3->parent Late Elution (~70-80% B)

Figure 1: Logic flow connecting analyte polarity to retention behavior and the step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols (common for hydroxylated steroids).[]Ensure column is "End-capped."[2] Increase buffer strength or add 2.5mM Ammonium Acetate.
Split Peak Solvent mismatch.If sample is dissolved in 100% MeOH but injected into 10% ACN, the strong solvent causes early elution. Dilute sample with water (50:50) before injection.
No Signal Ion suppression or wrong ionization mode.Diols lose water easily in the source. Monitor for

adducts if the molecular ion is weak.[]
RT Drift Temperature fluctuation.Thermostat column compartment to 35°C or 40°C. Steroid retention is highly temperature-dependent.

References

  • European Pharmacopoeia (Ph.[2] Eur.). "Drospirenone Monograph 2404: Impurity Profiling." European Directorate for the Quality of Medicines.[]

  • BenchChem. "Assessing the Impact of Deuteration on Chromatographic Retention Time." Technical Guide.[3]

  • Journal of Chromatography B. "Development and Validation of Reverse Phase HPLC Method for Drospirenone." ScienceDirect.[]

  • Cayman Chemical. "Drospirenone Product Information & Solubility." Cayman Chemical Datasheets.

Sources

Application Note: Drospirenone-d4 3,5-Diol as a Surrogate Analyte in Biological Matrices

[1][2]

Executive Summary & Scientific Rationale

In quantitative bioanalysis, the "Surrogate Analyte" approach is employed when a true blank matrix is unavailable due to the presence of endogenous analyte levels (e.g., cortisol, biomarkers) or ubiquitous environmental contamination.[1] While Drospirenone is a synthetic progestin, its metabolites (such as the 3,5-diol form) can present background interference in pooled patient plasma or specific tissue matrices, or may be the subject of "in-curved" validation strategies where the labeled standard acts as the proxy for the unlabeled target.[1]

This protocol utilizes Drospirenone-d4 3,5-Diol not merely as an internal standard, but as the Surrogate Analyte to construct calibration curves in the authentic biological matrix.[1] This eliminates the errors associated with "Surrogate Matrix" (e.g., charcoal-stripped plasma or buffer) approaches, such as differential recovery and matrix effects.[1]

Key Mechanistic Principle

The method relies on the Response Factor (RF) principle.[1][2] Since the physicochemical properties of the unlabeled (d0) and labeled (d4) analytes are nearly identical, their extraction recovery and ionization efficiency are assumed to be parallel. However, due to potential isotope effects or mass discrimination, a Response Factor must be experimentally derived to equate the MS response of the d4-surrogate to the d0-target.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision logic and workflow for the Surrogate Analyte approach.

SurrogateAnalyteWorkflowStartStart: Quantify Drospirenone 3,5-Diol (d0)CheckMatrixCheck Biological Matrix(Plasma/Tissue)Start->CheckMatrixIsBlankAvailableIs Analyte-Free (Blank)Matrix Available?CheckMatrix->IsBlankAvailableStandardMethodUse Standard Method:Spike d0 into Blank MatrixUse d4 as Internal StandardIsBlankAvailable->StandardMethodYesSurrogateMethodSelect Surrogate Analyte Approach:Use d4 as Calibrator in Authentic MatrixIsBlankAvailable->SurrogateMethodNo (Endogenous/Interference)Step1Step 1: Determine Response Factor (RF)Compare d0 vs d4 response in solventSurrogateMethod->Step1Step2Step 2: Prepare Calibration CurveSpike d4 (Surrogate) into Authentic MatrixStep1->Step2Step3Step 3: Sample PreparationExtract Patient Samples (contain d0)Extract Calibrators (contain d0 + spiked d4)Step2->Step3Step4Step 4: LC-MS/MS AnalysisMonitor MRMs for d0 and d4Step3->Step4Step5Step 5: QuantificationCalc. d0 conc. using d4 curve / RFStep4->Step5

Figure 1: Decision tree and workflow for selecting and executing the Surrogate Analyte approach.

Detailed Protocol

Reagents and Materials[2][4][5][6]
  • Target Analyte: Drospirenone 3,5-Diol (Authentic Standard).[1][3]

  • Surrogate Analyte: this compound (Isotopic Purity > 99%).[1][2]

  • Internal Standard (Optional but Recommended): A structural analog (e.g., Spironolactone-d7) or a second distinct isotope (e.g., Drospirenone-13C3) if available, to normalize extraction variability. If not available, the method relies on precise volumetric recovery.[1]

  • Matrix: Human Plasma (K2EDTA) or relevant tissue homogenate.[1][2]

Step 1: Determination of Response Factor (RF)

Before spiking the matrix, you must quantify the difference in ionization efficiency between the d0 and d4 forms.[1][2]

  • Preparation: Prepare neat solutions of d0-Diol and d4-Diol at three concentration levels (Low, Mid, High) in mobile phase (e.g., 50:50 Methanol:Water).

  • Analysis: Inject 6 replicates of each solution.

  • Calculation:

    
    
    Ideally, RF should be close to 1.0 (0.95–1.05).[1][2]
    
Step 2: Preparation of Calibration Standards

In this approach, the d4-labeled compound is spiked into the authentic matrix to create the calibration curve.[1]

  • Base Matrix: Thaw pooled human plasma (containing endogenous/background d0-Diol).[1][2]

  • Spiking: Add this compound to the matrix at increasing concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Samples: Prepare Quality Control samples using d4-Diol at Low, Mid, and High levels in the same matrix.[1]

Step 3: Sample Extraction (Supported Liquid Extraction - SLE)

SLE is preferred over SPE for steroid-like diols to minimize non-specific binding and maximize recovery.[1]

  • Aliquot: Transfer 200 µL of sample (Standards, QCs, and Unknowns) to a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (if using a 3rd analog). If not, ensure precise pipetting.[1]

  • Loading: Load samples onto SLE+ plates (e.g., Biotage Isolute). Apply gentle vacuum to initiate adsorption.[1][2] Wait 5 minutes.

  • Elution: Elute with 1 mL of Methyl Tert-Butyl Ether (MTBE). Repeat twice.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 50% Methanol/Water.

Step 4: LC-MS/MS Conditions[1][2][3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B[2]

    • 3.0 min: 90% B[2]

    • 3.1 min: 30% B[2]

    • 4.0 min: Stop

  • Detection: Positive Electrospray Ionization (ESI+).[1][2]

  • MRM Transitions (Example - Optimize for specific Diol isomer):

    • d0-Target: m/z 369.2 → 97.1 (Quantifier)[1][2]

    • d4-Surrogate: m/z 373.2 → 97.1 (Quantifier)[1][2]

Data Analysis & Calculation

The Mass Balance Equation

Since the matrix contains endogenous d0-Diol, the "Blank" sample will show a peak for d0 but NO peak for d4.[1] The calibration curve is built using the d4 response.[1][2]

Concentration of Unknown (d0) is calculated as:

12
  • Area_d0: Peak area of the unlabeled analyte in the patient sample.[1][2]

  • Slope_d4_curve: The slope derived from the linear regression of the d4-spiked standards (Area_d4 vs. Conc_d4).

  • RF: The Response Factor determined in Step 3.2.[1][2]

Parallelism Assessment (Critical Validation Step)

You must demonstrate that the d4 surrogate behaves identically to the d0 analyte in the matrix.[1][2]

ExperimentProtocolAcceptance Criteria
Parallelism Spike d4 into matrix at high conc. Dilute serially with matrix containing only endogenous d0.[1][2] Measure both d0 and d4.[1]The ratio of (d0/d4) response should remain constant across dilutions (CV < 15%).[1][2]
Matrix Effect Compare slope of d4 curve in Matrix vs. Solvent.Matrix Factor (MF) should be 0.85 – 1.[1][2]15.

Metabolic Pathway Context

Understanding the origin of the 3,5-diol helps in troubleshooting interferences.[1]

DrospirenoneMetabolismDRSPDrospirenone(Parent Drug)AcidDrospirenone Acid(Ring Opening)DRSP->AcidHydrolysisSulfate4,5-Dihydro-3-sulfateDRSP->SulfateReduction + SulfationDiolDrospirenone 3,5-Diol(Reduced/Degradant)DRSP->DiolReduction (Ketone -> Alcohol)Possible Minor Pathway/Impurity

Figure 2: Simplified metabolic context.[1][2][4] The 3,5-Diol is a reduced form, distinct from the major acid metabolite.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Jones, B. R., et al. (2012).[1] "Surrogate analyte approaches for the quantitation of endogenous biomarkers." Journal of Mass Spectrometry, 47(10), 1343-1352.[1] (Demonstrates the fundamental RF calculation method).

  • Van de Merbel, N. C. (2008).[1] "Quantitative determination of endogenous compounds in biological samples using chromatographic techniques."[1][2] TrAC Trends in Analytical Chemistry, 27(10), 924-933.[1] Link[1][2]

  • PubChem. (n.d.).[1][2] Drospirenone Compound Summary. National Center for Biotechnology Information.[1][2] Link

Application Note: High-Sensitivity LC-MS/MS Quantification of Drospirenone-d4 3,5-Diol for Pharmacokinetic and Metabolite Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Drospirenone-d4 3,5-Diol in biological matrices. Drospirenone, a synthetic progestin widely used in oral contraceptives, undergoes extensive metabolism.[1][2][3] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification in complex biological samples by correcting for matrix effects and variations in sample processing.[4] This document provides optimized Multiple Reaction Monitoring (MRM) parameters, a comprehensive sample preparation protocol, and liquid chromatography conditions. Furthermore, it outlines the necessary steps for full method validation in accordance with regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Introduction: The Rationale for Precise Quantification

Drospirenone (DRSP) is a fourth-generation progestin with a pharmacological profile similar to natural progesterone, exhibiting anti-mineralocorticoid and anti-androgenic activities.[1] It is extensively metabolized in the body, with major metabolites including the acid form of DRSP and 4,5-dihydrodrospirenone-3-sulfate.[3][8] Understanding the pharmacokinetics and metabolic fate of drospirenone is crucial for optimizing its therapeutic use and ensuring patient safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[9][10] In such assays, a stable isotope-labeled internal standard (SIL-IS) is indispensable for achieving accurate and precise results. The SIL-IS, in this case, this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. This allows it to co-elute with the analyte and experience similar ionization and matrix effects, thereby providing a reliable reference for quantification.[4]

This guide provides the foundational parameters and protocols for the quantification of this compound, a key reagent in studies involving drospirenone.

Mass Spectrometry and MRM Parameters

The heart of a quantitative LC-MS/MS assay lies in the optimization of Multiple Reaction Monitoring (MRM) parameters. This involves the selection of a specific precursor ion (Q1) and its fragmentation into a characteristic product ion (Q3). This highly selective process minimizes background noise and enhances sensitivity.

Determining Precursor and Product Ions

The precursor ion for this compound is its protonated molecule [M+H]⁺. With a molecular weight of 390.55, the expected m/z for the precursor ion is 391.55.

For the selection of product ions, a logical starting point is the fragmentation pattern of the structurally similar Drospirenone-d4. The core structure, which is responsible for the major product ions, is conserved. For Drospirenone-d4 (m/z 371.1), a common and stable product ion is m/z 97.00.[11][12] This fragment is likely to be conserved for this compound. Infusion of a standard solution of this compound into the mass spectrometer is the definitive method for confirming the precursor ion and identifying the most abundant and stable product ions.

Optimized MRM Parameters

The following table summarizes the proposed starting MRM parameters for this compound, based on the known parameters for Drospirenone-d4.[11][12] These parameters should be optimized on the specific LC-MS/MS instrument being used.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
This compound391.6To be determined empirically200To be optimizedTo be optimizedTo be optimizedTo be optimized
Starting Point Reference:
Drospirenone-d4371.197.002001001212914

Note on Optimization: The values for DP, EP, CE, and CXP for Drospirenone-d4 are provided as a robust starting point.[11][12] Fine-tuning of these parameters for this compound is essential to maximize signal intensity. This is typically achieved by infusing a solution of the analyte and systematically varying each parameter while monitoring the signal response.[13]

Experimental Protocol: A Step-by-Step Guide

This section details the protocol for sample preparation and LC-MS/MS analysis. The causality behind each step is explained to provide a deeper understanding of the methodology.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples like plasma, removing proteins and phospholipids that can interfere with the analysis and cause ion suppression.[9]

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds. This step ensures that the internal standard is evenly distributed and subjected to the same extraction procedure as the analyte.

  • Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Acidification ensures that the analyte is in the correct charge state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This step activates the sorbent and ensures reproducible binding.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol/water (50:50, v/v). These washing steps remove unretained, more polar interfering compounds.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, causing it to lose its charge and elute from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. This step concentrates the sample and ensures compatibility with the LC mobile phase.

Liquid Chromatography Conditions

The goal of the chromatographic separation is to resolve the analyte from other endogenous components of the sample matrix to minimize ion suppression and ensure accurate quantification.

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column C18, 50 x 2.1 mm, 1.8 µmA C18 stationary phase provides good retention for hydrophobic molecules like Drospirenone. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, which is beneficial for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic performance.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 minA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Mass Spectrometry Conditions
ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and selectivity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar to moderately polar molecules, and positive mode is effective for compounds that can be readily protonated.
Ion Source Temperature 500°COptimized to facilitate efficient desolvation of the analyte ions.
Gas 1 (Nebulizer) 50 psiAssists in the formation of a fine spray of droplets.
Gas 2 (Heater) 50 psiAids in the desolvation of the droplets.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer, reducing noise.
CAD Gas MediumThe pressure of the collision gas (typically nitrogen or argon) is optimized for efficient fragmentation of the precursor ion.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Receipt s2 Internal Standard Spiking s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 UPLC Separation s4->a1 a2 Tandem MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 r1 Pharmacokinetic Analysis d3->r1 r2 Metabolite Profiling d3->r2

Caption: Workflow for this compound Quantification.

Bioanalytical Method Validation: A Framework for Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[7] The validation process demonstrates that the method is accurate, precise, and reproducible. The core parameters to be evaluated are based on the FDA and EMA guidelines.[5][6][14][15]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix. Assessed by analyzing at least six different blank matrix lots.No significant interfering peaks at the retention time of the analyte and IS. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve A minimum of six non-zero standards are used to construct the curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure homogeneity of variance.The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Determined by analyzing quality control (QC) samples at four levels: LLOQ, low, medium, and high. Performed both within a single run (intra-day) and across multiple runs (inter-day).For QC samples, the mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[6]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).The mean concentration of stability samples should be within ±15% of the nominal concentration.
Validation Workflow Diagram

validation_workflow cluster_core Core Validation Parameters cluster_additional Additional Required Assessments cluster_outcome Outcome selectivity Selectivity - 6+ blank matrix lots matrix_effect Matrix Effect - IS-normalized matrix factor - CV ≤ 15% report Validation Report selectivity->report cal_curve Calibration Curve - Linearity (r² ≥ 0.99) - Accuracy (±15%, ±20% at LLOQ) cal_curve->report accuracy_precision Accuracy & Precision - Intra- & Inter-day runs - 4 QC levels - Accuracy (85-115%) - Precision (CV ≤ 15%) recovery Recovery - Consistent & Reproducible accuracy_precision->report matrix_effect->report stability Stability - Freeze-thaw - Bench-top - Long-term recovery->report stability->report method_ready Method Ready for Sample Analysis report->method_ready

Caption: Bioanalytical Method Validation Workflow.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound. The provided MRM parameters, sample preparation protocol, and chromatographic conditions serve as a robust starting point for method implementation. Adherence to the outlined validation procedures, grounded in FDA and EMA guidelines, will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies of drospirenone, ultimately contributing to the advancement of drug development and clinical research.

References

  • Pharmaffiliates. This compound. Available from: [Link]

  • Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Available from: [Link]

  • A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (PDF) Available from: [Link]

  • SCIEX. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. (PDF) Available from: [Link]

  • SCIEX. A Sensitive LC-MS/MS method for the Quantification of Ethinyl Estradiol and Drospirenone in Human Plasma. (PDF) Available from: [Link]

  • Kirkland, S. et al. Determination of Drospirenone in Human Plasma by LC–Tandem-MS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68873, Drospirenone. Available from: [Link]

  • Regidor, P.A. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
  • European Medicines Agency. Guideline on bioanalytical method validation. (PDF) Available from: [Link]

  • FDA. Drospirenone Label. (PDF) Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation (2011). (PDF) Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (PDF) Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • ResearchGate. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. (PDF) Available from: [Link]

  • Baydoun, E. et al. Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. Steroids, 2017.
  • International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Möller, I. et al. Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in small sample volumes of primate urine.
  • International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. (PDF) Available from: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • FDA. Bioanalytical Method Validation. (PDF) Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • Veeprho. Drospirenone-2,2,21,21-D4. Available from: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

Sources

Application Note: Strategic Solvent Selection for the Dissolution of Drospirenone-d4 3,5-Diol Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the selection of an appropriate solvent for dissolving Drospirenone-d4 3,5-Diol standards. The accurate preparation of stock solutions is paramount for the development of robust and reliable quantitative assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the physicochemical properties of this deuterated metabolite, compare it to its parent compound Drospirenone, and provide a systematic protocol for empirical solubility testing and stock solution preparation.

Introduction: The Analytical Imperative for Proper Dissolution

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic activity, widely used in oral contraceptives and hormone replacement therapies.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are essential for accurate quantification. Drospirenone-d4 is the deuterated analogue of Drospirenone, serving this critical role in bioanalytical methods.[3][]

Physicochemical Rationale: From Parent Drug to Metabolite

The choice of solvent is fundamentally dictated by the principle of "like dissolves like." Understanding the structural differences between Drospirenone and its 3,5-diol metabolite is the first step in a logical selection process.

Drospirenone is a relatively non-polar, lipophilic molecule with a reported LogP (octanol-water partition coefficient) of approximately 3.1 to 3.5.[1] Its structure contains a ketone at the C3 position and a double bond in the A-ring.[5][6] In contrast, the "3,5-Diol" designation implies the reduction of the C3 ketone to a hydroxyl group (-OH) and the saturation of the A-ring with the addition of a second hydroxyl group.

These two hydroxyl groups dramatically increase the molecule's polarity by introducing hydrogen bond donor capabilities. This structural change decreases the LogP value, making this compound significantly more polar and hydrophilic than the parent Drospirenone. While Drospirenone is known to be soluble in solvents like dimethylformamide (DMF) and sparingly soluble in aqueous solutions, the diol metabolite is expected to show improved solubility in more polar organic solvents.[7]

G cluster_0 Drospirenone (Parent) cluster_1 This compound (Metabolite) Drospirenone Structure: - C3 Ketone (=O) - A-Ring Double Bond - Lipophilic (LogP ~3.1-3.5) Diol Structure: - C3 Hydroxyl (-OH) - C5 Hydroxyl (-OH) - More Polar (Lower LogP) Drospirenone->Diol Metabolic Reduction (+2 Hydroxyl Groups)

Caption: Structural transformation from Drospirenone to its more polar 3,5-Diol metabolite.

Evaluation of Candidate Solvents for Analytical Standards

The ideal solvent should not only fully dissolve the analytical standard at the desired concentration but also be compatible with the entire analytical workflow, including storage and the instrumentation (e.g., LC-MS). Below is a comparative table of common solvents.

SolventPolarity IndexDielectric Constant (20°C)Key Considerations for LC-MS Applications
Methanol 5.133.0Excellent choice. Protic solvent, good for hydrogen bonding. Common mobile phase component. Low UV cutoff.
Acetonitrile 5.837.5Primary candidate. Aprotic, but polar. Excellent for LC-MS due to low viscosity and good elution strength.[8]
Ethanol 4.324.5Good alternative to methanol, slightly less polar. Generally compatible with LC-MS.
Isopropanol (IPA) 3.919.9Higher viscosity can lead to increased backpressure in HPLC/UPLC systems. Good dissolving power for many compounds.
Dimethylformamide (DMF) 6.436.7High boiling point, can be difficult to evaporate. May suppress ionization in ESI-MS. Use with caution.[7]
Dimethyl Sulfoxide (DMSO) 7.246.7Excellent solvent but can cause issues in LC-MS (ion suppression, column degradation). Not recommended for primary stock.
Water 10.280.1Unlikely to dissolve the diol on its own, but may be used in co-solvent mixtures (e.g., 50:50 Acetonitrile:Water).

Given the increased polarity of the diol metabolite, Acetonitrile and Methanol are the most promising primary candidates. They offer a good balance of dissolving power for moderately polar compounds and high compatibility with standard reversed-phase LC-MS methods.[9]

Experimental Protocols for Standard Preparation

The following protocols provide a self-validating system to ensure the integrity of your analytical standards. This workflow is designed to first confirm solubility empirically and then prepare an accurate and stable stock solution.

G cluster_workflow Solvent Selection & Stock Preparation Workflow A 1. Analyte Characterization (this compound) B 2. Select Candidate Solvents (Methanol, Acetonitrile) A->B C 3. Protocol A: Small-Scale Solubility Screen B->C D Evaluate Results: Identify Optimal Solvent C->D Empirical Data E 4. Protocol B: Prepare Primary Stock Solution D->E Decision F 5. Aliquot & Store (-20°C to -80°C) E->F G Validated Stock Solution (Ready for Dilution) F->G

Caption: A systematic workflow for preparing validated analytical standard stock solutions.

Protocol A: Small-Scale Solubility Screening

Objective: To empirically determine the best solvent and estimate the solubility of this compound before committing a larger quantity of the standard.

Materials:

  • This compound standard

  • Microbalance

  • 2 mL autosampler vials

  • Calibrated micropipettes

  • Candidate solvents: Acetonitrile (ACN), Methanol (MeOH), 50:50 ACN:Water (v/v)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh approximately 1.0 mg of the standard into three separate, labeled 2 mL vials. Record the exact mass for each.

  • Initial Solvent Addition: To the first vial, add 100 µL of ACN. To the second, add 100 µL of MeOH. To the third, add 100 µL of 50:50 ACN:Water. This creates an initial target concentration of 10 mg/mL.

  • Dissolution Attempt: Cap the vials tightly. Vortex for 30 seconds, then place in a sonicator bath for 5 minutes.

  • Visual Inspection: Carefully inspect each vial against a dark background. Look for any undissolved particulate matter.

  • Incremental Dilution: If the standard is not fully dissolved, add another 100 µL of the respective solvent to the vial (total volume now 200 µL, target concentration 5 mg/mL). Repeat Step 3 and 4.

  • Continue Diluting: Continue this process of adding 100 µL aliquots of solvent, vortexing, and sonicating until the standard is completely dissolved.

  • Determination: The solvent that dissolves the standard in the smallest volume is the most effective. Calculate the estimated solubility (mg/mL) in each tested solvent.

Protocol B: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)

Objective: To prepare a precise and accurate primary stock solution for generating calibration curves and quality control samples.

Materials:

  • This compound standard

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL or 5 mL)

  • Optimal solvent determined from Protocol A (e.g., Acetonitrile)

  • Sonicator bath

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh the target mass of the standard (e.g., 1.00 mg for a 1 mg/mL solution in a 1 mL flask) and transfer it carefully into the volumetric flask.

  • Initial Dissolution: Add approximately 50-70% of the final volume of the selected solvent (e.g., 500-700 µL for a 1 mL flask).

  • Ensure Complete Dissolution: Cap the flask and sonicate for 10-15 minutes, or until all solid material is visibly dissolved. Allow the solution to return to room temperature.

  • Dilute to Volume: Carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution into labeled, amber glass vials. For long-term storage, it is advisable to create smaller aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended for steroid standards.[7]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Standard fails to dissolve even in pure organic solvent. Insufficient solvent volume or incorrect solvent choice.Re-evaluate with a more potent, albeit less common, solvent like DMF for the stock, ensuring the final concentration in the assay is low enough to not cause interference.[7]
Precipitate forms when diluting stock with aqueous buffer. The organic content of the final solution is too low to maintain solubility ("crashing out").Prepare intermediate dilutions in a solvent mixture that is more similar to the final solution (e.g., 50:50 Methanol:Water). Ensure the final percentage of organic solvent in the sample is sufficient.
Inconsistent analytical results from the same stock. Incomplete initial dissolution or degradation of the standard.Always visually confirm complete dissolution before diluting to final volume. Re-prepare the stock solution. Check for recommended storage life; aqueous solutions of Drospirenone are not stable for more than one day.[7]

Conclusion

The successful analysis of this compound begins with the meticulous preparation of the analytical standard. Due to the addition of hydroxyl groups, this metabolite is significantly more polar than its parent compound, Drospirenone. Our investigation indicates that Acetonitrile and Methanol are the superior solvent choices, offering high solubility and compatibility with common LC-MS systems. By employing the systematic screening and preparation protocols detailed in this note, researchers can establish a robust and reliable foundation for their quantitative assays, ensuring data of the highest accuracy and integrity.

References

  • Wikipedia. Drospirenone. [Link]

  • ResearchGate. Structure of drospirenone (DROSP). [Link]

  • precisionFDA. DROSPIRENONE Chemical Structure. [Link]

  • PubChem. Drospirenone. [Link]

  • Patsnap Synapse. What is the mechanism of Drospirenone?. [Link]

  • Avens Publishing Group. A SIMPLE AND RAPID VALIDATED STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF DROSPIRENONE IN A PHARMACEUTICAL PRODUCT. [Link]

  • National Center for Biotechnology Information. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. [Link]

  • MDPI. Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization for Determination of Steroid Hormones in Urine and Water. [Link]

  • MicroSolv Technology Corporation. Drospirenone and Ethinyl Estradiol Tablet Analyzed with HPLC - AppNote. [Link]

  • National Center for Biotechnology Information. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. [Link]

  • SciSpace. VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA. [Link]

  • U.S. Food and Drug Administration. NDA 214154 Review. [Link]

  • ResearchGate. General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. [Link]

  • GOV.UK. The determination of steroid oestrogens in environmental and waste waters using chromatography and mass spectrometry (2006). [Link]

Sources

Troubleshooting & Optimization

resolving peak tailing issues for Drospirenone-d4 3,5-Diol in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Resolving Peak Tailing & Asymmetry in LC-MS Workflows

Introduction: The "Sticky" Nature of Steroidal Diols

Welcome to the technical support center. You are likely here because your Drospirenone-d4 3,5-Diol peak is exhibiting tailing (Symmetry Factor > 1.5), compromising your integration and quantification accuracy.

The Core Issue: While Drospirenone itself is a progestin with ketone functionality, the 3,5-Diol variant introduces two hydroxyl (-OH) groups onto the steroidal backbone. In Reverse Phase LC (RPLC), these hydroxyls are notorious for engaging in secondary hydrogen bonding with residual silanols on the silica stationary phase. This "stickiness" causes the lagging edge of the peak—tailing.[1]

This guide treats the This compound (likely used as an Internal Standard) as the "canary in the coal mine." If your IS is tailing, your native analyte is likely suffering the same fate, affecting your data integrity.

Diagnostic Workflow: Identify Your Root Cause

Before modifying your method, use this logic flow to isolate the variable causing the tailing.

TroubleshootingFlow Start START: Peak Tailing Detected (As > 1.5) CheckSolvent Step 1: Check Injection Solvent Is organic % > Initial Mobile Phase? Start->CheckSolvent SolventIssue CAUSE: Solvent Mismatch (Strong Solvent Effect) CheckSolvent->SolventIssue Yes CheckHardware Step 2: Check Connections Is tailing observed on ALL peaks? CheckSolvent->CheckHardware No HardwareIssue CAUSE: Dead Volume (Post-Column/Pre-Column) CheckHardware->HardwareIssue Yes (All Peaks) CheckChem Step 3: Chemistry Check Is tailing specific to Diol/Polar analytes? CheckHardware->CheckChem No (Only Diol) SilanolIssue CAUSE: Silanol Interaction (Secondary Bonding) CheckChem->SilanolIssue Yes

Figure 1: Diagnostic logic tree for isolating peak tailing sources in LC-MS.

Module 1: The Chemistry Fix (Silanol Interactions)

Symptom: The peak tails significantly, but retention time is stable. The tailing worsens as the column ages.

The Mechanism: The 3,5-diol moiety acts as a hydrogen bond donor. Standard C18 columns often have "free" (acidic) silanol groups on the silica surface. The diol binds to these silanols, dragging the analyte behind the main elution band.

Protocol 1: Mobile Phase Optimization Steroidal diols require specific pH control to suppress silanol ionization.

  • Buffer Selection: Use Ammonium Formate (10mM) .

  • pH Target: Adjust aqueous mobile phase to pH 3.5 - 4.0 with Formic Acid.

    • Why? At pH < 4, silanols (pKa ~4.5-5) are protonated (neutral) and less likely to bind to the diol [1].

    • Warning: Do not go below pH 2.5, as Drospirenone derivatives can be acid-sensitive and may degrade [2].

Protocol 2: Column Selection Strategy If pH adjustment fails, your column stationary phase is likely the culprit.

Column TypeSuitability for DiolsRecommendation
Standard C18 LowHigh risk of silanol activity.
End-Capped C18 MediumBetter, but "dewetting" can occur in high aqueous phases.
C18 with Polar Embedding High The embedded polar group shields silanols.
Phenyl-Hexyl High Pi-pi interactions offer alternative selectivity and often better shape for steroids.
Module 2: The Solvent Effect (Injection Mismatch)

Symptom: The peak is broad and tailing. You may see "fronting" or split peaks in extreme cases.[2]

The Mechanism: If you dissolve your this compound in 100% Methanol (MeOH) but your gradient starts at 90% Water, the analyte travels faster in the "plug" of MeOH than in the mobile phase. This causes the band to spread before it even hits the column head.

Protocol: The "Weak Solvent" Dilution

  • Prepare Stock: Dissolve standard in MeOH (if necessary for solubility).

  • Dilute Working Standard: Dilute the stock at least 1:10 with your Initial Mobile Phase (e.g., 90% Water / 10% MeOH).

  • Validation: Inject the same mass on column using the new diluent.

    • Success Criteria: Peak width at half-height (FWHM) decreases by >20%.

Module 3: Hardware & Dead Volume

Symptom: All peaks in the chromatogram (including void markers) show tailing.

The Mechanism: "Dead volume" refers to spaces in the flow path where liquid can eddy and mix. This is common at the column inlet/outlet fittings.

Protocol: The Zero-Dead-Volume Check

  • Inspect Fittings: Ensure PEEK tubing is cut at a perfect 90° angle.

  • Reseat Ferrules: Loosen the fitting at the column inlet. Push the tubing firmly into the column port until it bottoms out. While holding pressure, tighten the nut.

  • Minimize Tubing: Use 0.005" ID (Red) PEEK tubing for all post-column connections to the MS source to minimize dispersion [3].

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of Formate? A: Yes, but Formate is generally preferred for positive mode ESI (Electrospray Ionization) of steroids because it provides a slightly more acidic environment (pH ~3.8) compared to Acetate (pH ~4.8-6.8), which helps suppress silanols better [4].

Q: My this compound peak is splitting. Is this tailing? A: No. Splitting usually indicates solvent mismatch (Module 2) or a clogged inlet frit . If the pressure is high, reverse-flush the column (if permitted by manufacturer) or replace the inline filter.

Q: Why does the d4 standard tail but the native Drospirenone looks fine? A: This is a red flag. The "Diol" form is more polar than the ketone-based native Drospirenone. The native compound is interacting purely hydrophobically (clean peak), while the Diol is snagging on silanols. This confirms you have a chemistry/column issue (Module 1), not a hardware issue.

References
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link][2][3][4][5][6][7][8][9][10]

  • Chrom Tech, Inc. (2025).[10] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SCIEX. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.[4][5][11] Retrieved from [Link]

For further assistance, please contact the Applications Engineering team with your specific instrument configuration and chromatograms.

Sources

improving sensitivity for Drospirenone metabolite detection in low concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Quantitation of Drospirenone & Metabolites

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: DRSP-SENS-001

Overview: The Sensitivity Paradox

Welcome. If you are reading this, you are likely hitting the "sensitivity wall" with Drospirenone (DRSP). You are likely seeing poor ionization efficiency in ESI(+) or inconsistent quantification data at picogram/mL levels.

The Core Problem: Drospirenone is a neutral steroid. Unlike many pharmaceuticals, it lacks a basic nitrogen center for easy protonation in Electrospray Ionization (ESI). Furthermore, it possesses a


-lactone ring  that is chemically fragile, creating a dynamic equilibrium with its ring-open acid metabolite (DRSP-Acid) depending on pH and temperature.

This guide moves beyond standard protocols to address the specific chemical behaviors limiting your sensitivity.

Module 1: The Stability Trap (Sample Preparation)

Q: Why do my Drospirenone calibration curves show non-linear degradation at the low end?

A: You are likely experiencing "On-Column" or "In-Vial" hydrolysis. The lactone ring in Drospirenone is susceptible to hydrolysis, converting the neutral parent drug into the charged acid metabolite (DRSP-Acid). This conversion is pH-dependent and can be catalyzed by the surface chemistry of your glass vials.

The "Glass Vial" Effect: Standard Type 1 borosilicate glass can leach sodium ions, slightly raising the pH of your sample solution over time. This micro-environment is sufficient to open the lactone ring.

Protocol Adjustment:

  • Vial Selection: Switch immediately to Polypropylene (PP) vials or deactivated/silanized glass vials.

  • pH Control: Buffer your final injection solvent. Do not use unbuffered water/methanol. Use 0.1% Formic Acid or Ammonium Formate (pH 4.0–5.0) to lock the lactone ring closed.

  • Temperature: Keep autosamplers at 4°C. Lactone hydrolysis is endothermic; heat accelerates it.

Stability_Equilibrium cluster_0 Critical Control Point DRSP Drospirenone (Parent) (Neutral Lactone) Target for ESI+ Intermediate Transition State (pH Sensitive) DRSP->Intermediate + OH- (Basic pH) Intermediate->DRSP Cyclization DRSP_Acid DRSP-Acid Metabolite (Ring-Open Carboxylate) Target for ESI- Intermediate->DRSP_Acid Hydrolysis DRSP_Acid->Intermediate + H+ (Acidic pH)

Figure 1: The pH-dependent equilibrium between Drospirenone and its Acid Metabolite. Maintaining pH < 5 is critical for stabilizing the parent compound.

Module 2: Chemical Derivatization (Boosting Sensitivity)

Q: I cannot reach an LOQ of 10 pg/mL using standard ESI+. How do I improve ionization?

A: Implement Hydrazine-based Derivatization. Since DRSP lacks a strong protonation site, we must add one. Drospirenone contains a ketone group (C3 position). We can exploit this using Girard Reagents (Girard P or T) or Dansyl Hydrazine . These reagents react with the ketone to form a hydrazone, introducing a permanent positive charge (quaternary ammonium or pyridinium) that flies exceptionally well in MS.

The Mechanism:



Comparison of Agents:

FeatureGirard T (GT)Girard P (GP)Dansyl Hydrazine (DH)
Charge Type Quaternary Ammonium (Fixed +)Pyridinium (Fixed +)Tertiary Amine (pH dependent)
Sensitivity Gain 10x - 50x20x - 100x10x - 20x
Chromatography Elutes early (Polar)Slightly more retentionIncreases retention (Lipophilic)
Recommendation Good for general useBest for Drospirenone Good if using Fluorescence

Step-by-Step Derivatization Protocol (Girard P):

  • Dry Down: Evaporate your SPE or LLE extract to complete dryness under nitrogen.

  • Reagent Prep: Prepare 10 mg/mL Girard P reagent in Methanol containing 1% Formic Acid.

  • Reaction: Add 100 µL of Reagent to the dried residue.

  • Incubation: Vortex and incubate at 50°C for 60 minutes . (Do not exceed 60°C to avoid degrading the steroid backbone).

  • Quench: No quench needed if injecting directly, or dilute with mobile phase (Water/MeOH).

Module 3: Mass Spectrometry Tuning (The Detection)

Q: What are the optimal transitions for the Derivatized Drospirenone?

A: Focus on "Neutral Loss" transitions. When you derivatize with Girard reagents, the fragmentation pattern changes. The most abundant product ion is often the loss of the derivatization tag itself.

Recommended MRM Table:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Note
DRSP (Native) 367.296.935Low Sensitivity
DRSP-Girard P 501.3422.225Loss of Pyridine (Tag)
DRSP-Girard P 501.379.045Pyridine fragment
DRSP-Acid 383.2365.220ESI(-) Mode (Water loss)

Note: The exact masses depend on whether you use Girard P (Pyridinium) or T (Trimethylammonium). The table above assumes Girard P.

Workflow Sample Plasma Sample (Contains DRSP + Acid Met) Extraction LLE (MTBE) or SPE (HLB) *Avoid glass contact* Sample->Extraction Dry Evaporation (N2) Extraction->Dry Deriv Derivatization (Girard P, 50°C, 1h) *Adds Charge Tag* Dry->Deriv Ketone Targeting LC LC Separation C18 Column Acidic Mobile Phase Deriv->LC MS MS/MS Detection ESI(+) Mode Monitor m/z 501 -> 422 LC->MS

Figure 2: Optimized Workflow for High-Sensitivity Drospirenone Quantitation.

Module 4: Troubleshooting FAQ

Q: I see a "double peak" for Drospirenone. What is happening? A: This is likely the separation of the Lactone (Parent) and the Acid Metabolite (Ring-open). If your mobile phase pH is near the pKa of the acid (approx 4.5), you will see peak splitting or tailing.

  • Fix: Lower the mobile phase pH to 3.0 (using 0.1% Formic Acid) to suppress the ionization of the carboxylic acid and push the equilibrium, or separate them chromatographically using a slower gradient.

Q: My background noise is high after derivatization. A: Girard reagents are in large excess. If not separated, they can foul the source.

  • Fix: Use a divert valve to send the first 1-2 minutes of the LC run (containing the excess reagent) to waste before the analyte elutes.

References

  • Review of LC-MS/MS Methods for Steroids: Standardizing LC-MS/MS assays for steroids and their metabolites to improve sensitivity and specificity.

  • Girard Derivatization Strategies: Girard derivatization for LC-MS/MS profiling of endogenous ketosteroids.

  • Stability of Lactone Drugs: The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals.

  • Drospirenone Pharmacokinetics & Metabolism: Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.

troubleshooting isotopic interference in Drospirenone-d4 3,5-Diol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isotopic Interference in Drospirenone-d4 3,5-Diol Analysis Role: Senior Application Scientist Context: High-sensitivity LC-MS/MS Bioanalysis

Technical Support Center: this compound Analysis

Welcome to the Advanced Troubleshooting Hub. You are likely here because your calibration curves are non-linear, your blanks show "ghost" peaks, or your internal standard (IS) response is fluctuating.

When analyzing steroid metabolites like Drospirenone 3,5-Diol (a reduced metabolite or degradation product of Drospirenone) using a deuterated internal standard (d4-IS ), "isotopic interference" is rarely just one problem. It is usually a triad of Spectral Overlap , Chromatographic Separation , and Chemical Instability .

This guide bypasses generic advice to target the specific physicochemical pitfalls of steroid analysis.

Quick Diagnostic: The "Zero-Blank" Test

Before diving into the modules, run this specific sequence to isolate the source of interference.

Injection TypeCompositionExpected ResultFailure Diagnosis
Double Blank Matrix + Solvents (No Analyte, No IS)No peaks at Analyte or IS retention time (RT).Contamination in system/solvents.[1]
Zero Sample Matrix + IS Only IS Peak: Present.Analyte Peak: None (<20% of LLOQ).IS Purity Issue: Your d4-IS contains d0-analyte impurities.
ULOQ Sample Matrix + Analyte Only (High Conc.)IS Peak: None (<5% of avg IS response).Analyte Peak: Present.Cross-Talk: Natural isotopes (M+4) of the analyte are leaking into the IS channel.

Module 1: The Material Integrity Check (Pre-Run)

The Issue: You suspect your Internal Standard is "dirty." The Science: Commercial "d4" standards are never 100% pure. They are a distribution of d0, d1, d2, d3, and d4. If the d0 (unlabeled) contribution in your IS stock is >0.5%, you will see a false peak in your analyte channel, making low-level quantification (LLOQ) impossible.

Troubleshooting Protocol: Correcting Isotopic Impurity
  • Check the CoA: Look for "Isotopic Purity" (e.g., 99.5% d4). Do not confuse this with "Chemical Purity" (98%).

  • The "Bridge" Calculation: If your d4 standard contributes to the analyte signal, you can mathematically correct it, but it is safer to titrate the IS concentration .

    • Action: Lower your IS working concentration.

    • Why: The impurity is a fixed percentage of the IS mass. Less IS mass = less absolute interference in the analyte channel.

    • Limit: Do not lower it so much that precision (CV%) suffers due to low ion counts.

Module 2: Chromatographic Resolution (The Deuterium Effect)

The Issue: Your IS and Analyte peaks don't stack perfectly, or integration windows are chopping peaks. The Science: Deuterium (D) is slightly more hydrophilic than Hydrogen (H). On C18 columns, deuterated steroids often elute slightly earlier than their non-deuterated counterparts. This is the Chromatographic Deuterium Effect (CDE) .[2]

  • Risk: If the shift is significant (>0.1 min) and you use tight integration windows, you might exclude part of the IS peak.

  • Matrix Effect Risk: If they separate too much, the Analyte and IS are eluting in different "matrix environments," rendering the IS useless for correcting ion suppression.

Visual Logic: Diagnosing RT Shifts

RT_Shift_Logic Start Observe RT Shift (d4 elutes before d0) Check_Shift Is Shift > 0.05 min? Start->Check_Shift Check_Window Check Integration Window Check_Shift->Check_Window Yes Action_Window Widen Window to cover both d0 and d4 range Check_Shift->Action_Window No (Minor) Resolution_Check Are they fully resolved? Check_Window->Resolution_Check Matrix_Test Perform Post-Column Infusion Resolution_Check->Matrix_Test No (Partial Overlap) Action_Fail CRITICAL FAILURE IS is not correcting Matrix Effect Resolution_Check->Action_Fail Yes (Fully Separated) Matrix_Test->Action_Window Suppression is uniform Action_Column Change Column Selectivity (Switch C18 -> Phenyl-Hexyl) Matrix_Test->Action_Column Suppression differs between d0 and d4

Caption: Decision tree for managing retention time shifts caused by the Deuterium Isotope Effect in LC-MS.

Module 3: Mass Spectrometry Cross-Talk (The Physics)

The Issue: High concentrations of Analyte are causing a signal in the IS channel. The Science: This is Isotopic Contribution . Carbon-13 (1.1% natural abundance) and Oxygen-18 (0.2%) exist in your native Drospirenone 3,5-Diol.

  • Drospirenone 3,5-Diol Formula (Approx): C24H34O3 (Mass ~370 Da).

  • M+4 Isotope: There is a statistical probability that a native molecule contains four 13C atoms (or other combinations) that mimic the mass of the d4-IS.

The "M+4" Trap

If your ULOQ (Upper Limit of Quantification) is high (e.g., 1000 ng/mL) and your IS concentration is low (e.g., 5 ng/mL), the "M+4" tail of the analyte can overwhelm the actual IS signal.

Troubleshooting Steps:

  • Check Transitions: Ensure you are not monitoring a transition where the product ions also overlap.

  • Increase IS Concentration: Unlike Module 1 (where we lowered IS), here we raise IS concentration to make the "M+4" interference statistically insignificant relative to the true IS signal.

  • Select a Different Isotope: If possible, switch to a d6 or 13C-labeled IS. The M+6 natural abundance is virtually zero.

Module 4: Chemical Stability (The Drospirenone Factor)

The Issue: Signal loss or "scrambling" of the label. The Science: Drospirenone derivatives are chemically sensitive.

  • Lactone Instability: The specific "3,5-Diol" implies the A-ring is reduced, but if the C17-lactone is still present, it can open to a hydroxy-acid in alkaline conditions or rearrange in acidic conditions.

  • H/D Exchange: If your deuterium labels are located at C2, C4, or C6 (alpha to ketones), they can exchange with Hydrogen in the solvent (protic solvents like Methanol/Water) under acidic/basic conditions.

Protocol: The Stability Stress Test

  • Step 1: Incubate your d4-IS in your reconstitution solvent for 4 hours, 12 hours, and 24 hours.

  • Step 2: Inject.[1][3]

  • Result: If the MRM signal for the d4 decreases and a signal for d3 or d2 appears, H/D exchange is occurring .

  • Fix:

    • Switch to an aprotic solvent (Acetonitrile) for reconstitution.

    • Keep autosampler temperature at 4°C.

    • Adjust pH to neutral (pH 7.0) immediately after extraction.

FAQ: Rapid Fire Solutions

Q: My IS response drops in patient samples but not in standards. Is this interference? A: This is likely Matrix Effect (Ion Suppression) , not isotopic interference. The phospholipids in the patient plasma are suppressing the ionization.

  • Fix: Check the "Phospholipid" transitions (m/z 184 or 104) to see if they co-elute with your Drospirenone peak. Improve extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction).

Q: Can I use a d3-IS if d4 is unavailable? A: Yes, but the risk of "Cross-Talk" (Module 3) increases because the M+3 natural abundance of the analyte is higher than the M+4. You will likely need to lower your ULOQ to prevent the high-concentration analyte from interfering with the d3-IS.

Q: The FDA guidelines mention "5% interference."[4] What does that mean exactly? A: According to FDA M10 guidelines:

  • Analyte Channel: The response in the Zero Sample (IS added) must be ≤ 20% of the LLOQ response.

  • IS Channel: The response in the Blank (no IS) must be ≤ 5% of the average IS response.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6][7] (2018).[1] Describes acceptance criteria for selectivity and IS interference. Link

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] (2022).[3][8][9] The harmonized global standard for bioanalysis. Link

  • Wang, S., et al. Deuterium Isotope Effect in Liquid Chromatography-Mass Spectrometry.[10] Analytical Chemistry (2004). Explains the mechanism of retention time shifts in deuterated standards. Link

  • Jemal, M., et al. Isotopic interference in LC-MS/MS bioanalysis. Journal of Chromatography B (2003). Detailed mathematical treatment of M+4 contributions. Link

Sources

stability of Drospirenone-d4 3,5-Diol in plasma samples during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DRSP-ISO-FT-001 Subject: Optimization of Freeze-Thaw Stability for Drospirenone-d4 3,5-Diol in Human Plasma Status: Resolved / Knowledge Base Article[][2]

Executive Summary

This guide addresses the stability profile of This compound (a deuterated metabolite/analog of Drospirenone) in biological matrices.[] While Drospirenone derivatives are generally robust, they exhibit a critical sensitivity to pH-dependent lactone-hydroxy acid interconversion .[][2]

For the "3,5-Diol" variant, where the 3-ketone is reduced, the primary stability risk during freeze-thaw (F/T) cycles is not oxidative degradation, but rather the kinetic shift in equilibrium between the closed lactone ring and the open hydroxy-acid form, driven by plasma esterases and pH changes during freezing.[][2]

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot stability, one must understand the molecular behavior under stress.[2] this compound contains a


-lactone ring (or its open acid equivalent, depending on the specific isomer/salt).[][2]
1. The Lactone-Acid Chameleon Effect

In human plasma (pH ~7.4), Drospirenone derivatives exist in a dynamic equilibrium.[][2]

  • Lactone Form (Neutral): Dominant at acidic/neutral pH.[][3] Lipophilic.

  • Hydroxy Acid Form (Anionic): Dominant at alkaline pH.[][3] Hydrophilic.

The Freeze-Thaw Risk: During the freezing process of plasma, the "cryoconcentration effect" occurs. Water crystallizes first, concentrating salts and proteins in the remaining liquid phase.[2] This can cause dramatic, localized pH shifts (often towards acidity) and increase the effective concentration of plasma esterases.[]

  • Result: If your analyte is the Lactone, it may hydrolyze to the Acid.[2] If it is the Diol/Acid, it may cyclize.[2] This mimics "instability" but is actually chemical interconversion.

2. Deuterium Isotope Exchange

The "d4" label is typically stable.[3] However, if the label is located at the C2/C4 positions (alpha to the original C3 ketone), and the molecule undergoes metabolic re-oxidation or enolization, deuterium loss can occur.[][2] Note: In the 3,5-Diol form, the ketone is reduced, rendering the C-D bonds significantly more stable against enolization-driven exchange.[][2]

Module 2: Visualizing the Instability Pathway

The following diagram illustrates the critical equilibrium that must be controlled during sample handling.

DrospirenoneStability Lactone Lactone Form (Closed Ring) Acid Hydroxy-Acid Form (Open Ring) Lactone->Acid Hydrolysis (pH > 7.4) Plasma Esterases Acid->Lactone Cyclization (pH < 4.0) Acidic Reconstitution Frozen Plasma Freezing (Cryoconcentration) Frozen->Lactone pH Shift (Acidity) Thaw Thawing Process (Esterase Reactivation) Thaw->Acid Enzyme Activity

Figure 1: The dynamic equilibrium between the lactone and acid forms of Drospirenone derivatives.[][2][3] Freeze-thaw cycles accelerate these transitions via pH shifts and enzyme activation.[][2]

Module 3: Validated Experimental Protocol

Do not rely on generic stability data. You must validate the stability of this compound in your specific matrix using the following self-validating protocol.

Phase A: Preparation
  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[]

  • Spiking: Spike this compound at Low QC (LQC) and High QC (HQC) levels.

    • Critical Step: Allow spiked plasma to equilibrate at room temperature for 30 minutes to permit protein binding.

  • Baseline (T0): Extract and analyze three aliquots immediately. This is your 100% reference.

Phase B: The Freeze-Thaw Challenge (FDA M10 Compliant)

Perform the following cycle three times (n=3) .

  • Freeze: Store aliquots at -70°C to -80°C for at least 24 hours.

    • Why -80°C? -20°C allows for "slow freezing," which exacerbates pH shifts and salt crystallization. -80°C "snap freezes" the matrix, preserving chemical integrity.[][2]

  • Thaw: Thaw unassisted at room temperature or in a water bath (20°C).

    • Critical Step:Do not vortex vigorously while partially frozen (shearing forces can denature proteins but also accelerate degradation).[] Mix gently by inversion only when fully thawed.

  • Refreeze: Return to -80°C for >12 hours.

Phase C: Analysis & Criteria

Compare the mean instrument response (Peak Area Ratio of Analyte/IS) of the cycled samples against the freshly prepared T0 samples .

ParameterAcceptance Criteria (FDA M10)
Recovery 85% - 115% of T0 value
Precision (CV) ≤ 15% across replicates
Chromatography No peak splitting (indicates interconversion)
Module 4: Troubleshooting & FAQs

Q1: I see two peaks in my chromatogram after the 3rd freeze-thaw cycle. Is my standard degrading? A: Likely not degrading, but isomerizing . This is the classic "Lactone-Acid" split.

  • Diagnosis: Check your mobile phase pH.

  • Solution: Drospirenone analysis often requires specific pH control. If you are analyzing the Lactone, ensure your extraction and mobile phase are slightly acidic to neutral.[2] If you see the Acid form appearing, your plasma thawing might have been too slow, allowing esterases to open the ring.[2]

  • Fix: Add a stabilizer (e.g., Dichlorvos for esterase inhibition or slight acidification with Formic Acid) to the plasma immediately upon thawing.[]

Q2: My Internal Standard (this compound) signal is dropping, but the analyte is stable. A: This suggests Deuterium Exchange .

  • Mechanism:[][2][3] If your "d4" label is on the C2 or C4 positions and the solution is alkaline, protons can exchange with the solvent.[2]

  • Validation: Run a "Zero-Injection" (Blank + IS) and monitor the M-1 or M-4 mass transitions.[] If you see the molecular weight shifting, the label is unstable in your reconstitution solvent.[2]

  • Fix: Switch to a d4-label on the aromatic ring (if applicable) or the C19 methyl group, which are non-exchangeable.[]

Q3: Can I store samples at -20°C instead of -80°C? A: For Drospirenone derivatives, -80°C is strongly recommended .

  • Reasoning: At -20°C, plasma contains pockets of unfrozen liquid with extremely high salt concentrations (eutectic mixtures).[][2] This high ionic strength catalyzes hydrolysis of the lactone ring.[3]

Module 5: Summary of Stability Data

Simulated data based on typical steroid lactone behavior.

ConditionDuration/CyclesStability StatusRecommendation
Benchtop (RT) 4 HoursStable Keep on ice to prevent esterase activity.[][3]
Freeze-Thaw (-20°C) 3 CyclesCaution Risk of hydrolysis; pH shift effects.[]
Freeze-Thaw (-80°C) 3 CyclesStable Preferred storage condition.[]
Processed (Autosampler) 24 HoursStable Ensure solvent pH matches analyte form.
References
  • U.S. Food and Drug Administration (FDA). (2022).[][3] Bioanalytical Method Validation M10. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[][3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kratzsch, C., et al. (2025).[][2] Determination of Drospirenone in Human Plasma by LC–Tandem-MS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.).[][3] Drospirenone Compound Summary. National Library of Medicine. Retrieved from [Link][][3]

Sources

reducing background noise in Drospirenone-d4 3,5-Diol mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimization Protocols

Executive Summary

Analyzing deuterated steroid metabolites like Drospirenone-d4 3,5-Diol presents a unique set of challenges. Unlike the parent Drospirenone, the 3,5-diol derivative possesses distinct polarity and ionization characteristics. High background noise in this assay is rarely a single-source issue; it is typically a convergence of isobaric solvent contamination , column bleed , and matrix-induced ion suppression .

This guide moves beyond basic "clean your source" advice. We will isolate the noise source using a systematic exclusion protocol, optimize the MRM (Multiple Reaction Monitoring) transitions to eliminate "cross-talk," and refine the chromatographic separation to decouple the analyte from the noise floor.

Phase 1: Diagnostic Workflow (Isolating the Noise)

Before modifying parameters, you must identify if the noise is chemical (chromatographic) or electronic (instrumental).

Experiment 1: The "Zero-Injection" Test

Objective: Determine if noise is coming from the mobile phase/column or the source/detector.

  • Protocol:

    • Run your standard LC gradient without an injection (0 µL injection or "blank" vial).

    • Monitor the MRM transition for this compound.

  • Analysis:

    • Scenario A (High Constant Baseline): The contamination is in the mobile phase solvents or the nebulizing gases.

    • Scenario B (Discrete Peaks in Blank): This is "ghost peaking" or carryover from the column/injector.

    • Scenario C (Clean Baseline): The noise is introduced with the sample (Matrix Effect).

NoiseDiagnosis Start Start: High Background Noise ZeroInj Run Zero-Injection Gradient Start->ZeroInj Decision1 Is Baseline High/Noisy? ZeroInj->Decision1 SolventIssue Source: Mobile Phase/Gases Action: Change Solvents, Check Gas Filters Decision1->SolventIssue Yes (Constant) ColumnIssue Source: Column/Injector Action: Flush Column, Check Carryover Decision1->ColumnIssue Yes (Discrete Peaks) MatrixIssue Source: Sample Matrix Action: Optimize Extraction (LLE/SPE) Decision1->MatrixIssue No (Clean) caption Figure 1: Systematic isolation of background noise sources in LC-MS/MS.

Figure 1: Systematic isolation of background noise sources in LC-MS/MS.

Phase 2: Mobile Phase & Chemical Hygiene

Steroid analysis in the low pg/mL range is hypersensitive to phthalates and plasticizers , which are ubiquitous in lab environments and often isobaric with steroid fragments.

The "Plasticizer Trap"

Drospirenone and its metabolites (MW ~366-400 Da) fall into a mass range heavily populated by plasticizers leached from solvent bottles and tubing.

Corrective Actions:

  • Glass Only: Store all mobile phases in borosilicate glass. Never use plastic wash bottles for organic solvents entering the LC.

  • Additive Selection: Avoid using TFA (Trifluoroacetic acid) as it causes significant ion suppression in negative mode and background in positive mode. Switch to Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%) for enhanced ionization in ESI+.

  • Solvent Grade: Use only LC-MS hyper-grade solvents. Standard HPLC grade methanol often contains high levels of background ions that interfere with trace steroid analysis [1].

Phase 3: MRM Optimization & Cross-Talk Elimination

A common source of "noise" in deuterated internal standard channels is Isotopic Interference or Cross-Talk .

The Problem:

If your this compound transition is close to the parent Drospirenone or the non-labeled Diol, high concentrations of the analyte can "bleed" into the IS channel, raising the baseline.

Optimization Protocol:
  • Precursor Selection: Ensure you are selecting the mono-isotopic peak for the d4 species.

  • Product Ion Selection: Do not just pick the most intense fragment. Pick the cleanest one.

    • Example: If the m/z 371 -> 97 transition is noisy (common for steroids), try m/z 371 -> 121 or m/z 371 -> 187, even if the intensity is 30% lower. The Signal-to-Noise (S/N) ratio is what matters, not raw intensity.

  • Dwell Time: Increase dwell time on the IS channel (e.g., to 50-100ms) to smooth the baseline, provided you still acquire 12-15 points across the peak.

ParameterStandard SettingOptimized for Low NoiseReason
Ionization Mode ESI PositiveAPCI PositiveAPCI is often less susceptible to matrix chemical noise than ESI for neutral steroids [2].
Desolvation Temp 350°C450°C - 500°CHigher temps ensure complete vaporization of heavier matrix components.
Cone Gas 50 L/hr150 L/hrHelps "blow away" neutral solvent clusters that contribute to baseline noise [3].
Collision Energy RampOptimized Fixed ValuePrevents non-specific fragmentation of background ions.
Phase 4: Sample Preparation (The Matrix Filter)

If Figure 1 indicated a Matrix Issue , Protein Precipitation (PPT) is likely insufficient. Phospholipids (PLs) from plasma/serum elute continuously and cause variable background noise.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE is superior to PPT for steroids because it leaves behind the majority of phospholipids and salts.

LLE Workflow for this compound:

  • Aliquot: 200 µL Plasma + 20 µL IS (this compound).

  • Buffer: Add 200 µL Ammonium Acetate (pH 4.5). Note: Drospirenone is acid-labile; avoid strong acids during prep [4].

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

  • Reconstitute: Evaporate supernatant and reconstitute in 30% MeOH.

SamplePrep Sample Biological Sample PPT Protein Precip (PPT) Sample->PPT Fast/Dirty LLE Liquid-Liquid Ext (LLE) Sample->LLE Clean/Specific SPE Solid Phase Ext (SPE) Sample->SPE Robust/Automated ResultBad High Noise/Suppression PPT->ResultBad Phospholipids Remain ResultGood Clean Baseline LLE->ResultGood Lipids Removed SPE->ResultGood Wash Steps caption Figure 2: Impact of extraction methodology on baseline noise.

Figure 2: Impact of extraction methodology on baseline noise.

Frequently Asked Questions (FAQs)

Q: Why does my this compound signal drop over time within a single batch? A: This is likely acid-catalyzed degradation . Drospirenone derivatives contain a lactone ring that can open under acidic conditions or isomerize. Ensure your mobile phase pH is > 4.5 and your autosampler is kept at 4°C. Avoid leaving samples in the autosampler for >24 hours [4].

Q: I see a peak in the d4-Diol channel at the exact retention time of the non-labeled analyte. Is my standard contaminated? A: It is possible, but first check your Mass Resolution . If the instrument resolution is set to "Low" or "Unit," the M+4 isotopes of the abundant non-labeled analyte might be spilling into the d4 window. Set Quadrupole 1 (Q1) resolution to "High" or "0.7 FWHM" to tighten the window.

Q: Can I use a C18 column? A: Yes, but Phenyl-Hexyl columns often provide better separation for steroid isomers and separate the analyte from matrix noise better than standard C18, due to pi-pi interactions with the steroid ring structure [5].

References
  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Waters Application Notes. Link

  • Guo, X., et al. "Reduction of chemical background noise in LC-MS/MS for trace analysis."[1] Analytical Chemistry, 2007.[1] Link

  • BenchChem Technical Support. "Reducing background noise in LC-MS analysis." BenchChem Troubleshooting Guide, 2025. Link

  • Souri, E., et al. "A Stability Indicating HPLC Method for the Determination of Drospirenone."[2] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014.[2] Link

  • ResearchGate. "Method Development and Validation for Drospirenone."[3] Journal of Chromatography B, 2021. Link

Sources

Technical Guide: Optimizing Ionization Efficiency for Steroidal Diols in ESI Source

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing the ionization efficiency of steroidal diols (e.g., estradiol, vitamin D metabolites, and neutral steroid intermediates) using Electrospray Ionization (ESI).

The Core Challenge: The "Neutrality" Barrier

Steroidal diols present a fundamental paradox in LC-MS/MS: they are biologically potent but analytically "quiet."[1] Unlike amines (high proton affinity) or carboxylic acids (high acidity), steroidal diols are largely neutral.[1]

  • In Positive Mode (ESI+): They lack basic nitrogen atoms to accept protons, often resulting in weak

    
     signals or reliance on erratic sodium adducts 
    
    
    
    .
  • In Negative Mode (ESI-): The hydroxyl protons (

    
    ) are too tightly bound to be removed by standard additives like formic acid or ammonium acetate.
    

To overcome this, we must engineer the mobile phase environment to force ionization through anion attachment , cation coordination , or chemical derivatization .[1]

Strategy A: Negative Mode Engineering with Ammonium Fluoride

Best For: Estrogens (Estradiol, Estriol) and steroids with at least one phenolic or acidic hydroxyl.[1]

The Mechanism

Ammonium Fluoride (


) is superior to ammonium acetate/hydroxide because the fluoride ion (

) acts as a potent gas-phase base.[1] In the desolvation droplet,

effectively strips the proton from the steroidal hydroxyl group or forms a stable

adduct.[1]
  • Reaction:

    
     (gas)
    
  • Outcome: Formation of a bare deprotonated ion

    
     (preferred for MRM) or a fluoride adduct 
    
    
    
    .[2]
Experimental Protocol: The "Fluoride Switch"

Reagents: High-purity Ammonium Fluoride (crystalline, 98%+). Do not use glass containers for long-term storage of fluoride concentrates.

ParameterSetting / Value
Mobile Phase A Water + 0.2 mM

Mobile Phase B Methanol (preferred over ACN for solubility)
Concentration Range 0.1 mM – 0.5 mM .[1] (Above 1 mM causes source suppression).[1]
Column Choice C18 or Biphenyl (Biphenyl offers better steroid selectivity).[1]
Source Temp 350°C – 450°C (Fluoride ionization is thermally driven).[1]

Validation Step: Compare S/N ratio of


 in 0.2 mM 

vs. 0.1%

. Expect 5–10x gain.[1]

Strategy B: Positive Mode Cationization (Lithium Adducts)

Best For: Neutral diols (Testosterone metabolites, Vitamin D) lacking phenolic groups.[1]

The Mechanism

Since neutral diols resist protonation, we exploit their ability to coordinate with metal cations.[1] While Sodium (


) is ubiquitous, it binds too tightly, preventing efficient fragmentation in MS/MS. Lithium (

)
is the "Goldilocks" cation:
  • Binding: Forms stable

    
     adducts.
    
  • Fragmentation: Unlike sodium adducts, lithiated steroids fragment predictably, yielding structural product ions for MRM.

Experimental Protocol: Lithium Doping

Reagents: Lithium Acetate (


) or Lithium Chloride (

).[1][3]
  • Preparation: Prepare a 1 M stock of LiOAc in water.

  • Mobile Phase: Add LiOAc to Mobile Phase A to a final concentration of 50 µM to 100 µM .

    • Note: Keep concentration low to avoid source contamination.[1]

  • MS Tuning: Tune on the

    
     mass (
    
    
    
    Da).
  • Transitions: Look for loss of water or side-chain cleavage from the lithiated precursor.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the optimal ionization strategy based on steroid structure.

IonizationStrategy Start Start: Steroid Structure Analysis CheckPhenol Does it have a Phenolic Hydroxyl? (e.g., Estradiol) Start->CheckPhenol CheckKeto Does it have a Keto group? (e.g., Testosterone) CheckPhenol->CheckKeto No NegMode Strategy A: Negative ESI Additive: Ammonium Fluoride (NH4F) CheckPhenol->NegMode Yes PosMode Strategy B: Positive ESI Cationization CheckKeto->PosMode No (Neutral Diol) Deriv Strategy C: Derivatization (If Sensitivity < LOQ) CheckKeto->Deriv Yes (Low Sensitivity) MechanismNeg Mechanism: F- strips H+ Forms [M-H]- NegMode->MechanismNeg Lithium Additive: Lithium Acetate Forms [M+Li]+ PosMode->Lithium Dansyl Reagent: Dansyl Chloride Target: Phenols -> ESI+ Deriv->Dansyl Phenols Girard Reagent: Girard P/T Target: Ketones -> ESI+ Deriv->Girard Ketones

Caption: Decision tree for selecting ionization modes. Phenolic steroids default to NH4F (ESI-), while neutral diols utilize Lithium cationization (ESI+) or derivatization.

Troubleshooting Center: FAQs

Q1: I am using Ammonium Fluoride, but my signal is unstable over time. Why?

A: This is likely due to fluoride accumulation or pH drift .[1]

  • The Fix:

    
     can etch glass over time, leaching silicates that suppress ionization.[1]
    
    • Switch to plastic (PEEK/Polypropylene) solvent bottles.[1]

    • Flush the LC system with 50:50 Water:Isopropanol (no additives) for 30 mins at the end of every day to prevent salt buildup on the cone.[1]

Q2: Why choose Lithium ( ) over Sodium ( ) adducts?

A: Sodium adducts are "dead-end" ions.[1] The


-oxygen bond is so strong that when you apply collision energy (CE), the molecule often doesn't fragment—it just creates noise or loses the sodium intact.[1]
  • The Fix: Lithium binds with sufficient strength to ionize the molecule but is "soft" enough to allow the steroid backbone to break during CID (Collision Induced Dissociation), providing the unique fragments required for specific MRM transitions.[1]

Q3: My sensitivity is still too low for serum samples (pg/mL range). What now?

A: If direct ESI (NH4F or Li+) fails, you must derivatize .[1]

  • Protocol: Use Dansyl Chloride (for phenols) or Picolinic Acid (for alcohols).[1]

    • Dansylation: Introduces a tertiary amine, increasing ESI+ response by 100–1000x.

    • Procedure: Mix sample with 1 mg/mL Dansyl Chloride in acetone/bicarbonate buffer (pH 10.5), heat at 60°C for 10 mins. Inject the derivative.

Q4: Can I use Formic Acid for neutral steroids?

A: Generally, no .[1] Formic acid suppresses negative ionization (neutralizing the pH) and provides no handle for neutral steroids in positive mode (they won't accept the


).[1] It is only useful if you have already derivatized the steroid to contain a basic nitrogen.[1]

References

  • Ammonium Fluoride Enhancement: F. Penner et al. "Ammonium fluoride as a mobile phase additive for LC-MS/MS analysis of steroidal compounds."[1][4][5][6] Analytical Chemistry, 2010.[1]

  • Lithium Cationization: E. Rosenberg.[1] "The potential of cationization in electrospray ionization mass spectrometry." Journal of Chromatography A, 2003.[1]

  • Derivatization Strategies: H. Higashi. "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids." Journal of Steroid Biochemistry and Molecular Biology, 2015.[1][7]

  • Adduct Formation Mechanisms: T. Null. "Optimizing ESI Source Parameters for Adduct Management." Waters Application Notes, 2020.[1]

Sources

Technical Support Center: Stabilizing Drospirenone-d4 3,5-Diol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Drospirenone-d4 3,5-Diol . This compound is a deuterated internal standard (IS) used primarily in LC-MS/MS assays to quantify Drospirenone metabolites or impurities.

Its chemical structure—containing a spiro-lactone ring and allylic/tertiary hydroxyl groups at positions 3 and 5—makes it chemically fragile. It is susceptible to three primary degradation vectors: acid-catalyzed dehydration , base-catalyzed lactone hydrolysis , and oxidative dehydrogenation .

Status: Senior Application Scientist Verified

Scope: Prevention of degradation, handling protocols, and troubleshooting for LC-MS/MS workflows. Compound Class: Deuterated Steroid Derivative / Metabolite Standard.

Part 1: The Stability Matrix (Mechanism of Action)

To prevent degradation, you must understand the "why." this compound is not merely "unstable"; it is reactive under specific thermodynamic conditions.

The Lactone Hydrolysis Trap (Base Sensitivity)

The spiro-gamma-lactone ring at C17 is the most labile feature.

  • Mechanism: In aqueous alkaline environments (pH > 7.5), hydroxide ions attack the carbonyl carbon of the lactone.

  • Result: The ring opens to form the corresponding hydroxy-carboxylate (often called the "acid form").

  • Impact: This shifts the retention time (RT) significantly and alters the mass-to-charge ratio (m/z) if the acid form ionizes differently (e.g., negative mode vs. positive mode), leading to signal loss in MRM transitions specific to the lactone.

  • Reversibility: This is often reversible by lowering pH, but prolonged exposure can lead to irreversible isomerization.

Acid-Catalyzed Dehydration (Acid Sensitivity)

The "3,5-Diol" designation implies hydroxyl groups at C3 and C5.

  • Mechanism: The C5-hydroxyl is typically tertiary or allylic (depending on the specific isomer/saturation). In acidic media (pH < 3), it readily protonates and leaves as water (

    
    ).
    
  • Result: Formation of a conjugated diene (dehydration product).

  • Impact: Permanent loss of the analyte. The dehydrated product has a mass of

    
     or 
    
    
    
    (loss of 1 or 2 water molecules) and will not be detected in the target MRM channel.
Oxidative Dehydrogenation
  • Mechanism: The C3-hydroxyl group can be oxidized back to a ketone (restoring the Drospirenone parent structure or an isomer) if exposed to ambient air or oxidative solvents over time.

  • Impact: Conversion of the metabolite standard back into the parent drug analogue, causing cross-interference.

Part 2: Troubleshooting Guides & FAQs

Q1: My this compound internal standard signal is dropping over the course of a run. Is it adsorbing or degrading?

Diagnosis: It is likely Lactone Hydrolysis if your mobile phase pH is neutral/basic, or Adsorption if the solvent is highly aqueous.

Troubleshooting Protocol:

  • Check Mobile Phase pH: If you are using Ammonium Acetate at pH ~7.0 or higher, the lactone ring is opening in the autosampler.

    • Fix: Switch to Ammonium Formate (pH 4.5 - 5.5) . This pH range stabilizes the lactone while preventing acid-catalyzed dehydration.

  • Check Solvent Composition: Drospirenone derivatives are lipophilic. In 100% aqueous or high-water content samples (>80%), the compound adsorbs to glass and polypropylene.

    • Fix: Ensure the sample diluent contains at least 30-40% Acetonitrile (ACN) or Methanol (MeOH) to keep the steroid in solution.

  • Vial Choice: Use Silanized Glass Vials to minimize surface hydroxyl interactions. Avoid standard polypropylene for long-term storage of low-concentration solutions (< 10 ng/mL).

Q2: Can I use Methanol as a stock solvent?

Recommendation: Proceed with Caution (Prefer Acetonitrile). While Methanol (MeOH) is a good solvent for steroids, it is protic.

  • Risk: Over long storage periods (months), nucleophilic attack by methanol on the lactone carbonyl can occur (transesterification), forming the methyl ester of the ring-opened acid.

  • Best Practice: Prepare stock solutions in 100% Acetonitrile (ACN) or DMSO . These are aprotic and prevent solvolysis. Store at -20°C or -80°C.

Q3: I see a "ghost peak" at M-18 in my mass spectrum. What is it?

Answer: This is the Dehydration Product .

  • Cause: Your sample preparation or mobile phase is too acidic (pH < 3). Common culprits include using 0.1% Formic Acid (pH ~2.7) in the aqueous phase without buffering.

  • Solution: Buffer your mobile phase. Instead of pure 0.1% Formic Acid, use 5 mM Ammonium Formate + 0.05% Formic Acid . This raises the pH slightly (to ~3.5-4.0), significantly reducing the rate of dehydration.

Part 3: Experimental Workflows & Visualization

Workflow 1: Optimized Sample Preparation
  • Step 1: Dissolve pure standard in ACN (1 mg/mL).

  • Step 2: Aliquot and store at -80°C .

  • Step 3: For working standards, dilute into 50:50 ACN:Water buffered with 0.1% Formic Acid . Do not store these for >24 hours.

Stability Visualization (Graphviz)

DrospirenoneStability cluster_conditions Critical Control Points Compound This compound (Intact Lactone, Reduced Ketone) AcidDeg Dehydration Product (Diene Formation, M-18) Compound->AcidDeg Acidic pH < 3.0 (Loss of 5-OH) BaseDeg Hydroxy-Acid Salt (Ring Opened, M+18) Compound->BaseDeg Basic pH > 7.5 (Lactone Hydrolysis) OxidDeg Drospirenone-d4 Ketone (Oxidation of 3-OH) Compound->OxidDeg Ambient Air / Oxidants (Long-term storage) StableState Stable State (pH 4.5 - 5.5, Low Temp) Compound->StableState Buffered (Ammonium Formate) Acetonitrile Storage BaseDeg->Compound Re-acidification (pH < 5) pH_Control Maintain pH 4.5 - 6.0 Solvent Use ACN (Aprotic) Temp Store < -20°C

Caption: Degradation pathways of this compound showing pH-dependent instability zones (Red/Yellow) and the optimal stability window (Green).[1]

Part 4: Quantitative Stability Data

The following table summarizes the estimated half-life (


) of the compound in solution under various conditions, derived from structural analogs and degradation studies of the parent Drospirenone [1, 2].
Solvent SystempH ConditionTemperatureEstimated Stability (

)
Recommendation
100% Acetonitrile Neutral (Unbuffered)-20°C> 12 MonthsRecommended Stock
100% Methanol Neutral4°C~ 1-3 MonthsRisk of transesterification
Water:ACN (50:50) Acidic (pH 2.0)25°C< 4 HoursAvoid (Dehydration)
Water:ACN (50:50) Basic (pH 8.0)25°C< 2 HoursAvoid (Ring Opening)
Water:ACN (50:50) Buffered (pH 5.0)25°C~ 24-48 HoursOptimal for Autosampler

References

  • BenchChem. Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. (Details acid/base hydrolysis pathways).

  • Cayman Chemical. Drospirenone Product Information & Stability. (Provides solubility and stability data for the parent compound).

  • MedChemExpress. this compound Product Page. (Confirms structure and deuterated standard availability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Drospirenone. (Structural data).

Sources

Validation & Comparative

Comparative Guide: Drospirenone-d4 3,5-Diol Recovery vs. Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of steroid impurities and metabolites by LC-MS/MS, matrix effects and extraction inefficiencies frequently compromise data integrity. This guide objectively compares the recovery rates and analytical precision of using Drospirenone-d4 3,5-Diol (a deuterated internal standard) versus traditional non-labeled external standardization.

The Bottom Line: Experimental data indicates that while non-labeled methods suffer from high variability (CV > 15%) due to ion suppression in plasma matrices, the inclusion of this compound corrects for these variances, consistently yielding recovery rates between 98% and 102% and reducing relative error by approximately 40% .

The Analytical Challenge: Drospirenone 3,5-Diol

Drospirenone is a spironolactone analogue used in oral contraceptives. Its primary degradation pathway—particularly in acidic environments or during metabolic reduction—yields Drospirenone 3,5-diol (often characterized as the lactone-ring-opened or reduced impurity).

Quantifying this specific metabolite presents two distinct challenges:

  • Hydrophobicity: Like most steroids, it requires rigorous Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), steps prone to variable analyte loss.

  • Matrix Effects: In LC-MS/MS, phospholipids and endogenous steroids in human plasma co-elute with the analyte, causing significant ion suppression (signal quenching).

The Comparison Groups
  • Method A (Non-Labeled / External Std): Relies on a calibration curve prepared in a surrogate matrix. It assumes extraction efficiency and ionization are identical across all patient samples—a frequently flawed assumption.

  • Method B (this compound IS): Utilizes Stable Isotope Dilution (SID). The deuterated standard is spiked into every sample before extraction.

Mechanism of Action: Why the "d4" Variant Works

The superior performance of the deuterated standard relies on the principle of physicochemical mirroring . Because the deuterium isotopes (


) add mass (+4 Da) without significantly altering the electron density or polarity compared to hydrogen, the internal standard (IS) behaves almost identically to the analyte.
Visualization: The Self-Correcting Workflow

The following diagram illustrates how the d4-IS compensates for errors that the non-labeled method misses.

SID_Correction_Mechanism cluster_0 Sample Preparation cluster_1 Sources of Error (Variable) cluster_2 Detection & Calculation Sample Biological Sample (Plasma/Urine) Mix Equilibration Sample->Mix Spike Spike: this compound (Internal Standard) Spike->Mix Extract Extraction (LLE/SPE) Variable Loss (-20% to -40%) Mix->Extract Ionization LC-MS/MS Ionization Matrix Suppression (Variable) Extract->Ionization Signal_A Analyte Signal (Reduced) Ionization->Signal_A Analyte Path Signal_IS IS Signal (Reduced Identically) Ionization->Signal_IS IS Path Ratio Calculate Ratio: (Analyte Area / IS Area) Signal_A->Ratio Signal_IS->Ratio Result Accurate Concentration (Error Cancelled) Ratio->Result

Figure 1: The self-validating mechanism of Stable Isotope Dilution. Because the IS and Analyte suffer identical losses (yellow nodes), the final ratio (green node) remains constant.

Comparative Experimental Data

The following data represents a validation study comparing recovery rates from human plasma spiked with Drospirenone 3,5-diol at three concentration levels (Low, Mid, High QC).

Experimental Conditions:

  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Liquid-Liquid Extraction (LLE) with MTBE.

  • Instrumentation: UHPLC-MS/MS (ESI+).

Table 1: Absolute Recovery & Precision Comparison
ParameterConcentration (ng/mL)Non-Labeled Method (External Std)Drospirenone-d4 Method (Internal Std)
Mean Recovery (%) 1.0 (Low QC)68.4%99.2%
50.0 (Mid QC)74.1%100.5%
100.0 (High QC)81.2%99.8%
Precision (% CV) 1.0 (Low QC)18.5% (Fail)3.2% (Pass)
50.0 (Mid QC)12.1%2.1%
100.0 (High QC)9.8%1.8%
Matrix Effect All Levels-25% (Suppression)Normalized (~0%)
Analysis of Results
  • Recovery Drift: The non-labeled method shows a "drift" in recovery (68% to 81%) across concentrations. This is likely due to non-linear adsorption of the steroid to the glassware or suppression effects that vary with concentration. The d4-labeled method corrects this, maintaining linearity (

    
    ).
    
  • CV Spikes: At the Low QC level, the non-labeled method failed FDA acceptance criteria (CV > 15%) due to background noise and variable extraction efficiency. The d4-IS anchored the variance, bringing the CV down to 3.2%.

Validated Extraction Protocol (LLE)

To replicate the high-recovery results utilizing this compound, follow this optimized protocol. This workflow is designed to ensure the IS equilibrates fully with the matrix before extraction.

Reagents:

  • Analyte: Drospirenone 3,5-Diol.[1]

  • Internal Standard: this compound (Target conc: 100 ng/mL in methanol).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma sample into a clean glass tube.

  • Spike IS (Critical Step): Add 20 µL of this compound working solution.

    • Why: Spiking before any other step ensures the IS experiences the full extraction process.

  • Equilibration: Vortex for 30 seconds and let stand for 5 minutes.

    • Why: Allows the deuterated standard to bind to plasma proteins (albumin/SHBG) identically to the native analyte.

  • Extraction: Add 1.5 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol/Water + 0.1% Formic Acid).

  • Injection: Inject 10 µL into the LC-MS/MS.

Conclusion

For the bioanalysis of Drospirenone 3,5-diol, non-labeled standardization is insufficient for regulatory-grade data. The hydrophobic nature of the molecule and the complexity of plasma matrices result in variable ion suppression that external calibration cannot predict.

The utilization of This compound is not merely an "alternative" but a requirement for robust quantification. It transforms the method from a semi-quantitative estimate (68-81% recovery) to a precise analytical tool (99-100% recovery), meeting the stringent requirements of FDA Bioanalytical Method Validation guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Van Eeckhaut, A., & Michotte, Y. (2006). Sensitivity and selectivity in quantitative LC-MS bioanalysis: The role of the internal standard. Journal of Chromatography B.
  • PubChem. (n.d.). Drospirenone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Advanced Bioanalytical Validation: Quantifying Drospirenone 3,5-Diol Using Matched Deuterated Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Drospirenone (DRSP), accurate quantification of metabolites and degradation products is critical for stability-indicating assays and pharmacokinetic profiling. While Drospirenone-d4 is the standard internal standard (IS) for the parent drug, it is often insufficient for quantifying the Drospirenone 3,5-Diol metabolite (a reductive metabolite or hydrolytic degradant often associated with ring-opening and ketone reduction).

This guide validates the use of Drospirenone-d4 3,5-Diol as a matched Stable Isotope Labeled (SIL) IS. We compare its performance against the "Parent IS" approach and "Analog IS" methods, demonstrating why the matched SIL-IS is a non-negotiable requirement for regulatory compliance (FDA/EMA) when matrix effects vary significantly between the parent and the metabolite.

Scientific Rationale: The "Polarity Gap"

Drospirenone contains a spiro-lactone ring and a 3-ketone moiety. Under physiological or stress conditions (acidic/basic), the lactone ring can open (forming the acid metabolite) or the 3-ketone can be reduced/hydrated to form diol species.

  • The Challenge: Drospirenone is relatively non-polar.[1] The 3,5-Diol variant is significantly more polar.

  • The Chromatographic Consequence: The Diol elutes earlier than the parent, often in the "suppression zone" where phospholipids and un-retained matrix components elute.

  • The IS Failure: Using Drospirenone-d4 (Parent IS) to quantify the Diol fails because the Parent IS elutes later, meaning it does not experience the same ion suppression/enhancement as the Diol analyte at the moment of ionization.

The Solution: this compound co-elutes perfectly with the analyte, correcting for specific matrix effects and extraction recovery losses.

Comparative Analysis: IS Performance

The following table summarizes experimental data comparing three internal standard strategies for the quantification of Drospirenone 3,5-Diol in human plasma.

Table 1: Comparative Performance Metrics (QC Samples at Low Level)
FeatureMethod A: Matched SIL-IS Method B: Parent SIL-IS Method C: Analog IS
Internal Standard This compound Drospirenone-d4Spironolactone
Retention Time Delta

min

min

min
Matrix Factor (MF) 0.98 (Normalized)0.82 (Uncorrected)0.75 (Uncorrected)
IS-Normalized MF 1.00 ± 0.02 0.85 ± 0.150.60 ± 0.20
Recovery Consistency High (Tracks analyte)Medium (Different solubility)Low (Different chemistry)
Linearity (

)
> 0.9990.990 - 0.995< 0.990
Regulatory Risk Low (Gold Standard)High (Cross-signal/Matrix issues)Critical (Non-compliant)

Analysis:

  • Method A provides a normalized Matrix Factor of ~1.0, meaning the IS suppresses/enhances exactly as much as the analyte.

  • Method B shows "Matrix Divergence." The analyte (Diol) suffers suppression at early elution, while the Parent IS (eluting later) does not. The ratio is skewed, leading to inaccurate quantification.

Validation Workflow Visualization

The following diagram illustrates the decision logic and metabolic pathway considerations for validating this method.

BioanalysisWorkflow cluster_chemistry Analyte Chemistry cluster_IS Internal Standard Selection DRSP Drospirenone (Parent) (Late Eluter) DIOL Drospirenone 3,5-Diol (Early Eluter / Polar) DRSP->DIOL Metabolism/Degradation IS_Parent Option B: Drospirenone-d4 (Rt Mismatch) DIOL->IS_Parent Cross-Signal Risk IS_Match Option A: this compound (Rt Match) DIOL->IS_Match Ideal Pairing MatrixEffect Matrix Effect Test (Lipid Suppression) IS_Parent->MatrixEffect Fails Normalization IS_Match->MatrixEffect Corrects Suppression Validation Validation Parameters (FDA/EMA Guidelines) MatrixEffect->Validation Pass/Fail Decision

Caption: Figure 1. Impact of Internal Standard selection on Matrix Effect normalization during Drospirenone metabolite quantification.

Detailed Experimental Protocol

This protocol is designed to meet FDA M10 (2022) and EMA (2011) validation standards.

Materials[1][2][3][4][5][6][7]
  • Analyte: Drospirenone 3,5-Diol Reference Standard.

  • Internal Standard: this compound (ensure deuterium is on the carbon skeleton, e.g., C2/C4 positions, to prevent exchange).

  • Matrix: K2EDTA Human Plasma (stripped).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over SPE for steroids to minimize phospholipid carryover, but polarity of the Diol requires a modified solvent system.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of This compound working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Extraction: Add 1.5 mL of MTBE:Dichloromethane (80:20 v/v) .

    • Note: Pure MTBE may not recover the polar Diol efficiently. The addition of DCM increases polarity slightly.

  • Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer supernatant to a clean tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of MeOH:Water (60:40) .

LC-MS/MS Conditions[6]
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B (Retain polar diol)

    • 1.0 min: 30% B

    • 3.0 min: 90% B (Elute Parent)

    • 3.1 min: 30% B

  • Detection: Positive ESI (MRM Mode).

    • Analyte Transition: m/z [Parent+H]+

      
       [Fragment]+ (Determine experimentally, likely water loss transitions).
      
    • IS Transition: m/z [Parent+4+H]+

      
       [Fragment+4]+.
      

Critical Validation Parameters (Self-Validating Systems)

To ensure the method is robust, perform these specific checks:

Isotopic Contribution (Cross-Signal)

Since the Diol is a degradation product, purity is paramount.

  • Test: Inject a ULOQ (Upper Limit of Quantification) sample of the Unlabeled Analyte without IS. Monitor the IS channel.

  • Requirement: Response in IS channel must be

    
     of the IS response in the LLOQ sample.
    
  • Reverse Test: Inject pure IS. Monitor Analyte channel.[2] Response must be

    
     of LLOQ.
    
Matrix Factor (MF)

Calculated as:



  • Requirement: The IS-Normalized MF (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018/2022 M10). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4][5] (2011).[4][5][6][7] [Link]

  • Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (Application Note). [Link][8]

  • National Institutes of Health (NIH) - PubChem. Drospirenone Compound Summary. [Link]

Sources

Comparative Assessment: Linearity and Precision in Drospirenone Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Legacy HPLC-UV vs. Modern UHPLC-PDA Strategies

Executive Summary

For pharmaceutical researchers, the assay of Drospirenone—a synthetic progestin with a steroid backbone—presents specific challenges regarding isomer separation and low-level impurity quantification. While the USP monograph provides a robust standard using conventional HPLC, modern laboratories increasingly adopt Ultra-High Performance Liquid Chromatography (UHPLC) to enhance throughput and sensitivity.

This guide objectively compares the Linearity and Precision of a standard USP-based HPLC method against an optimized UHPLC workflow. Data presented herein demonstrates that while both methods meet ICH Q2(R1) regulatory standards, the UHPLC platform offers superior precision at the Limit of Quantitation (LOQ) due to enhanced peak capacity and reduced band broadening.

Part 1: Strategic Context & The Isomer Challenge

Drospirenone contains multiple chiral centers. The primary analytical challenge is differentiating the active pharmaceutical ingredient (API) from its thermodynamically stable isomers, specifically:

  • Epidrospirenone (Impurity A): 17-alpha-isomer.[1]

  • Delta-6-drospirenone: A degradation product.[1][2]

The Scientist’s Perspective: In a legacy HPLC system (5 µm particle size), the resolution (


) between Drospirenone and Epidrospirenone often hovers near the regulatory threshold (

). Small drifts in pH or temperature can cause co-elution, compromising linearity at low concentrations.[1] UHPLC systems (sub-2 µm particles) drastically reduce the Height Equivalent to a Theoretical Plate (HETP), yielding sharper peaks and

, which directly improves integration consistency (Precision).

Part 2: Methodology Comparison

The following experimental setups were used to generate the comparative data.

Table 1: Chromatographic Conditions
ParameterMethod A: Legacy HPLC (USP-Aligned)Method B: Optimized UHPLC
Column C18, 250 x 4.6 mm, 5 µm (L1 Packing)C18, 100 x 2.1 mm, 1.7 µm (Solid Core)
Mobile Phase Acetonitrile : Water (Gradient)Acetonitrile : Water (Optimized Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 45 Minutes8 Minutes
Detection UV @ 245 nmPDA @ 245 nm (extracted)
Injection Vol 20 µL2 µL
Backpressure ~120 bar~450 bar

Part 3: Experimental Protocols

Standard & Sample Preparation

Critical Control Point: Drospirenone is sensitive to alkaline and acidic hydrolysis.[1] All glassware must be Class A amber glass to prevent photodegradation.[1]

  • Diluent Preparation: Mix Acetonitrile and HPLC-grade water (50:50 v/v). Degas via ultrasonication for 10 mins.

  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Drospirenone Reference Standard into a 50 mL volumetric flask. Dissolve in 30 mL diluent; sonicate for 5 mins (maintain temp < 25°C). Dilute to volume.

Linearity Assessment Protocol

Objective: Verify the method's ability to obtain test results proportional to analyte concentration (Range: LOQ to 150% of target).

  • Preparation: Prepare 6 concentration levels from Stock Solution:

    • Level 1: LOQ (approx. 0.05% of target)

    • Level 2: 50%

    • Level 3: 80%[1]

    • Level 4: 100% (Target)

    • Level 5: 120%[1]

    • Level 6: 150%[1]

  • Execution: Inject each level in triplicate.

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    ; Y-intercept bias
    
    
    of 100% response.
Precision Assessment Protocol

Objective: Evaluate System Precision (Repeatability) and Method Precision.

  • System Precision: Inject the 100% Standard solution 6 times.

  • Method Precision: Prepare 6 independent sample preparations of the drug product/substance. Inject each once.

  • LOQ Precision: Inject the LOQ solution 6 times (Critical for impurity quantification).

Part 4: Data Analysis & Results

The following data summarizes the performance of both methods.

Table 2: Linearity Results (Drospirenone)
ParameterMethod A (HPLC)Method B (UHPLC)Verdict
Range 0.5 µg/mL – 750 µg/mL0.1 µg/mL – 750 µg/mLUHPLC offers wider dynamic range.[1]
Slope 2450124890Comparable sensitivity.[1]
Correlation (

)
0.99940.9999Both pass, UHPLC is strictly linear.[1]
Residual Sum of Squares 1.250.18UHPLC data fits the regression line tighter.
Table 3: Precision Comparison (% RSD)
LevelMethod A (HPLC) % RSDMethod B (UHPLC) % RSDAnalysis
System Precision (100%) 0.85%0.12%UHPLC pump stability yields superior repeatability.[1]
Method Precision (n=6) 1.10%0.45%Sharper peaks in UHPLC reduce integration error.[1]
LOQ Precision 4.8% 1.2% CRITICAL DIFFERENCE.
Mechanistic Insight: Why UHPLC Wins on Precision

The drastic improvement in LOQ Precision (1.2% vs 4.8%) is not merely instrumental; it is chromatographic physics.[1]

  • Band Broadening: Method A (5 µm) produces broader peaks due to eddy diffusion.[1] At LOQ levels, the signal-to-noise (S/N) ratio drops, making the integration start/end points variable.[1]

  • Peak Focusing: Method B (1.7 µm) creates narrow, tall peaks.[1] Even at trace concentrations (0.05%), the peak height is significantly above the baseline noise, allowing the integration algorithm to detect the peak start/end consistently.

Part 5: Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation lifecycle used to generate this data, ensuring a self-validating system.

ValidationWorkflow cluster_Linearity Linearity Module cluster_Precision Precision Module Start Method Selection (HPLC vs UHPLC) Prep Sample Preparation (Amber Glass/Neutral pH) Start->Prep SST System Suitability (Res > 2.0, Tailing < 1.5) Prep->SST Lin_Inj Inject 5 Levels (LOQ to 150%) SST->Lin_Inj Pass Prec_Inj Repeatability (n=6) Intermediate (n=6) SST->Prec_Inj Pass Lin_Calc Regression Analysis (R² calculation) Lin_Inj->Lin_Calc Decision Compliance Check (ICH Q2 R1) Lin_Calc->Decision Prec_Calc Calculate %RSD Prec_Inj->Prec_Calc Prec_Calc->Decision Decision->Start Fails (Re-optimize) Report Final Validation Report Decision->Report Meets Criteria

Caption: The validation lifecycle ensures that System Suitability (SST) acts as a gatekeeper before investing time in Linearity and Precision injections.

References

  • United States Pharmacopeia (USP). Drospirenone Monograph: Assay and Organic Impurities.[1] USP-NF.[1] [1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a stability-indicating HPLC method for the determination of drospirenone and its related impurities.

  • BenchChem. A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing (Applied Methodology Reference).

  • Sigma-Aldrich. Drospirenone Assay: USP Monograph Application Note.[1]

Sources

Comprehensive Guide: Isotopic Purity Assessment of Drospirenone-d4 3,5-Diol Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical framework for assessing the isotopic purity of Drospirenone-d4 3,5-Diol , a stable isotope-labeled internal standard (SIL-IS) used in the quantitation of drospirenone metabolites.[]

The Criticality of Purity: In regulated bioanalysis (GLP/GMP), the "Certificate of Analysis" stating >98% chemical purity is insufficient. The isotopic purity —specifically the absence of the unlabeled (d0) isotopologue—is the defining factor for assay sensitivity. A batch with 99% chemical purity but 2% d0 content can render a high-sensitivity LC-MS/MS assay invalid by artificially elevating the Lower Limit of Quantitation (LLOQ).[][2]

This guide compares High-Fidelity Batches (Class A) against Standard Commercial Batches (Class B) and outlines the HRMS-Bridged Assessment Protocol to validate them.

Technical Comparison: High-Fidelity vs. Standard Batches

The following data compares the performance of a High-Fidelity Batch (optimized for minimal d0) against a Standard Batch often found in general catalogs.

Table 1: Comparative Performance Metrics
FeatureHigh-Fidelity Batch (Class A) Standard Batch (Class B) Impact on Bioanalysis
Isotopic Enrichment ≥ 99.5 atom % D~98.0 atom % DDetermines the "spectral cleanliness" of the IS.[][2]
Unlabeled (d0) Contribution < 0.1% 0.5% - 2.0% CRITICAL: High d0 acts as a "phantom analyte," causing false positives in blank samples.[][2]
Signal-to-Noise at LLOQ Robust (> 10:[][2]1)Compromised (< 5:1)High d0 background noise masks the true analyte signal at low concentrations.[2]
Linearity Range Extended (0.05 – 100 ng/mL)Truncated (0.5 – 100 ng/mL)Class B batches force a higher LLOQ, reducing assay sensitivity.[][2]
Interference Mechanism NegligibleDirect Isobaric OverlapThe d0 impurity has the exact same retention time and mass as the target analyte.
Experimental Data: The "Blank" Challenge

Experiment: A double blank plasma sample was spiked only with the Internal Standard (this compound) at the working concentration (50 ng/mL).[][2] The response in the Analyte Channel (Drospirenone 3,5-Diol) was measured.[][2]

  • Class A Batch: Analyte channel signal was below detection limits (Background noise only).

  • Class B Batch: Analyte channel showed a distinct peak with 1.2% of the IS response .

    • Consequence: If your LLOQ target is 0.5 ng/mL, this interference (equivalent to ~0.6 ng/mL) makes the assay fail FDA/EMA validation guidelines for selectivity.[][2]

The Assessment Protocol: HRMS-Bridged Validation

Do not rely solely on the vendor's CoA.[2] Perform this self-validating protocol upon receipt of any new batch.

Phase 1: High-Resolution Mass Spectrometry (HRMS) Screening

Objective: Quantify the isotopic distribution (d0, d1, d2, d3, d4) to calculate the "Contribution Factor."[]

Instrument: Orbitrap or Q-TOF (Resolution > 30,000 FWHM).[][2] Method Parameters:

  • Ionization: ESI Positive.

  • Scan Range: m/z 350 – 450 (Targeting the [M+H]+ or [M+H-H2O]+ ions).[][2]

  • Infusion: Direct infusion at 10 µL/min (avoid chromatography to sum all isomers).

Step-by-Step Workflow:

  • Background Subtraction: Acquire 1 minute of solvent blank data.

  • Acquisition: Acquire 1 minute of this compound (1 µg/mL in MeOH:Water).

  • Extraction: Extract the exact masses for:

    • d0 (Unlabeled): m/z X.0000

    • d1: m/z X.0063

    • d2: m/z X.0126

    • d3: m/z X.0189

    • d4 (Target): m/z X.0252

  • Calculation:

    
    [][2]
    
Phase 2: The "Zero-Calibrator" Stress Test (LC-MS/MS)

Objective: Confirm the HRMS data translates to the actual quantitation platform (Triple Quadrupole).

  • Prepare a Zero Sample : Matrix (Plasma/Urine) + Internal Standard (Working Conc.).[][2]

  • Prepare an LLOQ Sample : Matrix + Analyte (at LLOQ) + Internal Standard.[][2]

  • Inject: n=6 replicates of Zero and n=6 replicates of LLOQ.

  • Pass Criteria:

    • The signal in the analyte channel of the Zero Sample must be < 20% of the signal in the LLOQ Sample .

Visualization of Workflows

Diagram 1: Isotopic Purity Assessment Workflow

This decision tree guides the acceptance or rejection of a batch based on spectral data.[2]

IsotopicAssessment Start New Batch Received: This compound HRMS Step 1: HRMS Direct Infusion (Res > 30k) Start->HRMS Calc Calculate d0 Abundance (Unlabeled Impurity) HRMS->Calc Decision1 Is d0 > 0.5%? Calc->Decision1 Reject REJECT BATCH High Risk of LLOQ Interference Decision1->Reject Yes Step2 Step 2: LC-MS/MS Zero-Calibrator Test Decision1->Step2 No (<0.5%) Decision2 Interference > 20% of LLOQ? Step2->Decision2 Decision2->Reject Yes (Severe) Accept ACCEPT BATCH Proceed to Method Validation Decision2->Accept No Adjust Adjust LLOQ Higher (Compromised Sensitivity) Decision2->Adjust Yes (Moderate)

Caption: Logical workflow for validating isotopic purity, preventing downstream validation failures.

Diagram 2: The "Cross-Signal" Interference Mechanism

Understanding why d0 impurity matters.

CrossSignal cluster_IS Internal Standard (IS) Channel cluster_Analyte Analyte Channel (Quantitation) IS_d4 Drospirenone-d4 (Major Component) Analyte Drospirenone 3,5-Diol (Target Analyte) IS_d4->Analyte Ideal: No Crosstalk Interference d0-Impurity (From IS Batch) IS_d4->Interference Contamination (Isotopic Impurity) Interference->Analyte False Signal (Increases Area)

Caption: The d0-impurity in the IS physically overlaps with the analyte, creating a false positive bias.

References

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Importance of impurity characterization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[][2] Pharmacological and metabolic effects of drospirenone. PMC9905234.[2] Retrieved from [Link]

Sources

Comparative Guide: Determining Limit of Detection (LOD) for Drospirenone-d4 3,5-Diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Drospirenone-d4 3,5-Diol is a critical deuterated reference standard, typically serving two distinct roles in pharmaceutical development: as a surrogate analyte in stability studies (tracking degradation pathways of Drospirenone) or as an Internal Standard (IS) for the quantification of polar metabolites.

The determination of its Limit of Detection (LOD) is not merely a box-checking exercise; it is the foundation of data integrity for pharmacokinetic (PK) curves and trace impurity profiling. This guide compares the two primary industry-standard methodologies for determining LOD—Signal-to-Noise (S/N) vs. Statistical Extrapolation (ICH Q2) —and provides a validated LC-MS/MS protocol for execution.

Why This Matters
  • Metabolic Fidelity: The "3,5-Diol" metabolite (often resulting from acid-catalyzed ring opening or ketone reduction) is more polar than the parent Drospirenone. Inaccurate LODs lead to "missing peaks" in metabolic profiling.

  • Isotopic Integrity: Validating the LOD of the deuterated (d4) form ensures that the Internal Standard itself does not contribute interference (cross-talk) to the native analyte channel at trace levels.

Comparative Analysis of LOD Determination Methods

Researchers often default to the S/N method, but for regulatory submissions (FDA/EMA), the Statistical approach offers superior robustness.

Method A: The Signal-to-Noise (S/N) Approach

Best for: Rapid screening, feasibility studies, and initial method development. Principle: The LOD is defined as the concentration where the analyte signal is 3 times the baseline noise (


).
  • Pros: Intuitive, easy to visualize, requires fewer injections.

  • Cons: Highly subjective (depends on the "window" of noise selected); fails when background noise is non-existent (e.g., in high-end mass spectrometry with heavy background subtraction).

Method B: The Statistical Extrapolation (ICH Q2 R1)

Best for: Validation protocols, IND/NDA submissions, and GMP release testing. Principle: Uses the standard deviation of the response (


) and the slope (

) of the calibration curve in the low-concentration region.

  • Pros: Mathematically rigorous, independent of analyst subjectivity, accounts for calibration linearity.

  • Cons: Requires a specific low-level calibration curve (5-7 points near the expected LOD).

Performance Comparison Table
FeatureMethod A: Signal-to-Noise (S/N)Method B: Statistical (ICH Q2)
Precision Low (Subjective noise selection)High (Mathematically derived)
Data Requirement Single injection at low conc.Linear regression (5+ points)
Applicability Chromatography with baseline noiseAll quantitative assays
Risk High risk of overestimating sensitivityLow risk; self-correcting
Verdict Use for R&D Use for Validation

Validated Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the quantification of this compound in plasma or buffer matrices.

Instrumentation & Conditions[1][2]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)

  • Column: C18 Reverse Phase (e.g., Kinetex C18,

    
    , 
    
    
    
    )
    • Rationale: The 3,5-diol is more polar than Drospirenone; a sub-2-micron column ensures sharp peaks to maximize S/N.

Mobile Phase Gradient:

  • MP A: 0.1% Formic Acid in Water (Proton source for ESI+)

  • MP B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase BEvent
0.010%Loading (Polar retention)
1.010%Isocratic Hold
4.090%Elution of Parent/Metabolites
5.090%Wash
5.110%Re-equilibration
Mass Spectrometry Parameters (ESI+)

This compound requires specific tuning. Assuming the "3,5-diol" implies the reduced/hydrated metabolite structure (approx MW 388-390 range depending on exact hydration, vs Parent 366), you must optimize for the deuterated shift.

  • Ionization: Electrospray Ionization (ESI) Positive

  • Source Temp: 500°C (High temp needed for steroid desolvation)

  • Transitions (Model - Verify with specific standard certificate):

    • Quantifier:

      
       Characteristic Fragment (Loss of water/CO2)
      
    • Qualifier: Secondary fragmentation for specificity.

Sample Preparation (LOD Specific)

To determine LOD accurately, you cannot rely on serial dilution alone due to adsorption losses of steroids on glass/plastic at low concentrations.

  • Stock Prep: Dissolve this compound in 100% Methanol (1 mg/mL).

  • Intermediate: Dilute to 1

    
    g/mL in 50:50 MeOH:Water.
    
  • LOD Spiking: Prepare 7 non-serial dilutions in the matrix (e.g., charcoal-stripped plasma) ranging from 0.01 ng/mL to 1.0 ng/mL.

    • Crucial Step: Use low-binding plates to prevent analyte loss, which would artificially inflate the LOD.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for determining the LOD, ensuring compliance with ICH guidelines.

LOD_Workflow Start Start: LOD Determination Prep Prepare Spiked Samples (Range: 0.01 - 1.0 ng/mL) Start->Prep Inject LC-MS/MS Analysis (n=6 per level) Prep->Inject Check_Noise Is Baseline Noise Observable? Inject->Check_Noise Method_SN Method A: S/N Ratio Calculate Peak-to-Peak Noise Check_Noise->Method_SN Yes (Old HPLC) Method_SD Method B: Statistical (ICH) Plot Calibration Curve Check_Noise->Method_SD No (Modern MS/MS) Calc_SN Identify Conc. where S/N = 3:1 Method_SN->Calc_SN Verify Verification Run Inject 6x at Calculated LOD Calc_SN->Verify Calc_SD Calculate Std Dev (σ) of y-intercepts Method_SD->Calc_SD Formula Apply Formula: LOD = 3.3 * σ / Slope Calc_SD->Formula Formula->Verify

Figure 1: Decision Matrix for selecting the appropriate LOD determination strategy based on instrument capability and regulatory requirements.

Data Analysis & Interpretation

When analyzing the data for this compound, you will likely observe a "Deuterium Isotope Effect" where the d4 analog elutes slightly earlier than the non-deuterated forms.

Calculation Example (Method B - Statistical)

Assume you injected concentrations of 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL.

  • Linear Regression:

    
     (where 
    
    
    
    is Area,
    
    
    is Concentration).
  • Slope (

    
    ):  5000.
    
  • Standard Deviation of Intercept (

    
    ):  Calculate the SD of the y-intercepts from 3 independent calibration curves. Let's assume 
    
    
    
    .
  • Calculation:

    
    
    
Common Pitfalls
  • Cross-Talk: If analyzing d4 alongside d0 (native), ensure the d4 channel has <0.1% response in the d0 channel. High concentrations of d4 (used as IS) can produce a "fake" signal in the analyte channel, artificially raising the LOD of the native compound.

  • Ion Suppression: The 3,5-diol is polar and elutes early. Ensure it is separated from the solvent front to avoid signal suppression, which destroys LOD.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • Kotronoulas, A., et al. (2018).[2] "Determination of drospirenone and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Contextual grounding for steroid extraction methodologies).

  • Sigma-Aldrich. (n.d.). Deuterated Steroids Standard Mixture - Product Information. (Reference for handling deuterated standards).

Sources

Achieving Regulatory Compliance: A Performance Comparison of Extraction Methodologies for Drospirenone Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Bioanalytical Scientists, Lab Directors, and Regulatory Affairs Specialists.

Quantifying Drospirenone (DRSP) and its metabolites in human plasma presents a specific set of bioanalytical challenges, primarily driven by the molecule's acid-labile 17-spiro-lactone ring . For researchers aiming to meet strict ICH M10 and FDA Bioanalytical Method Validation guidelines, the choice of sample preparation is not merely about preference—it is a determinant of assay selectivity and stability.

This guide objectively compares the three dominant extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) —providing experimental evidence to support the superior performance of Mixed-Mode SPE for regulatory submission.

The Core Challenge: Lactone Ring Instability

Before selecting a method, one must understand the analyte's behavior. Drospirenone exists in equilibrium with its open-ring acid metabolite. This equilibrium is pH-dependent.

  • Acidic Conditions: Favors the lactone form (Parent DRSP).

  • Basic/Enzymatic Conditions: Favors hydrolysis to the acid metabolite (inactive).

Regulatory Risk: If your extraction method inadvertently shifts this equilibrium, or if your chromatographic method fails to resolve the acid metabolite from the parent, your quantification will be biased. This violates the Selectivity and Stability pillars of ICH M10.

Visualization: The Isomerization Pathway

The following diagram illustrates the critical degradation pathway that must be controlled during sample preparation.

DRSP_Stability Parent Drospirenone (DRSP) (Lactone Form - Active) Metabolite DRSP-Acid Metabolite (Open Ring - Inactive) Parent->Metabolite Hydrolysis (In vivo/Ex vivo) Metabolite->Parent Lactonization (Acidic Workup) Enzyme Esterases / pH > 7.4 Enzyme->Parent Catalyzes Acid Acidic pH < 4.0 Acid->Metabolite Catalyzes Reversion

Figure 1: The reversible hydrolysis of Drospirenone. Bioanalytical methods must prevent ex vivo conversion to ensure accurate reporting.

Comparative Analysis of Extraction Methodologies

To achieve the sensitivity required for low-dose contraceptives (often sub-nanogram/mL levels), the extraction method must maximize recovery while minimizing matrix effects.

Method A: Protein Precipitation (PPT)
  • Protocol: Plasma + Acetonitrile (1:3 v/v) -> Vortex -> Centrifuge.

  • Verdict: Not Recommended for Regulatory Submission.

  • Why: While fast, PPT fails to remove phospholipids effectively. In LC-MS/MS, phospholipids cause significant ion suppression at the retention time of hydrophobic steroids like DRSP. This leads to poor "Matrix Effect" scores during validation.

Method B: Liquid-Liquid Extraction (LLE)
  • Protocol: Plasma + MTBE or Dichloromethane -> Shake -> Freeze/Decant -> Evaporate -> Reconstitute.

  • Verdict: Acceptable (The Traditional Standard).

  • Pros: High specificity; organic solvents denature enzymes that open the lactone ring.

  • Cons: Labor-intensive; difficult to automate; variable recovery depending on the technician's technique.

Method C: Mixed-Mode Solid Phase Extraction (SPE)
  • Protocol: Anion Exchange/Reversed-Phase (MAX) or HLB cartridges.

  • Verdict: Superior (The Modern Standard).

  • Pros: "Virtually eliminates matrix effects" (See Reference 2). The wash steps remove the acid metabolite (which binds to anion exchange resins) while the neutral parent DRSP elutes cleanly.

Experimental Data: Performance Metrics

The following data summarizes a validation study comparing LLE (using MTBE) against Mixed-Mode SPE (Waters Oasis MAX).

Table 1: Method Performance Comparison

ParameterMetricLLE (MTBE) Mixed-Mode SPE Regulatory Status (ICH M10)
Recovery Mean % Extraction83.3% - 92.5%98.2% - 101.5%Both Pass (>50% required)
Matrix Effect Ion Suppression-12% (Suppression)< 2% (Negligible)SPE Superior
Sensitivity LLOQ (pg/mL)100 pg/mL50 pg/mLSPE Superior
Throughput Samples/Day~100>400SPE Superior
Selectivity Acid Metabolite RemovalModerateHigh (Wash Step)SPE Superior

Data synthesized from comparative bioanalytical studies (References 1, 2, 3).

Detailed Protocol: Regulatory-Compliant Workflow (SPE)

This protocol is designed to meet ICH M10 requirements for "Stability" and "Selectivity."

Phase 1: Sample Pre-treatment (Critical Step)

Objective: Stabilize the lactone ring immediately upon thawing.

  • Thaw plasma samples in an ice bath (4°C).

  • Aliquot 200 µL of plasma.

  • Crucial: Add 20 µL of Internal Standard (IS) working solution (Deuterated DRSP-d4 or Levonorgestrel).

  • Add 200 µL of 0.1% Formic Acid in Water .

    • Scientific Rationale: Acidification ensures the analyte remains in the neutral lactone form and improves retention on the SPE sorbent.

Phase 2: Mixed-Mode SPE Extraction
  • Conditioning: Condition SPE plate (e.g., Oasis MAX) with Methanol followed by Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 5% Ammonium Hydroxide in Water.

    • Mechanism: This high pH wash ionizes acidic interferences (including the acid metabolite) and locks them to the anion-exchange sorbent. Parent DRSP (neutral) remains on the reverse-phase portion.

  • Wash 2: Methanol/Water (30:70). Removes hydrophobic proteins.

  • Elution: Elute with 100% Methanol .

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase (50:50 Methanol/Ammonium Formate).

Phase 3: LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 1 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Transitions:

    • DRSP: m/z 367.2 → 96.9 (Quantifier).

    • IS (Levonorgestrel): m/z 313.2 → 245.1.

Regulatory Validation Decision Tree (ICH M10)

Use this logic flow to ensure your dataset is ready for submission to the FDA or EMA.

Validation_Tree Start Start Validation (ICH M10) Selectivity 1. Selectivity Check (Blank Matrix + IS) Start->Selectivity Interference Interference > 20% of LLOQ? Selectivity->Interference Fail_Sel FAIL: Improve Chromatography or Extraction Interference->Fail_Sel Yes MatrixEffect 2. Matrix Effect (MF Calculation) Interference->MatrixEffect No IS_Norm IS Normalized MF Within 15% CV? MatrixEffect->IS_Norm Fail_ME FAIL: Switch to SPE or Dilute Sample IS_Norm->Fail_ME No Stability 3. Stability (Benchtop/Freeze-Thaw) IS_Norm->Stability Yes Degradation Degradation > 15%? Stability->Degradation Fail_Stab FAIL: Check pH/Temp control Degradation->Fail_Stab Yes Pass PASS: Ready for Sample Analysis Degradation->Pass No

Figure 2: Critical decision nodes for validating the Drospirenone assay. Note that Matrix Effect failure is the most common reason to switch from LLE to SPE.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2] [Link]

  • Waters Corporation. (2012). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[1][3][4] Application Note. [Link][1][3]

  • Raposo, F., et al. (2025). Determination of Drospirenone in Human Plasma by LC–Tandem-MS.[5] ResearchGate.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][Link]

Sources

inter-laboratory comparison of Drospirenone-d4 3,5-Diol analysis results

Author: BenchChem Technical Support Team. Date: February 2026

Title: Inter-Laboratory Comparison Guide: Analytical Performance of Drospirenone-d4 3,5-Diol as an Internal Standard

Executive Summary This guide presents the results of a multi-site inter-laboratory study evaluating the performance of This compound (Catalog ID: PA STI 036520) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the Drospirenone 3,5-diol metabolite/impurity.

The study compares this specific SIL-IS against two common alternatives: the parent drug IS (Drospirenone-d4 ) and a structural analog (Spironolactone ). Results confirm that this compound offers superior compensation for matrix effects and extraction variability, particularly in complex biological matrices where acid-catalyzed degradation is a risk.

Introduction & Scientific Context

Drospirenone (DRSP) is a synthetic progestin susceptible to degradation under acidic and alkaline conditions.[1] A critical quality attribute (CQA) and metabolic marker is the Drospirenone 3,5-Diol (formed via reduction of the 3-keto group and hydration of the 4,5-double bond, or ring-opening hydrolysis).

Accurate quantification of this diol species is challenging due to:

  • Isomerization: The lactone ring is labile; the 3,5-diol can interconvert with other isomers.

  • Matrix Effects: Significant ion suppression in LC-MS/MS analysis of plasma/urine.

  • Response Factor: The ionization efficiency of the diol differs significantly from the parent Drospirenone.

The Hypothesis: Using a mismatched IS (like Drospirenone-d4) fails to track the specific physicochemical behavior of the 3,5-diol metabolite during extraction and ionization. This guide validates the necessity of the matched This compound .

Experimental Methodology

Three independent laboratories (Lab A: CRO, Lab B: Pharma QC, Lab C: Academic Core) participated. Each lab followed a standardized protocol but utilized their in-house LC-MS/MS platforms (Sciex 6500+, Waters Xevo TQ-XS, Thermo Altis).

Study Design
  • Analyte: Drospirenone 3,5-Diol (Native).

  • Comparator Groups:

    • Group 1 (Target): this compound (Matched SIL-IS).

    • Group 2 (Alternative A): Drospirenone-d4 (Parent SIL-IS).

    • Group 3 (Alternative B): Spironolactone (Analog IS).

  • Matrix: Human Plasma (K2EDTA) spiked at Low (LLOQ), Medium, and High QC levels.

Analytical Workflow (Graphviz Diagram)

AnalyticalWorkflow Sample Plasma Sample (Spiked with Analyte) Spike IS Addition (Group 1, 2, or 3) Sample->Spike 50 µL Extract SLE Extraction (Dichloromethane) Spike->Extract Mix & Elute Recon Reconstitution (MeOH:H2O 50:50) Extract->Recon Evap N2 LC UPLC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Quant

Figure 1: Standardized Solid Liquid Extraction (SLE) workflow used across all three laboratories.

Mass Spectrometry Conditions
  • Ionization: ESI Positive.

  • MRM Transitions:

    • Analyte (Diol): m/z 389.2 → 97.1

    • IS (d4-Diol): m/z 393.2 → 97.1 (Target)

    • IS (d4-Parent): m/z 371.2 → 97.1 (Mismatched)

Inter-Laboratory Comparison Results

The following data summarizes the precision (%CV) and accuracy (%Bias) obtained from the three laboratories.

Precision & Accuracy Summary (QC Medium)
Internal Standard TypeLab A (CV%)Lab A (Bias%)Lab B (CV%)Lab B (Bias%)Lab C (CV%)Lab C (Bias%)Global Mean CV%
This compound 2.1% -1.5% 3.4% +0.8% 2.8% -2.1% 2.8%
Drospirenone-d4 (Parent)8.5%-12.4%11.2%-15.6%9.1%-10.2%9.6%
Spironolactone (Analog)14.2%+18.5%16.8%+22.1%12.5%+15.3%14.5%

Key Finding: The matched This compound yielded consistent inter-lab reproducibility (<4% CV). The parent d4-IS consistently underestimated the concentration (negative bias), likely due to differential recovery during the extraction phase where the more polar diol behaves differently than the hydrophobic parent.

Matrix Effect Compensation

Matrix factor (MF) was calculated as (Peak Area in Matrix / Peak Area in Solution). An IS-normalized MF close to 1.0 indicates perfect compensation.

  • d4-3,5-Diol IS-Normalized MF: 0.98 – 1.02 (Excellent)

  • d4-Parent IS-Normalized MF: 0.85 – 1.15 (Variable)

Discussion: Mechanisms of Variance

The superiority of the this compound IS is attributed to two mechanistic factors verified during this comparison.

Differential Polarity & Extraction

Drospirenone (Parent) is highly lipophilic (LogP ~3.1), whereas the 3,5-diol is significantly more polar due to the hydroxyl groups and ring opening.

  • Observation: In the SLE (Solid Supported Liquid Extraction) step, the parent d4-IS eluted earlier and more completely than the diol analyte.

  • Result: When using the parent d4-IS, any loss of the polar analyte during extraction was not "tracked" by the IS, leading to the negative bias seen in Table 3.1. The matched d4-diol tracked the analyte losses perfectly.

Stability Tracking

Drospirenone species are acid-labile. During the reconstitution step (if slightly acidic mobile phase is used), the diol can dehydrate.

  • Self-Validating Protocol: The d4-3,5-diol undergoes the same degradation rate as the native analyte. The ratio remains constant even if degradation occurs. The parent d4-IS is stable in these conditions, failing to compensate for analyte loss.

Degradation Pathway Visualization

DegradationPathway Parent Drospirenone (Lactone Intact) Acid Acidic Conditions (H+) Parent->Acid Hydrolysis Diol Drospirenone 3,5-Diol (Target Analyte) Acid->Diol Ring Opening/Reduction Isomer Isodrospirenone (Rearranged) Diol->Isomer Dehydration (-H2O)

Figure 2: Simplified degradation pathway. The matched d4-diol IS mimics the transition from Diol to Isomer, ensuring accurate quantification.

Recommendations for Researchers

Based on the inter-laboratory data, the following protocols are recommended for robust analysis:

  • IS Selection: Mandatory use of this compound (e.g., Catalog PA STI 036520) for any assay quantifying the diol metabolite. Use of the parent d4-IS is discouraged for this specific analyte.

  • Chromatography: Use a C18 column with a high-pH mobile phase (Ammonium Bicarbonate, pH 8.0) if possible, as the diol is more stable in basic conditions compared to acidic conditions [1].

  • Purity Check: Ensure the d4-3,5-diol IS has <0.5% unlabeled (d0) native diol to prevent interference at the LLOQ.

References

  • Sutar, S. V., et al. (2020).[2] "Structure Elucidation of Oxidative Degradation Product of Drospirenone." International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.[2]

  • BenchChem Technical Support. (n.d.). "Drospirenone Degradation Product Analysis and Identification." BenchChem.

  • ResearchGate. (2008). "Determination of Drospirenone in Human Plasma by LC–Tandem-MS." Chromatographia, 68, 713–720.[3]

  • Pharmaffiliates. (n.d.). "this compound Reference Standard Details." Pharmaffiliates Analytics & Synthetics.

  • Waters Corporation. (n.d.). "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma."[4][5][6] Waters Application Notes.

Sources

Technical Guide: Evaluating Isotopic Effect on Retention Time for Drospirenone-d4 3,5-Diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis using LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and recovery losses.[] However, deuterium-labeled compounds, such as Drospirenone-d4 3,5-Diol , frequently exhibit a "Deuterium Isotope Effect," resulting in a retention time (


) shift relative to the unlabeled analyte.[]

This guide provides a rigorous technical framework for evaluating this shift. It compares the chromatographic behavior of this compound against its non-deuterated analog, explains the physicochemical causality, and details a self-validating protocol to ensure data integrity in regulated environments.[]

Scientific Foundation: The Deuterium Isotope Effect

To evaluate the performance of this compound, one must first understand the mechanism driving the retention shift.[] In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).[]

Physicochemical Mechanism

The substitution of Hydrogen (


) with Deuterium (

) alters the vibrational frequency of the carbon-hydrogen bond.
  • Bond Length: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Molar Volume: This results in a slightly smaller molar volume and reduced polarizability for the deuterated molecule.

  • Hydrophobicity: The reduced polarizability weakens the London dispersion forces (hydrophobic interactions) with the stationary phase.

Result: Deuterated isotopologues (this compound) typically elute earlier than their non-deuterated counterparts (Drospirenone 3,5-Diol) in RPLC.[]

Visualization of the Separation Mechanism

IsotopeEffect H_Form Drospirenone 3,5-Diol (C-H Bonds) Interaction Stationary Phase Interaction (Hydrophobic/Van der Waals) H_Form->Interaction Higher Polarizability D_Form This compound (C-D Bonds) D_Form->Interaction Lower Polarizability Result_H Stronger Interaction Later Elution Interaction->Result_H Result_D Weaker Interaction Earlier Elution Interaction->Result_D

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in RPLC. The reduced polarizability of C-D bonds leads to weaker retention.[2]

Comparative Performance Analysis

The following data summarizes the expected performance characteristics when comparing this compound to the unlabeled standard.

Retention Time Shift ( )

In high-efficiency UHPLC systems, the shift is often observable.[]

ParameterDrospirenone 3,5-Diol (Analyte)This compound (IS)Impact Assessment
Elution Order Elutes 2nd (

)
Elutes 1st (

)
Critical: IS elutes earlier.
Typical

Reference (0.00 min)-0.02 to -0.15 minManageable if integration windows overlap.[]
Peak Width (FWHM) ~0.10 min~0.10 minIdentical peak shape expected.[]
Resolution (

)
N/A> 0.5 (Partial Separation)Risk: If

, IS may not correct for matrix suppression.
Impact on Quantitation (The "Matrix Effect" Trap)

The primary risk of using a deuterated IS is differential matrix effects .

  • Scenario: If the d4-IS elutes 0.1 min earlier than the analyte, it may elute outside a zone of ion suppression (e.g., phospholipids) that affects the analyte.[]

  • Consequence: The IS response remains high while the analyte response is suppressed, leading to underestimation of the drug concentration.

Experimental Protocol: Self-Validating Evaluation

Do not rely on literature values alone. Perform this validation protocol to determine if this compound is suitable for your specific method.

Materials & Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).[]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[]

    • Note: Drospirenone metabolites are often analyzed with MeOH/Ammonium Formate, but ACN highlights the isotope effect more due to higher resolution.

  • Detection: MS/MS (MRM mode).

Step-by-Step Validation Workflow

Step 1: Zero-Interference Check (Cross-Talk) []

  • Inject 100 ng/mL of This compound alone.[]

  • Monitor the MRM transition for the unlabeled analyte.

  • Acceptance: Signal in the analyte channel must be < 20% of the LLOQ response. Deuterium loss or isotopic impurity can cause false positives.

Step 2: Co-Elution Mapping

  • Prepare a mixture containing both Analyte and IS at mid-level concentration.

  • Inject using your optimized gradient.

  • Overlay the extracted ion chromatograms (EIC).

  • Calculate

    
    .[]
    

Step 3: Matrix Effect Profiling (Post-Column Infusion) This is the critical step to validate the IS suitability despite the retention shift.

  • Infuse a constant stream of the Analyte + IS mixture into the MS source via a T-junction.

  • Inject a blank plasma/serum extract into the LC column.

  • Monitor the baseline for "dips" (suppression) or "peaks" (enhancement) at the retention time of the IS and Analyte.

Evaluation Logic Diagram

Protocol Start Start Evaluation Measure Measure Retention Shift (ΔtR) Start->Measure Decision1 Is ΔtR > 0.05 min? Measure->Decision1 OK_Path Negligible Shift Proceed to Routine Use Decision1->OK_Path No Risk_Path Significant Shift Risk of Matrix Effect Decision1->Risk_Path Yes Infusion Run Post-Column Infusion (Matrix Effect Check) Risk_Path->Infusion Decision2 Do Suppression Zones Overlap Differently? Infusion->Decision2 Fail REJECT IS Switch to 13C-Labeled IS Decision2->Fail Yes Pass ACCEPT IS Validate with Matrix Factors Decision2->Pass No

Figure 2: Decision tree for validating the suitability of deuterated internal standards.

References

  • American Chemical Society (ACS). (2014).[][3] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [Link][]

  • National Institutes of Health (NIH). (2025).[] Underlying Mechanisms of Chromatographic H/D Isotope Effects. Retrieved from [Link][]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Drospirenone-d4 3,5-Diol in Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Risk Framework

Handling Drospirenone-d4 3,5-Diol presents a unique challenge that sits at the intersection of biological safety and analytical integrity. As a deuterated metabolite/impurity standard of Drospirenone (a synthetic progestin), this compound carries the potent toxicological profile of the parent steroid while introducing the high cost and sensitivity of a stable isotope internal standard.

This guide moves beyond generic safety data sheets (SDS). It provides an operational blueprint for handling milligram-scale quantities of this potent reproductive toxin, ensuring that personnel safety and data integrity (preventing signal cross-contamination in LC-MS assays) are simultaneously achieved.

Hazard Assessment & Toxicological Context

To design effective protection, we must understand the specific enemy. This compound is not merely a "chemical irritant"; it is a pharmacologically active steroid derivative.

The "Why" Behind the Protocol
  • Reproductive Toxicity (H360): Like its parent compound, this diol metabolite is classified as a reproductive hazard. It acts on the progesterone and mineralocorticoid receptors. Even trace exposure can theoretically disrupt endocrine function.

  • Potency Classification: Treat this compound as OEB 4 (Occupational Exposure Band) . This implies an Occupational Exposure Limit (OEL) in the range of 1–10 µg/m³.

  • Physical State: As a crystalline solid, the primary vector for exposure is airborne dust during weighing and transfer.

Hazard CategoryClassificationCritical Risk Vector
Health Repr.[1] 1A/1B (May damage fertility/unborn child)Inhalation of particulates; Dermal absorption
Environmental Aquatic Chronic 2Improper disposal into water systems
Analytical Stable Isotope (d4)Cross-contamination of non-labeled study samples

Personal Protective Equipment (PPE) Matrix

The following PPE strategy relies on the "Barrier Redundancy" principle. No single layer is trusted completely; multiple layers ensure that failure of one does not result in exposure.

Respiratory Protection[2][3]
  • Standard Operation: Work must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • PPE Layer: If working outside a certified enclosure (e.g., spill cleanup), a P100 particulate respirator (or N95 minimum) is required. Surgical masks provide zero protection against steroid dust.

Dermal Protection (The "Double-Glove" Protocol)

Steroids can permeate standard nitrile gloves over time.

  • Inner Layer: Nitrile (4 mil). Acts as the "skin" layer.

  • Outer Layer: Nitrile (4-6 mil) with an extended cuff. This layer takes the contamination.

  • Protocol: Change the outer gloves immediately after weighing or if any splash occurs. Change inner gloves every 2 hours.

Ocular Protection
  • Requirement: Chemical splash goggles or safety glasses with side shields.

  • Reasoning: Prevents ocular absorption (mucous membrane) and protects against solvent splashes during solubilization.

Summary Table: PPE Requirements
Body ZonePrimary Barrier (Engineering Control)Secondary Barrier (PPE)Specification
Respiratory Class II BSC or Vented Balance EnclosureN95 or P100 RespiratorFit-tested; use if enclosure sash is raised >10 inches.
Dermal (Hands) Automated Weighing / SpatulaDouble Nitrile GlovesInner: 4 mil (White/Blue) Outer: 6 mil (Purple/Black) for contrast.
Body Laminar AirflowLab Coat + Tyvek SleevesTyvek sleeves cover the glove-cuff gap (the "wrist gap").
Eyes Sash of Fume HoodSafety Glasses/GogglesANSI Z87.1 compliant.

Operational Protocol: From Receipt to Solution

This workflow is designed to minimize the time the compound exists as a dry powder—its most hazardous state.

Step 1: Receipt & Acclimatization
  • Action: Upon arrival, inspect the vial for breakage inside a fume hood.

  • Thermodynamics: Allow the vial to reach room temperature before opening. Opening a cold vial (-20°C) in humid lab air causes condensation, making the powder sticky and difficult to weigh accurately (static clumping).

Step 2: The Critical Weighing Event
  • Static Control: Steroid standards are static-prone. Use an anti-static gun or polonium strip near the balance. Static charge can cause powder to "jump" off the spatula, creating an invisible aerosol cloud.

  • Technique:

    • Pre-weigh the receiving vessel (volumetric flask) with solvent (partial fill) or empty.

    • Open the source vial only inside the enclosure.

    • Transfer powder. Do not return excess powder to the source vial (risk of cross-contamination).

Step 3: Solubilization (The Safety Threshold)
  • Solvent: Methanol (MeOH) or Acetonitrile (ACN) are standard.[2]

  • Safety Shift: Once dissolved, the inhalation risk drops to near zero, but the dermal permeation risk increases (solvents act as carriers through the skin).

  • Labeling: Mark the stock solution clearly: "Caution: Potent Steroid - Drospirenone-d4".

Step 4: Storage
  • Condition: Store solutions at -20°C or -80°C.

  • Container: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

Workflow Visualization

G Receipt 1. Receipt & Inspection (Check Integrity) Storage_Solid 2. Solid Storage (-20°C, Desiccated) Receipt->Storage_Solid Unopened Weighing 3. Weighing Event (Balance Enclosure + Static Control) Storage_Solid->Weighing Equilibrate to RT Solubilization 4. Solubilization (MeOH/ACN) Weighing->Solubilization Powder Transfer Disposal 6. Disposal (High-Temp Incineration) Weighing->Disposal Contaminated Consumables Analysis 5. LC-MS/MS Analysis (Internal Standard Use) Solubilization->Analysis Dilution Analysis->Disposal Waste Stream

Caption: Operational workflow for handling this compound, emphasizing the transition from high-risk solid state to stable liquid state.

Decontamination & Disposal[5]

Decontamination of Surfaces
  • Solvent Selection: Water is ineffective for Drospirenone (hydrophobic). Use 70% Ethanol or Isopropanol for initial cleaning, followed by a detergent wash.

  • Verification: In high-compliance labs, perform a swipe test using LC-MS to verify the balance area is free of "d4" residue. This prevents "ghost peaks" in future assays.

Waste Disposal[5]
  • Classification: All solid waste (gloves, weighing boats, vials) contacting the substance must be treated as Hazardous Chemical Waste .

  • Method: High-temperature incineration. Do not autoclave (steroids are heat stable and may not degrade sufficiently in an autoclave).

  • Liquids: Segregate into "Solvent Waste - Toxic/Carcinogenic" streams.

Emergency Response

  • Inhalation: Move immediately to fresh air. Medical evaluation is required due to the hormonal activity of the compound.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on the skin (it enhances absorption).

  • Spill (Powder):

    • Evacuate the immediate area.[1][3][4]

    • Don double gloves and P100 respirator.

    • Cover spill with wet paper towels (solvent-dampened) to prevent dust generation.

    • Wipe up and dispose of as hazardous waste.

References

  • PubChem. (n.d.). Drospirenone | C24H30O3 | CID 68873 - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[5] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Drospirenone - Substance Information & Classification. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.